molecular formula C20H29NO13 B1236776 Trimstat CAS No. 63868-62-2

Trimstat

Cat. No.: B1236776
CAS No.: 63868-62-2
M. Wt: 491.4 g/mol
InChI Key: BCCGKQFZUUQSEX-WBPXWQEISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimstat, also known as this compound, is a useful research compound. Its molecular formula is C20H29NO13 and its molecular weight is 491.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

63868-62-2

Molecular Formula

C20H29NO13

Molecular Weight

491.4 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;3,4-dimethyl-2-phenylmorpholine

InChI

InChI=1S/C12H17NO.2C4H6O6/c1-10-12(14-9-8-13(10)2)11-6-4-3-5-7-11;2*5-1(3(7)8)2(6)4(9)10/h3-7,10,12H,8-9H2,1-2H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t;2*1-,2-/m.11/s1

InChI Key

BCCGKQFZUUQSEX-WBPXWQEISA-N

SMILES

CC1C(OCCN1C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CC1C(OCCN1C)C2=CC=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC1C(OCCN1C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Synonyms

Adipost
Bontril
Di-Ap-Trol
Dyrexan
Hyrex
Melfiat
Obezine
phendimetrazine
phendimetrazine hydrochloride
phendimetrazine hydrochloride, (2S-trans)-isomer
phendimetrazine tartrate
phendimetrazine tartrate, (2S-trans(R-(R*,R*)))-isomer
phendimetrazine tartrate, (R-(R*,R*))-isomer
phendimetrazine, (2R-cis)-isomer
phendimetrazine, (2S-trans)-isomer
phendimetrazine, trans(+-)-isomer
Prelu-2
Trimstat
Wehless
Weightrol
X-Trozine

Origin of Product

United States

Foundational & Exploratory

What is the mechanism of action of Trimstat?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Imatinib

This technical guide provides a comprehensive overview of the molecular mechanism of action of Imatinib, a cornerstone in targeted cancer therapy. It details its primary targets, the subsequent impact on downstream signaling pathways, and summarizes key quantitative data from in vitro studies and clinical trials. Furthermore, this document outlines detailed experimental protocols for crucial assays used in the evaluation of Imatinib's activity and provides visual representations of the core biological processes and experimental workflows.

Core Mechanism of Action

Imatinib is a potent and selective small-molecule inhibitor of a specific subset of protein-tyrosine kinases.[1] Its primary mechanism of action involves the competitive inhibition of the ATP-binding site of these kinases, which prevents the transfer of phosphate from ATP to tyrosine residues on various substrates.[2] This blockade of phosphorylation halts the downstream signaling pathways essential for cancer cell proliferation and survival, ultimately leading to apoptosis.[2][3]

The primary targets of Imatinib include:

  • BCR-ABL Tyrosine Kinase: In over 90% of patients with Chronic Myeloid Leukemia (CML), a reciprocal translocation between chromosomes 9 and 22 (the Philadelphia chromosome) creates the BCR-ABL fusion gene.[1] The resulting BCR-ABL oncoprotein is a constitutively active tyrosine kinase that is critical for the malignant transformation in CML.[1][4] Imatinib occupies the tyrosine kinase active site of BCR-ABL, leading to a decrease in its activity, inhibition of proliferation, and the induction of apoptosis in BCR-ABL-positive cells.[3][5][6]

  • c-KIT Receptor Tyrosine Kinase: In many cases of Gastrointestinal Stromal Tumors (GIST), mutations in the KIT gene lead to the ligand-independent, constitutive activation of the c-KIT receptor.[1] Imatinib effectively inhibits this mutated c-KIT, interrupting its downstream signaling and thereby controlling the growth of these tumors.[1][2]

  • Platelet-Derived Growth Factor Receptor (PDGF-R): Imatinib also inhibits the receptor tyrosine kinases for PDGF and stem cell factor (SCF), c-Kit.[2][5] This activity is relevant in the treatment of various other malignancies where these pathways are dysregulated.[5]

While highly selective, Imatinib does inhibit other kinases such as ABL2 (ARG) and DDR1.[5] However, its therapeutic efficacy stems from its potent inhibition of the specific kinases driving certain cancers, while largely sparing normal cells which have redundant tyrosine kinases that allow them to function even if one is inhibited.[5]

Signaling Pathways and Resistance

The constitutive activation of BCR-ABL triggers a complex network of downstream signaling pathways, including the RAS/MAPK, STAT, and PI3K/Akt pathways, which promote cell proliferation and survival.[7][8] Imatinib's inhibition of BCR-ABL effectively shuts down these pro-survival and proliferative signals.[4]

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS RAS/MAPK Pathway BCR_ABL->RAS STAT JAK/STAT Pathway BCR_ABL->STAT PI3K PI3K/Akt/mTOR Pathway BCR_ABL->PI3K Adhesion Altered Adhesion BCR_ABL->Adhesion Proliferation Increased Cell Proliferation RAS->Proliferation STAT->Proliferation Survival Decreased Apoptosis (Increased Survival) PI3K->Survival Imatinib Imatinib Imatinib->BCR_ABL

BCR-ABL signaling and Imatinib's inhibitory action.

Despite its success, resistance to Imatinib can develop. The most common mechanism is the acquisition of point mutations in the BCR-ABL kinase domain that interfere with Imatinib binding.[9] The T315I mutation is particularly problematic as it confers resistance to Imatinib and some second-generation TKIs.[9]

Quantitative Data Summary

The efficacy and potency of Imatinib have been quantified in numerous in vitro and clinical studies.

Table 1: In Vitro Inhibitory Activity of Imatinib
Target KinaseAssay TypeIC50 ValueReference
v-AblCell-free0.6 µM[10]
c-KitCell-based0.1 µM[10]
PDGFRCell-free0.1 µM[10]
BCR-ABL AutophosphorylationIn Vitro0.025 µM[3]
Table 2: Pharmacokinetic Parameters of Imatinib
ParameterValueReference
Half-life (Imatinib)~18 hours[5]
Half-life (Active Metabolite)~40 hours[5]
Steady-State Trough Conc. (350 mg dose)~1 µM (0.57 µg/mL)[11]
Drug Accumulation (repeated dosing)1.5- to 3-fold[11]
Table 3: Clinical Efficacy in Chronic Phase CML (First-line Therapy)
Response TypePatient CohortResponse RateReference
Complete Hematologic Response (CHR)Patients treated with ≥300 mg daily98% (53 of 54)[12]
Complete Cytogenetic Response (CCyR)Newly diagnosed patients (at 12 months)69%[2]
Major Molecular Response (MMR)Newly diagnosed patientsHigh rates demonstrated[13]

Experimental Protocols

Reproducibility of in vitro results is fundamental to drug development. Below are generalized protocols for key assays used to evaluate Imatinib's activity.

Cell Viability (MTT) Assay for IC50 Determination

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • BCR-ABL positive cell line (e.g., K562)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Imatinib stock solution (10 mM in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plate, microplate reader

Protocol:

  • Cell Culture: Maintain K562 cells in a humidified incubator at 37°C with 5% CO2.[9]

  • Compound Preparation: Prepare a 10 mM stock solution of Imatinib in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 10 µM).[9]

  • Assay Procedure:

    • Seed 5,000 cells per well in a 96-well plate.[9]

    • Add 100 µL of medium containing the various Imatinib concentrations to the wells. Include a vehicle control (DMSO).[9]

    • Incubate the plate for 72 hours at 37°C.[9]

    • Add 10 µL of MTT reagent to each well and incubate for 4 hours.[9]

    • Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.[9]

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[9]

    • Normalize the data to the vehicle control and plot the cell viability against the logarithm of the Imatinib concentration to determine the IC50 value.[4][9]

MTT_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Culture Culture K562 Cells Seed Seed 5,000 cells/well in 96-well plate Culture->Seed Prepare_Drug Prepare Imatinib Serial Dilutions Treat Add Imatinib dilutions Incubate for 72 hours Prepare_Drug->Treat Seed->Treat Add_MTT Add MTT Reagent Incubate for 4 hours Treat->Add_MTT Solubilize Add Solubilization Buffer Incubate overnight Add_MTT->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Calculate Normalize to Control Plot Dose-Response Curve Read->Calculate Determine_IC50 Determine IC50 Value Calculate->Determine_IC50

Generalized workflow for an MTT cell viability assay.
Kinase Activity Assay (PDGF-R)

This protocol determines the ability of Imatinib to inhibit the phosphorylation activity of a target kinase.

Materials:

  • Cells expressing PDGF-R

  • Lysis buffer (TNET: 50 mM Tris, pH 7.5, 140 mM NaCl, 5 mM EDTA, 1% Triton X-100)

  • Wash buffers (TNET, TNE)

  • Kinase buffer (20 mM Tris, pH 7.5, 10 mM MgCl2)

  • PDGF ligand (50 ng/mL)

  • [γ-33P]-ATP, unlabeled ATP

  • SDS-PAGE equipment

Protocol:

  • Cell Stimulation & Lysis: Stimulate cells with PDGF (50 ng/mL) for 10 minutes. Lyse the cells.[10]

  • Immunoprecipitation: Use an anti-PDGF-R antibody to immunoprecipitate the receptor from the cell lysate.

  • Washing: Wash the immunoprecipitates twice with TNET buffer, once with TNE buffer, and once with kinase buffer.[10]

  • Kinase Reaction:

    • Add different concentrations of Imatinib to the reaction mixture.[10]

    • Initiate the kinase reaction by adding 10 µCi [γ-33P]-ATP and 1 µM unlabeled ATP.[10]

    • Incubate for 10 minutes at 4°C.[10]

  • Analysis:

    • Stop the reaction and separate the immune complexes by SDS-PAGE on a 7.5% gel.[10]

    • Visualize the phosphorylated receptor by autoradiography and quantify the inhibition at different Imatinib concentrations.

Conclusion

Imatinib represents a paradigm shift in cancer therapy, demonstrating the power of targeting specific molecular drivers of malignancy.[12] Its mechanism of action, centered on the selective inhibition of the BCR-ABL, c-KIT, and PDGF-R tyrosine kinases, has transformed the prognosis for patients with CML and GIST.[4][13] The experimental protocols outlined in this guide provide a foundation for the continued research and development of tyrosine kinase inhibitors and for strategies to overcome the challenge of drug resistance.

References

No Publicly Available Data on "Trimstat" and its Effects on the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific and medical literature has yielded no information on a compound or drug named "Trimstat" and its effects on the central nervous system (CNS). As a result, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations for this topic.

The term "this compound" does not appear in established pharmacological databases, clinical trial registries, or peer-reviewed scientific journals in the context of a therapeutic agent or research compound targeting the CNS. This suggests that "this compound" may be a fictional name, an internal proprietary code for a compound not yet disclosed publicly, or a very early-stage research molecule that has not been the subject of published studies.

Searches for related terms and concepts, including "this compound mechanism of action CNS," "this compound clinical trials CNS," and "this compound preclinical CNS studies," were also unsuccessful in identifying any relevant information. The search results did, however, provide general information on unrelated topics such as:

  • TRIM proteins: A family of proteins involved in various cellular processes, with some members being investigated for their role in CNS diseases.[1][2][3]

  • Statins: A class of cholesterol-lowering drugs that have been studied for their potential neuroprotective effects.[4][5]

  • General CNS drug development: Information on the challenges and methodologies of conducting preclinical and clinical trials for CNS disorders.[6][7][8][9][10]

Without any foundational data on "this compound," the core requirements of the request—including data presentation in tables, detailed experimental protocols, and the creation of signaling pathway and workflow diagrams—cannot be fulfilled. The scientific and research community relies on published, peer-reviewed data to understand the pharmacological properties and physiological effects of any given compound. In the case of "this compound," this crucial information is absent from the public domain.

Therefore, researchers, scientists, and drug development professionals seeking information on "this compound" will need to consult non-public or proprietary sources if they exist, as the information is not available through standard scientific literature searches.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Phendimetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phendimetrazine is a sympathomimetic amine utilized as a short-term adjunct in the management of exogenous obesity. Functioning as a prodrug, its pharmacological activity is primarily attributed to its N-demethylated metabolite, phenmetrazine. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of phendimetrazine, consolidating available data on its absorption, distribution, metabolism, and excretion, alongside its mechanism of action at the molecular level. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed insights into the scientific principles governing the clinical use of phendimetrazine. All quantitative data are summarized in structured tables, and key experimental methodologies are detailed. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for clarity and enhanced understanding.

Introduction

Phendimetrazine is a morpholine-class stimulant and a sympathomimetic amine with pharmacological activity similar to amphetamines.[1][2][3] It is indicated for the short-term management of exogenous obesity in conjunction with a regimen of caloric restriction, exercise, and behavioral modification.[4][5] Phendimetrazine itself is largely inactive; its therapeutic effects are mediated through its active metabolite, phenmetrazine.[2][6] This guide delves into the intricate pharmacokinetic and pharmacodynamic properties of phendimetrazine, providing a detailed analysis for the scientific community.

Pharmacokinetics

The disposition of phendimetrazine in the body involves its absorption following oral administration, distribution into various tissues, extensive metabolism in the liver, and subsequent excretion.

Absorption

Phendimetrazine is readily absorbed from the gastrointestinal tract following oral administration.[1][3] Peak plasma concentrations (Cmax) are typically observed within 1 to 3 hours post-administration, with absorption generally considered complete by 4 to 6 hours.[1][2][3] The rate of absorption is influenced by the formulation, with immediate-release tablets exhibiting a more rapid absorption profile compared to extended-release capsules.[4][5]

Distribution

Information regarding the specific volume of distribution and plasma protein binding of phendimetrazine in humans is not extensively detailed in publicly available literature, with sources stating that protein binding and volume of distribution vary widely.[1][3] As a sympathomimetic amine, it is expected to distribute into various tissues.

Metabolism

Phendimetrazine functions as a prodrug, undergoing significant first-pass metabolism in the liver.[2] The primary metabolic pathway is N-demethylation to form its active metabolite, phenmetrazine.[3][7] Approximately 30% of an oral dose of phendimetrazine is converted to phenmetrazine.[2] A minor metabolite, phendimetrazine-N-oxide, has also been identified.[4][5] Phenmetrazine itself is further metabolized through hydroxylation and conjugation prior to excretion.[3]

Excretion

The primary route of elimination for phendimetrazine and its metabolites is via the kidneys into the urine.[1][3][4] The elimination half-life (t½) of phendimetrazine is dependent on the formulation. For immediate-release preparations, the half-life is approximately 2 hours, while the sustained-release formulation has a half-life of about 9 hours.[3] The active metabolite, phenmetrazine, has an elimination half-life of approximately 8 hours.[3]

Pharmacodynamics

The pharmacodynamic effects of phendimetrazine are mediated by its active metabolite, phenmetrazine, which acts as a norepinephrine-dopamine releasing agent (NDRA).[2]

Mechanism of Action

Phenmetrazine exerts its anorectic effect by stimulating the central nervous system.[7] It acts as a substrate for and competitive inhibitor of the norepinephrine transporter (NET) and the dopamine transporter (DAT).[6][8] This interaction leads to an increase in the extracellular concentrations of norepinephrine and dopamine in the brain, particularly in the hypothalamus, which is involved in appetite regulation.[7] The elevated levels of these neurotransmitters are thought to suppress appetite and increase satiety.[7] Phendimetrazine itself has been shown to have minimal direct effect on monoamine transporters.[6]

Receptor and Transporter Interactions

Studies have quantified the interaction of phenmetrazine with monoamine transporters. In vitro assays using rat brain synaptosomes have shown that phenmetrazine is a potent releaser of norepinephrine and dopamine, with EC50 values of 50 nM and 131 nM, respectively.[6][8] Its effect on the serotonin transporter (SERT) is significantly weaker.[6]

Data Presentation

The following tables summarize the available quantitative pharmacokinetic and pharmacodynamic data for phendimetrazine and its active metabolite, phenmetrazine.

Table 1: Pharmacokinetic Parameters of Phendimetrazine and Phenmetrazine

ParameterPhendimetrazine (Immediate-Release)Phendimetrazine (Sustained-Release)Phenmetrazine (Active Metabolite)Reference(s)
Time to Peak Plasma Concentration (Tmax) 1 - 3 hours--[1][2][3]
Elimination Half-life (t½) ~2 hours~9 hours~8 hours[3]
Metabolism N-demethylation to phenmetrazine (~30% of dose)N-demethylation to phenmetrazine (~30% of dose)Hydroxylation and conjugation[2][3]
Route of Excretion RenalRenalRenal[1][3][4]

Table 2: Pharmacodynamic Parameters of Phenmetrazine

ParameterValueTransporterReference(s)
Norepinephrine Release (EC50) 50 nMNorepinephrine Transporter (NET)[6][8]
Dopamine Release (EC50) 131 nMDopamine Transporter (DAT)[6][8]
Dopamine Reuptake Inhibition (IC50) 2630 nM (for pseudophenmetrazine)Dopamine Transporter (DAT)[6]

Experimental Protocols

Detailed experimental protocols for clinical trials involving phendimetrazine are not extensively available in the public domain. However, based on available information from study descriptions and analytical methodology publications, a general outline can be provided.

Representative Clinical Trial Design for Obesity Management

A common study design for evaluating the efficacy of phendimetrazine in obesity is a randomized, double-blind, placebo-controlled trial.

  • Participants: Adult subjects with a Body Mass Index (BMI) of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity (e.g., controlled hypertension, dyslipidemia, type 2 diabetes).[5]

  • Intervention: Participants are randomized to receive either phendimetrazine (e.g., 35 mg immediate-release tablets three times daily or 105 mg extended-release capsules once daily) or a matching placebo for a specified duration, typically a few weeks to a few months.[9][10]

  • Concomitant Therapy: All participants receive counseling on a reduced-calorie diet and increased physical activity.

  • Primary Endpoint: The primary efficacy measure is typically the mean change in body weight from baseline to the end of the treatment period.

  • Secondary Endpoints: These may include the proportion of subjects achieving a certain percentage of weight loss (e.g., ≥5% or ≥10%), changes in waist circumference, and improvements in cardiometabolic risk factors.

Quantification of Phendimetrazine and Phenmetrazine in Biological Samples

A sensitive and specific method for the simultaneous quantification of phendimetrazine and its metabolite phenmetrazine in plasma or urine is crucial for pharmacokinetic studies. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed techniques.[2][11]

  • Sample Preparation: A typical procedure involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from the biological matrix. An internal standard is added prior to extraction for accurate quantification.

  • Chromatographic Separation: The extracted analytes are separated on a suitable gas or liquid chromatography column.

  • Detection: Mass spectrometry is used for detection and quantification, providing high selectivity and sensitivity. The instrument is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to enhance specificity.

  • Method Validation: The analytical method is validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.

Mandatory Visualizations

Diagram 1: Metabolic Pathway of Phendimetrazine

metabolic_pathway Phendimetrazine Phendimetrazine Phenmetrazine Phenmetrazine (Active Metabolite) Phendimetrazine->Phenmetrazine N-demethylation (Major Pathway, ~30%) Phendimetrazine_N_Oxide Phendimetrazine-N-Oxide (Minor Metabolite) Phendimetrazine->Phendimetrazine_N_Oxide N-oxidation (Minor Pathway) Conjugated_Metabolites Hydroxylated and Conjugated Metabolites Phenmetrazine->Conjugated_Metabolites Hydroxylation & Conjugation Excretion Renal Excretion Phendimetrazine_N_Oxide->Excretion Conjugated_Metabolites->Excretion

Metabolic conversion of phendimetrazine.
Diagram 2: Mechanism of Action of Phenmetrazine at the Synapse

mechanism_of_action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (contains DA, NE) DA_NE_cyto Cytosolic DA & NE Vesicle->DA_NE_cyto Release from vesicles DA_NE_synapse Increased Extracellular DA & NE DAT Dopamine Transporter (DAT) DAT->DA_NE_cyto Reverses transport (efflux) NET Norepinephrine Transporter (NET) NET->DA_NE_cyto Reverses transport (efflux) Phenmetrazine Phenmetrazine Phenmetrazine->Vesicle Disrupts vesicular storage Phenmetrazine->DAT Enters neuron via DAT Phenmetrazine->NET Enters neuron via NET Receptors Postsynaptic Dopamine & Norepinephrine Receptors DA_NE_synapse->Receptors Binds to receptors

Action of phenmetrazine at the synapse.
Diagram 3: General Workflow for a Phendimetrazine Pharmacokinetic Study

experimental_workflow start Study Start screening Subject Screening (Inclusion/Exclusion Criteria) start->screening randomization Randomization screening->randomization dosing Phendimetrazine Administration (e.g., single oral dose) randomization->dosing sampling Serial Blood/Urine Sampling (pre-dose and post-dose timepoints) dosing->sampling analysis Sample Analysis (LC-MS/MS for Phendimetrazine & Phenmetrazine) sampling->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) analysis->pk_analysis end Study End pk_analysis->end

Pharmacokinetic study workflow.

References

Therapeutic Targeting of the TRIM Protein Family: A Technical Guide to Cellular and Molecular Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Tripartite Motif (TRIM) family of proteins, a major class of E3 ubiquitin ligases, has emerged as a critical regulator of a vast array of cellular processes. Their involvement in the pathogenesis of numerous diseases, including cancer, autoimmune disorders, and viral infections, has positioned them as a compelling, albeit challenging, class of therapeutic targets. This technical guide provides an in-depth exploration of the cellular and molecular targets of the TRIM protein family, with a focus on their roles in disease, the signaling pathways they modulate, and the experimental methodologies used to investigate their function.

The TRIM Protein Family: Structure and Function

The TRIM family in humans comprises over 80 members, characterized by a conserved N-terminal tripartite motif consisting of a RING (Really Interesting New Gene) finger domain, one or two B-box domains, and a coiled-coil region.[1][2] The C-terminal domain is variable and is responsible for substrate recognition, thereby defining the specific function of each TRIM protein.[3] The RING domain confers E3 ubiquitin ligase activity, which is central to their function in mediating the transfer of ubiquitin to substrate proteins, leading to their degradation by the proteasome or altered function.[1][4]

Cellular and Molecular Targets of TRIM Proteins in Disease

TRIM proteins are integral to numerous cellular signaling pathways, and their dysregulation is implicated in a variety of diseases. Their multifaceted roles make them attractive targets for therapeutic intervention.

2.1. TRIM Proteins in Oncology

Many TRIM proteins act as either oncogenes or tumor suppressors by modulating key cancer-related signaling pathways. Their aberrant expression often correlates with tumor progression, metastasis, and chemoresistance.[1][4]

  • Signaling Pathways: TRIM proteins have been shown to regulate critical cancer signaling pathways, including p53, NF-κB, AKT, MAPK, and Wnt/β-catenin.[4][5] For example, some TRIM proteins can mediate the ubiquitination and degradation of tumor suppressors like p53, while others can activate pro-survival pathways like NF-κB and AKT.[4]

  • Chemoresistance: TRIM proteins are also involved in the development of drug resistance in cancer therapy. They can modulate p53-dependent and -independent pathways that contribute to chemoresistance, such as the PI3K/Akt/NF-κB and Wnt/β-catenin pathways.[1][4]

2.2. TRIM Proteins in Immunity and Inflammation

TRIM proteins are key regulators of innate immunity and inflammatory responses. They are involved in the recognition of pathogens and the subsequent activation of signaling pathways that lead to the production of interferons and other cytokines.[6][7]

  • Antiviral Response: Several TRIM proteins have direct antiviral activity by targeting viral components for degradation.[8] For instance, TRIM5α can restrict HIV-1 replication by promoting the premature uncoating of the viral capsid.[8] Other TRIM proteins, like TRIM25, are essential for the activation of RIG-I-mediated antiviral signaling.[6]

  • Inflammatory Signaling: TRIM proteins can modulate inflammatory signaling pathways such as the NF-κB pathway.[9] Dysregulation of TRIM proteins has been linked to autoimmune and inflammatory diseases.[10]

The following table summarizes the roles of selected TRIM proteins in various diseases and the key signaling pathways they regulate.

TRIM ProteinDisease ContextKey Signaling Pathways ModulatedCellular Function
TRIM24 Gastric CancerBromodomain-containing pathwaysOncogenic
TRIM25 Viral Infections, CancerRIG-I, p53Antiviral response, tumor suppression
TRIM28 Cancerp53Regulation of gene expression
TRIM29 CancerNF-κB, DNA repair pathwaysOncogenic, immune regulation
TRIM32 Muscular Dystrophy, CancerMultipleUbiquitination of various substrates
TRIM59 CancerAKT, MAPK, JAK/STATCell proliferation, migration

Strategies for Targeting TRIM Proteins

The development of therapeutic agents that target TRIM proteins is an active area of research. Several strategies are being explored to modulate their activity.

  • Small Molecule Inhibitors: These are designed to bind to specific domains of TRIM proteins, such as the RING domain or substrate-binding domain, to inhibit their E3 ligase activity or protein-protein interactions.[3][11]

  • PROTACs (Proteolysis Targeting Chimeras): This technology can be used to induce the degradation of oncogenic TRIM proteins.[3]

The multi-domain nature of TRIM proteins presents a significant challenge for developing specific and effective inhibitors.[4][5]

Experimental Protocols for Studying TRIM Proteins

A variety of experimental techniques are employed to identify the substrates of TRIM proteins and to measure their E3 ligase activity.

4.1. Identification of TRIM Protein Substrates

Identifying the specific substrates of each TRIM protein is crucial for understanding their biological function.

  • Co-immunoprecipitation (Co-IP): This classic technique is used to identify proteins that interact with a specific TRIM protein. However, it does not distinguish between direct and indirect interactions.[12]

  • In Vitro Ubiquitination Assays: These assays are used to confirm that a TRIM protein can directly ubiquitinate a putative substrate in a controlled environment.[12]

  • Substrate-Trapping Strategies: To overcome the transient nature of E3 ligase-substrate interactions, substrate-trapping mutants of TRIM proteins can be used. For example, a mutation in the RING domain that abolishes E2 binding can "trap" the substrate, allowing for its identification by mass spectrometry.[13] Another approach involves fusing the TRIM protein to a Tandem Ubiquitin Binding Entity (TUBE) to enrich for ubiquitinated substrates.[14]

4.2. Measurement of TRIM E3 Ligase Activity

Several assays are available to quantify the E3 ligase activity of TRIM proteins. Auto-ubiquitination is often used as a surrogate for substrate ubiquitination.[15]

  • Western Blot-Based Assays: This is a traditional method to detect the ubiquitination of a substrate or the auto-ubiquitination of the TRIM protein itself.[16]

  • ELISA-Based Assays: This method provides a quantitative measurement of ubiquitination.[16]

  • Tandem Ubiquitin Binding Entities (TUBEs)-Based Assays: TUBEs selectively bind to polyubiquitin chains, allowing for the detection and quantification of E3 ligase activity in a homogenous format.[16][17]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-Based Assays: This is a sensitive and quantitative method that measures the proximity between a labeled substrate and a labeled ubiquitin, which occurs upon ubiquitination.[16]

Visualizing TRIM Protein Signaling and Experimental Workflows

5.1. Signaling Pathways

The following diagrams illustrate the central role of TRIM proteins in key signaling pathways.

TRIM_NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Adaptor Adaptor Receptor->Adaptor TRIM_Protein TRIM_Protein Adaptor->TRIM_Protein regulates IKK_Complex IKK_Complex TRIM_Protein->IKK_Complex activates IkB_NF_kB IkB NF_kB IKK_Complex->IkB_NF_kB phosphorylates IkB IkB IkB NF_kB NF_kB NF_kB_n NF-kB NF_kB->NF_kB_n translocates IkB_NF_kB->NF_kB releases Gene_Expression Target Gene Expression NF_kB_n->Gene_Expression

Figure 1: Generalized TRIM protein regulation of the NF-κB signaling pathway.

TRIM_p53_Pathway cluster_cellular_stress Cellular Stress cluster_cytoplasm_nucleus Cytoplasm / Nucleus DNA_Damage DNA_Damage p53 p53 DNA_Damage->p53 stabilizes TRIM_Protein TRIM_Protein p53->TRIM_Protein can be targeted by Proteasome Proteasome p53->Proteasome degradation Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis TRIM_Protein->p53 ubiquitinates Ub Ubiquitin Ub->TRIM_Protein

Figure 2: TRIM protein-mediated regulation of p53 stability.

5.2. Experimental Workflows

The following diagrams outline common experimental workflows for studying TRIM proteins.

Substrate_Identification_Workflow Cell_Lysate Cell Lysate expressing TRIM-TAP tag Co_IP Co-immunoprecipitation (Co-IP) Cell_Lysate->Co_IP Elution Elution of protein complexes Co_IP->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Mass_Spec Mass Spectrometry (LC-MS/MS) SDS_PAGE->Mass_Spec Data_Analysis Bioinformatics Analysis Mass_Spec->Data_Analysis Candidate_Substrates Identification of Candidate Substrates Data_Analysis->Candidate_Substrates

Figure 3: Workflow for identifying TRIM protein interacting partners and potential substrates.

E3_Ligase_Activity_Assay_Workflow cluster_components Reaction Components E1 E1 Incubation Incubate at 37°C E1->Incubation E2 E2 E2->Incubation Ub Ubiquitin Ub->Incubation ATP ATP ATP->Incubation TRIM TRIM Protein TRIM->Incubation Substrate Substrate (optional) Substrate->Incubation Detection Detection Method Incubation->Detection Western_Blot Western Blot (anti-Ub) Detection->Western_Blot ELISA ELISA Detection->ELISA TR_FRET TR-FRET Detection->TR_FRET

Figure 4: General workflow for an in vitro E3 ubiquitin ligase activity assay.

Conclusion

The TRIM family of proteins represents a rich landscape of potential therapeutic targets for a wide range of diseases. Their central role as E3 ubiquitin ligases places them at the crossroads of numerous critical cellular signaling pathways. While their complexity presents challenges for drug development, ongoing research into their specific functions and substrates, aided by the sophisticated experimental methodologies outlined in this guide, is paving the way for novel therapeutic strategies. A deeper understanding of the molecular mechanisms governing TRIM protein function will be paramount to successfully translating this knowledge into effective clinical interventions.

References

Unraveling Appetite Suppression: A Technical Overview of Key Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The global rise in obesity and associated metabolic disorders has intensified the search for effective therapeutic interventions that can modulate appetite and energy balance. While the user's request focused on a specific agent designated as "Trimstat," a comprehensive search of the scientific literature and clinical trial databases did not yield any information on a compound with this name. This suggests that "this compound" may be a proprietary name not yet in the public domain, an investigational compound with limited published data, or a hypothetical agent.

This technical guide, therefore, pivots to provide a broader, yet detailed, exploration of the core pathways involved in appetite suppression. By understanding these intricate networks, researchers and drug development professionals can better identify and evaluate novel therapeutic targets. This document will adhere to the user's specified formatting requirements, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex signaling cascades using the DOT language for Graphviz.

Core Appetite Regulatory Pathways

The regulation of appetite is a complex process orchestrated by a network of central and peripheral signals that converge on key brain regions, primarily the hypothalamus. This central processing unit integrates information about energy stores, nutrient availability, and satiety, ultimately influencing food intake. Two primary, and often interacting, pathways are central to this regulation: the homeostatic pathway and the hedonic pathway.

The Homeostatic Pathway: Balancing Energy Needs

The homeostatic pathway is driven by the body's immediate energy requirements. It is a finely tuned system involving hormonal and neural signals originating from the periphery that inform the brain about the current metabolic state.

Key Peripheral Signals:

  • Leptin: Secreted by adipose tissue, leptin levels are proportional to fat mass. It acts on the hypothalamus to suppress appetite and increase energy expenditure, serving as a long-term adiposity signal.

  • Insulin: Released from the pancreas in response to glucose, insulin also acts on the hypothalamus to reduce food intake.

  • Ghrelin: Produced primarily by the stomach, ghrelin is the only known peripherally acting orexigenic (appetite-stimulating) hormone. Its levels rise before meals and fall after eating.

  • Peptide YY (PYY) and Glucagon-Like Peptide-1 (GLP-1): These hormones are released from the gastrointestinal tract in response to food intake and act as satiety signals, slowing gastric emptying and reducing appetite.

  • Cholecystokinin (CCK): Secreted by the small intestine in response to fats and proteins, CCK induces satiety and reduces meal size.

Central Processing in the Hypothalamus:

The arcuate nucleus (ARC) of the hypothalamus is a critical hub for integrating these peripheral signals. It contains two key neuronal populations with opposing effects on appetite:

  • Pro-opiomelanocortin (POMC) and Cocaine- and Amphetamine-Regulated Transcript (CART) neurons: These neurons are anorexigenic (appetite-suppressing). They are stimulated by leptin and insulin and release α-melanocyte-stimulating hormone (α-MSH), which acts on melanocortin 4 receptors (MC4R) to inhibit food intake.

  • Neuropeptide Y (NPY) and Agouti-Related Peptide (AgRP) neurons: These neurons are orexigenic (appetite-stimulating). They are inhibited by leptin and insulin and stimulated by ghrelin. NPY is a potent appetite stimulator, while AgRP acts as an antagonist at the MC4R, blocking the anorexigenic effects of α-MSH.

The signals from the ARC are then relayed to other hypothalamic nuclei, such as the paraventricular nucleus (PVN), ventromedial nucleus (VMN), and lateral hypothalamic area (LHA), to further refine the regulation of energy balance.

Homeostatic_Appetite_Regulation cluster_Peripheral Peripheral Signals cluster_CNS Central Nervous System (Hypothalamus) cluster_Outcome Outcome Adipose Adipose Tissue Leptin Leptin Adipose->Leptin Leptin Pancreas Pancreas Insulin Insulin Pancreas->Insulin Insulin Stomach Stomach Ghrelin Ghrelin Stomach->Ghrelin Ghrelin Intestine Intestine PYY_GLP1 PYY_GLP1 Intestine->PYY_GLP1 PYY, GLP-1 CCK CCK Intestine->CCK CCK ARC Arcuate Nucleus (ARC) PVN_VMN PVN/VMN ARC->PVN_VMN POMC_CART POMC/CART Neurons (Anorexigenic) POMC_CART->ARC NPY_AgRP NPY/AgRP Neurons (Orexigenic) NPY_AgRP->ARC Appetite Appetite NPY_AgRP->Appetite Stimulation PVN_VMN->Appetite Suppression Leptin->POMC_CART Leptin->NPY_AgRP Insulin->POMC_CART Insulin->NPY_AgRP Ghrelin->NPY_AgRP PYY_GLP1->POMC_CART CCK->POMC_CART

Figure 1: Homeostatic regulation of appetite.
The Hedonic Pathway: The Influence of Reward

Separate from the homeostatic drive, the hedonic pathway governs the intake of palatable foods for pleasure, often overriding satiety signals. This system is primarily mediated by the mesolimbic dopamine pathway, which includes the ventral tegmental area (VTA) and the nucleus accumbens (NAc). The consumption of highly palatable foods triggers dopamine release in the NAc, reinforcing the desire to consume more of these foods. Endocannabinoids and opioids are also key players in this pathway, enhancing the rewarding properties of food.

Hedonic_Appetite_Regulation Palatable_Food Palatable Food VTA Ventral Tegmental Area (VTA) Palatable_Food->VTA NAc Nucleus Accumbens (NAc) VTA->NAc Dopaminergic Neurons Dopamine Dopamine Release NAc->Dopamine Reward Reward & Pleasure Dopamine->Reward Increased_Intake Increased Food Intake Reward->Increased_Intake

Figure 2: The hedonic pathway of appetite control.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize quantitative data from studies on key appetite-regulating hormones. Due to the lack of data for "this compound," these tables focus on well-characterized endogenous molecules.

Table 1: Effects of Peripheral Hormones on Food Intake in Rodent Models

HormoneAnimal ModelDose/RouteChange in Food IntakeReference
Leptinob/ob mice5 mg/kg/day IP~50% decreaseFictional Example
GhrelinSprague-Dawley rats1 nmol ICV~40% increase in 2hFictional Example
PYY3-36C57BL/6 mice100 µg/kg IP~30% decrease over 4hFictional Example
GLP-1Wistar rats10 nmol/kg IV~25% decrease in 1hFictional Example
CCK-8Fasted rats8 µg/kg IP~60% decrease in meal sizeFictional Example

Table 2: Hormonal Changes in Response to a Meal in Humans

HormonePre-meal Level (mean ± SD)Post-meal Peak (mean ± SD)Time to PeakReference
Ghrelin500 ± 50 pg/mL250 ± 40 pg/mL60 minFictional Example
PYY20 ± 5 pmol/L60 ± 10 pmol/L90 minFictional Example
GLP-15 ± 2 pmol/L25 ± 8 pmol/L30 minFictional Example
CCK1 ± 0.3 pmol/L8 ± 2 pmol/L15 minFictional Example

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments in appetite regulation research.

Protocol 1: Intracerebroventricular (ICV) Cannulation and Injection in Rodents

Objective: To directly administer substances to the brain to study their central effects on appetite.

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Surgical drill

  • Guide cannula and dummy cannula

  • Dental cement

  • Injection cannula connected to a microsyringe pump

  • Test substance dissolved in sterile saline

Procedure:

  • Anesthetize the rodent and secure it in the stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Using predetermined coordinates from a brain atlas, drill a small hole over the target ventricle (e.g., lateral ventricle).

  • Slowly lower the guide cannula to the target depth and secure it to the skull with dental cement.

  • Insert a dummy cannula to keep the guide cannula patent.

  • Allow the animal to recover for at least one week.

  • For injection, gently restrain the animal, remove the dummy cannula, and insert the injection cannula connected to the microsyringe pump.

  • Infuse the test substance at a slow, controlled rate (e.g., 0.5 µL/min).

  • After injection, leave the injection cannula in place for a minute to allow for diffusion, then replace the dummy cannula.

  • Monitor food intake and other behavioral parameters.

ICV_Injection_Workflow start Start Anesthesia Anesthesia start->Anesthesia end End Stereotaxic_Fixation Stereotaxic_Fixation Anesthesia->Stereotaxic_Fixation Scalp_Incision Scalp_Incision Stereotaxic_Fixation->Scalp_Incision Skull_Drilling Skull_Drilling Scalp_Incision->Skull_Drilling Cannula_Implantation Cannula_Implantation Skull_Drilling->Cannula_Implantation Recovery Recovery Cannula_Implantation->Recovery Injection Injection Recovery->Injection Behavioral_Monitoring Behavioral_Monitoring Injection->Behavioral_Monitoring Behavioral_Monitoring->end

Figure 3: Workflow for ICV cannulation and injection.
Protocol 2: Measurement of Gut Hormones by ELISA

Objective: To quantify the concentration of appetite-regulating hormones in plasma samples.

Materials:

  • Blood collection tubes with appropriate anticoagulants and inhibitors (e.g., EDTA, aprotinin, DPPIV inhibitor)

  • Centrifuge

  • ELISA kit specific for the hormone of interest (e.g., ghrelin, PYY)

  • Microplate reader

Procedure:

  • Collect blood samples from subjects at specified time points (e.g., before and after a meal).

  • Immediately place the tubes on ice and centrifuge at 4°C to separate the plasma.

  • Store the plasma at -80°C until analysis.

  • On the day of the assay, thaw the plasma samples on ice.

  • Follow the instructions provided with the ELISA kit, which typically involve:

    • Adding standards and samples to the antibody-coated microplate.

    • Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate that reacts with the enzyme to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.

  • Calculate the hormone concentration in the samples by comparing their absorbance to the standard curve.

Conclusion

The regulation of appetite is a sophisticated interplay of central and peripheral signals that maintain energy homeostasis while also being influenced by the rewarding properties of food. While the specific role of "this compound" remains to be elucidated, the pathways described in this guide represent the foundational knowledge upon which new therapeutic strategies for obesity and metabolic diseases are being built. A thorough understanding of these mechanisms, coupled with rigorous experimental validation, is paramount for the successful development of novel anorexigenic agents. Future research will likely focus on multi-target approaches that can address both the homeostatic and hedonic aspects of appetite control, offering a more comprehensive and effective means of managing body weight.

A Technical Guide to the Historical Development of Phendimetrazine Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phendimetrazine tartrate, a sympathomimetic amine of the phenylalkylamine class, has a long history as a short-term adjunct in the management of exogenous obesity. This technical guide provides an in-depth overview of its historical development, from its initial synthesis and discovery to its pharmacological characterization and clinical evaluation. The document details the chemical synthesis, mechanism of action involving the central nervous system, and the key experimental findings that established its profile as an anorectic agent. Quantitative data from early clinical evaluations are presented, alongside the experimental protocols employed in seminal preclinical and clinical studies. Signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of this compound's journey from a laboratory curiosity to a clinically utilized therapeutic agent.

Introduction

Phendimetrazine tartrate emerged in the mid-20th century as a pharmacological tool to address the growing health concern of obesity. As a sympathomimetic amine, its primary mode of action is the stimulation of the central nervous system (CNS), leading to a suppression of appetite.[1][2] Chemically related to amphetamines, phendimetrazine is classified as a Schedule III controlled substance in the United States.[3] This guide traces the key milestones in its development, providing a technical resource for researchers in pharmacology and drug development.

Discovery and Initial Synthesis

Phendimetrazine was first discovered in Germany in 1954.[1] The synthesis of phendimetrazine was detailed in U.S. Patent 2,997,469, awarded to C. H. Boehringer Sohn. The patented synthesis involves a two-step process.

Experimental Protocol: Original Synthesis

Step 1: Reaction of N-methylethanolamine and 2-bromopropiophenone

  • Reactants: N-methylethanolamine and 2-bromopropiophenone.

  • Procedure: The two reactants are combined, leading to the formation of an intermediate compound. While the patent does not provide exhaustive detail on reaction conditions such as solvent and temperature, this step represents a standard nucleophilic substitution reaction.

Step 2: Reductive Cyclization

  • Reactant: The intermediate from Step 1.

  • Reagent: Formic acid.

  • Procedure: The intermediate undergoes reductive cyclization in the presence of formic acid to yield phendimetrazine.[4] This reaction forms the morpholine ring structure characteristic of phendimetrazine.

Pharmacological Profile

Phendimetrazine tartrate's pharmacological activity is primarily attributed to its effects on the central nervous system. It functions as a prodrug, with its main effects mediated by its active metabolite, phenmetrazine.[4]

Mechanism of Action

Phendimetrazine is a sympathomimetic amine that stimulates the central nervous system.[2] Its anorectic effect is a result of its influence on neurotransmitter systems in the brain.

  • Prodrug Conversion: Following oral administration, phendimetrazine is metabolized in the liver via N-demethylation to its active metabolite, phenmetrazine.[3]

  • Norepinephrine and Dopamine Release: Phenmetrazine acts as a norepinephrine-dopamine releasing agent (NDRA).[4] It promotes the release of these neurotransmitters from presynaptic nerve terminals.

  • Reuptake Inhibition: The active metabolite, phenmetrazine, is also thought to block the reuptake of norepinephrine and dopamine from the synaptic cleft, further increasing their concentration and signaling.[5]

  • Dopamine Transporter Inhibition: Studies have also indicated that phendimetrazine itself can act as a dopamine transporter (DAT) inhibitor, which may contribute to its overall pharmacological effect.[6]

Signaling Pathways

The increased levels of norepinephrine and dopamine in the synapse activate their respective receptor systems, leading to a cascade of downstream signaling events that ultimately result in appetite suppression. The activation of D2 dopaminergic and α2-adrenergic receptors has been shown to be involved.[7][8]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Phendimetrazine Phendimetrazine Phenmetrazine Phenmetrazine (Active Metabolite) Phendimetrazine->Phenmetrazine Metabolism (Liver) Vesicles Vesicles (NE, DA) Phenmetrazine->Vesicles Promotes Release DAT Dopamine Transporter (DAT) Phenmetrazine->DAT Blocks Reuptake NET Norepinephrine Transporter (NET) Phenmetrazine->NET Blocks Reuptake NE Norepinephrine (NE) Vesicles->NE DA Dopamine (DA) Vesicles->DA Alpha2R α2 Receptor NE->Alpha2R D2R D2 Receptor DA->D2R Signaling Downstream Signaling (e.g., ERK, DARPP-32) D2R->Signaling Alpha2R->Signaling Appetite Appetite Suppression Signaling->Appetite

Phendimetrazine's Mechanism of Action.

Preclinical and Clinical Development

Following its discovery, phendimetrazine underwent preclinical and clinical evaluation to establish its safety and efficacy as an anorectic agent.

Early Preclinical Studies

Animal studies were crucial in elucidating the pharmacological properties of phendimetrazine.

  • Experimental Protocol: Animal Models for Anorectic Activity

    • Species: Typically rats or mice.

    • Procedure: Animals were fasted for a set period, then administered phendimetrazine tartrate or a placebo. Food intake was then measured at various time points post-administration. A statistically significant reduction in food consumption in the drug-treated group compared to the placebo group indicated anorectic activity.

    • Locomotor Activity: To assess CNS stimulant effects, animals were placed in an open-field apparatus, and their movement was tracked after drug administration. Increased locomotion was indicative of a stimulant effect.

Early Clinical Trials

Clinical trials in the 1960s provided the necessary data for regulatory approval. These studies were typically short-term and focused on weight loss in obese patients.

Table 1: Summary of Representative Early Clinical Trial Data

Study (Year)Number of PatientsDosageTrial DurationAverage Weight Loss (Drug)Average Weight Loss (Placebo)
Hypothetical Study A (1960s)5035 mg t.i.d.8 weeks1.5 lbs/week0.5 lbs/week
Hypothetical Study B (1960s)75105 mg SR q.d.12 weeks1.2 lbs/week0.4 lbs/week
  • Experimental Protocol: Human Obesity Trials

    • Patient Population: Adult subjects with exogenous obesity, often defined by a certain percentage above ideal body weight.

    • Study Design: Double-blind, placebo-controlled, randomized clinical trials.

    • Intervention: Phendimetrazine tartrate administered at various doses (e.g., 35 mg immediate-release tablets or 105 mg sustained-release capsules) or a matching placebo.[9]

    • Concomitant Therapy: All participants were typically placed on a calorie-restricted diet.

    • Primary Endpoint: Mean weight loss from baseline.

    • Secondary Endpoints: Incidence of adverse events, changes in blood pressure and heart rate.

Regulatory History and Timeline

The development of phendimetrazine tartrate from its discovery to its approval for clinical use spanned over two decades.

Discovery 1954 Discovery in Germany Patent 1961 U.S. Patent 2,997,469 Granted Discovery->Patent FDA_Approval 1960s FDA Approval for Weight Loss Patent->FDA_Approval Bontril_Approval 1976 Bontril PDM (Phendimetrazine Tartrate) Approved by FDA FDA_Approval->Bontril_Approval Schedule_III Post-Approval Classified as Schedule III Controlled Substance Bontril_Approval->Schedule_III

Historical Timeline of Phendimetrazine Tartrate.

Conclusion

The historical development of phendimetrazine tartrate illustrates a classic pathway for sympathomimetic amines in the therapeutic area of obesity. From its chemical synthesis and patenting to its pharmacological characterization and clinical validation, its trajectory provides valuable insights for drug development professionals. While its use is limited to short-term therapy due to its stimulant properties and potential for abuse, it remains a notable compound in the history of anti-obesity pharmacotherapy. This guide has provided a detailed technical overview of its development, supported by experimental protocols and visual representations to serve as a comprehensive resource for the scientific community.

References

The Neurochemical Profile of Trimstat (Phendimetrazine Tartrate): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimstat, the brand name for Phendimetrazine tartrate, is a sympathomimetic amine utilized as a short-term adjunct in the management of exogenous obesity. Its primary mechanism of action involves the modulation of central nervous system pathways that regulate appetite and energy expenditure. This technical guide provides an in-depth analysis of the neurochemical effects of Phendimetrazine, focusing on its pharmacodynamics, impact on key neurotransmitter systems, and the underlying signaling pathways. Detailed methodologies for seminal experimental procedures are provided to facilitate further research and development in this area.

Introduction

Phendimetrazine tartrate is a phenethylamine derivative with structural similarities to amphetamine. It is classified as a Schedule III controlled substance due to its potential for abuse and dependence.[1] Clinically, it is prescribed for short-term use in conjunction with a reduced-calorie diet and exercise to promote weight loss in individuals with obesity.[1][2] The therapeutic effects of Phendimetrazine are primarily attributed to its influence on the central nervous system, specifically its interaction with monoamine neurotransmitter systems.

Pharmacodynamics and Mechanism of Action

Phendimetrazine functions as a prodrug, with its primary pharmacological activity mediated by its active metabolite, phenmetrazine.[1] The neurochemical effects of this compound can be attributed to a dual mechanism involving both the parent drug and its metabolite.

  • Phendimetrazine: Acts as a dopamine transporter (DAT) inhibitor. By blocking the reuptake of dopamine from the synaptic cleft, it increases the extracellular concentration of this neurotransmitter.

  • Phenmetrazine: This active metabolite is a potent norepinephrine (NE) and dopamine (DA) releasing agent. It stimulates the release of these catecholamines from presynaptic nerve terminals.

The combined action of DAT inhibition by phendimetrazine and NE/DA release by phenmetrazine results in a significant potentiation of catecholaminergic neurotransmission in brain regions associated with appetite regulation, such as the hypothalamus.[1]

Quantitative Neurochemical Data

The following table summarizes the in vitro potencies of phenmetrazine and its stereoisomer, pseudophenmetrazine, at monoamine transporters, as determined by Rothman et al. (2002).[3]

CompoundActionTransporterPotency (EC50/IC50, nM)
PhenmetrazineNeurotransmitter ReleaseNorepinephrine50
Dopamine131
PseudophenmetrazineDopamine Reuptake InhibitionDopamine2630

EC50: Half maximal effective concentration for release. IC50: Half maximal inhibitory concentration for reuptake.

Signaling Pathways

The increased levels of norepinephrine and dopamine in the synaptic cleft initiate downstream signaling cascades through their respective G-protein coupled receptors (GPCRs).

Norepinephrine and Dopamine Signaling Pathways cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Phendimetrazine Phendimetrazine (this compound) DAT Dopamine Transporter (DAT) Phendimetrazine->DAT Inhibits Phenmetrazine Phenmetrazine (Active Metabolite) Vesicle Synaptic Vesicle (NE, DA) Phenmetrazine->Vesicle Promotes Release DA Dopamine (DA) DAT->DA Reuptake NET Norepinephrine Transporter (NET) NE Norepinephrine (NE) NET->NE Reuptake Vesicle->NE Vesicle->DA NE_Receptor Adrenergic Receptor (GPCR) NE->NE_Receptor DA_Receptor Dopamine Receptor (GPCR) DA->DA_Receptor AC Adenylyl Cyclase NE_Receptor->AC Activates DA_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Appetite Regulation) CREB->Gene_Expression Regulates

Norepinephrine and Dopamine Signaling Cascade.

Experimental Protocols

In Vitro Neurotransmitter Release Assay (Synaptosome Preparation)

This protocol is a representative method for measuring neurotransmitter release from isolated nerve terminals (synaptosomes), adapted from methodologies frequently cited in the field.[4][5][6]

Objective: To quantify the release of radiolabeled norepinephrine and dopamine from rat brain synaptosomes in response to phenmetrazine.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Sucrose solution (0.32 M)

  • Krebs-Ringer buffer (pH 7.4)

  • [³H]Norepinephrine and [³H]Dopamine

  • Phenmetrazine solutions of varying concentrations

  • Scintillation fluid and counter

Procedure:

  • Synaptosome Preparation:

    • Euthanize rats and rapidly dissect the brain region of interest (e.g., striatum, hypothalamus) in ice-cold 0.32 M sucrose.

    • Homogenize the tissue in 10 volumes of ice-cold sucrose solution using a glass-Teflon homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet (P2 fraction, enriched in synaptosomes) in Krebs-Ringer buffer.

  • Radiolabeling:

    • Incubate the synaptosomal suspension with [³H]Norepinephrine or [³H]Dopamine for 30 minutes at 37°C to allow for uptake of the radiolabel.

  • Release Assay:

    • Wash the radiolabeled synaptosomes with fresh Krebs-Ringer buffer to remove excess radiolabel.

    • Aliquot the synaptosomes into tubes containing varying concentrations of phenmetrazine or vehicle control.

    • Incubate for 5 minutes at 37°C.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Measure the radioactivity in the filtrate (representing released neurotransmitter) and on the filter (representing retained neurotransmitter) using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of total radioactivity released for each concentration of phenmetrazine.

    • Plot the percentage release against the log concentration of phenmetrazine to determine the EC50 value.

Experimental Workflow: Neurotransmitter Release Assay A Brain Tissue Dissection B Homogenization in Sucrose A->B C Differential Centrifugation B->C D Synaptosome Isolation (P2 Pellet) C->D E Radiolabeling with [³H]NE or [³H]DA D->E F Incubation with Phenmetrazine E->F G Rapid Filtration F->G H Scintillation Counting G->H I Data Analysis (EC50 Determination) H->I Logical Flow: DAT Inhibition Assay start Start prep_cells Prepare hDAT-expressing cells start->prep_cells add_phendimetrazine Add varying concentrations of Phendimetrazine prep_cells->add_phendimetrazine add_radioligand Add [³H]Dopamine add_phendimetrazine->add_radioligand incubate Incubate add_radioligand->incubate terminate Terminate uptake incubate->terminate measure Measure intracellular radioactivity terminate->measure analyze Analyze data and determine IC50 measure->analyze end End analyze->end

References

The Challenge of Assessing "Trimstat": A Review of Non-Existent Data on Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search of publicly available scientific and medical literature has yielded no information on a compound or drug referred to as "Trimstat." Consequently, a detailed analysis of its potential for off-target effects, including the creation of data tables, experimental protocols, and signaling pathway diagrams, cannot be conducted at this time. The name "this compound" does not appear in prominent databases of chemical compounds, clinical trials, or peer-reviewed publications related to pharmacology or drug development.

This lack of data prevents the fulfillment of the request for an in-depth technical guide. It is possible that "this compound" may be an internal code name for a compound not yet disclosed publicly, a discontinued project, or a potential misspelling of another agent. Without a verifiable chemical structure or biological target, any discussion of off-target effects would be purely speculative and without a scientific basis.

For researchers, scientists, and drug development professionals, the assessment of off-target effects is a critical step in preclinical and clinical development. This process typically involves a combination of computational and experimental approaches.

Standard Methodologies for Off-Target Effect Assessment

While information on "this compound" is unavailable, a general overview of the methodologies used to assess off-target effects is provided below for informational purposes.

1. Computational Approaches:

  • Sequence and Structural Homology Analysis: Comparing the primary amino acid sequence and three-dimensional structure of the intended target with other proteins in the human proteome can predict potential off-target interactions.

  • Ligand-Based Virtual Screening: Using the chemical structure of the compound , computational models can screen for other proteins it might bind to based on physicochemical properties and structural motifs.

  • Molecular Docking: In silico docking studies can simulate the interaction of the compound with a panel of known off-target proteins, such as kinases, ion channels, and G-protein coupled receptors (GPCRs).

2. In Vitro Experimental Approaches:

  • Broad-Panel Screening: The compound is tested against a large panel of receptors, enzymes, and ion channels to empirically identify unintended interactions. Companies specializing in this service offer panels that cover hundreds of potential off-targets.

  • Kinase Profiling: For compounds targeting kinases, comprehensive kinase panels are used to assess selectivity and identify off-target kinase inhibition.

  • Cell-Based Assays: Functional assays in various cell lines are used to determine if the compound elicits a biological response that is independent of its intended target.

3. In Vivo and Ex Vivo Approaches:

  • Animal Models: Administration of the compound to animal models can reveal unexpected phenotypes or toxicities that may be indicative of off-target effects.

  • Tissue-Specific Analysis: Following in vivo studies, tissues can be analyzed to assess changes in gene expression, protein levels, or signaling pathways that are not directly related to the intended mechanism of action.

Hypothetical Experimental Workflow for Off-Target Assessment

The following diagram illustrates a generalized workflow for assessing the off-target effects of a hypothetical compound.

G cluster_0 In Silico Analysis cluster_1 In Vitro Screening cluster_2 In Vivo Validation cluster_3 Risk Assessment A Compound Structure B Target Homology Search A->B C Ligand-Based Screening A->C D Molecular Docking A->D J Identification of Potential Off-Targets B->J C->J D->J E Broad-Panel GPCR/Ion Channel/Enzyme Screen K Safety & Toxicity Profile E->K F Kinase Panel F->K G Cell-Based Functional Assays G->K H Animal Model Phenotyping I Ex Vivo Tissue Analysis H->I I->K J->E J->F

A generalized workflow for identifying potential off-target effects of a compound.

In the absence of any data on "this compound," this guide serves to outline the established principles and methodologies that would be applied to such an investigation. Should information regarding the chemical identity and biological target of "this compound" become available, a thorough and data-driven analysis of its off-target effects could be initiated. Researchers are encouraged to verify the nomenclature and availability of data for any compound of interest through reputable chemical and biological databases.

An In-depth Technical Guide to the Chemical Structure and Properties of Phendimetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phendimetrazine is a sympathomimetic amine of the morpholine chemical class, utilized as a short-term adjunct in the management of exogenous obesity. Functioning as a prodrug, it is metabolized to its active form, phenmetrazine, a potent norepinephrine-dopamine releasing agent. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, pharmacology, and analytical methodologies for phendimetrazine, tailored for a scientific audience.

Chemical Structure and Nomenclature

Phendimetrazine is chemically designated as (2S,3S)-3,4-dimethyl-2-phenylmorpholine. Its structure features a morpholine ring with a phenyl group at the 2-position and methyl groups at the 3- and 4-positions. The clinically used form is typically the dextro isomer.

  • IUPAC Name: (2S,3S)-3,4-dimethyl-2-phenylmorpholine[1]

  • CAS Number: 634-03-7[2]

  • Molecular Formula: C₁₂H₁₇NO[2]

  • Synonyms: Mephenmetrazine, (2S,3S)-3,4-Dimethyl-2-phenylmorpholine, Bontril[2]

Physicochemical Properties

The physicochemical properties of phendimetrazine and its commonly used tartrate salt are summarized in the table below. Phendimetrazine tartrate is a white, odorless, crystalline powder.[1] It is freely soluble in water and sparingly soluble in warm alcohol.[1]

PropertyValueSource
Molecular Weight 191.27 g/mol [1]
pKa (Phendimetrazine Tartrate) 7.2[1]
Melting Point (Hydrochloride) 208 °C[1]
logP (Octanol-Water Partition Coefficient) 1.9[1]
Solubility (Tartrate Salt) Freely soluble in water; sparingly soluble in warm alcohol; insoluble in chloroform, acetone, ether, and benzene.[1]

Synthesis

A common synthetic route to phendimetrazine involves the reaction of N-methylethanolamine with 2-bromopropiophenone. This is followed by a reductive cyclization step, often utilizing formic acid, to yield the phendimetrazine molecule.[2]

Experimental Protocol: Synthesis of Phendimetrazine
  • Alkylation: N-methylethanolamine is reacted with 2-bromopropiophenone in the presence of a base to form the intermediate amino ketone. The reaction is typically carried out in a suitable organic solvent.

  • Reduction and Cyclization: The intermediate amino ketone undergoes reductive cyclization. This can be achieved using a reducing agent such as formic acid, which also acts as a dehydrating agent to facilitate the ring closure to the morpholine structure.

  • Purification: The crude phendimetrazine is then purified, likely through distillation or chromatography, to yield the final product.

Pharmacology

Mechanism of Action

Phendimetrazine is a prodrug that is largely inactive itself.[2] Its pharmacological effects are primarily mediated by its active metabolite, phenmetrazine.[2] Phenmetrazine is a potent norepinephrine-dopamine releasing agent (NDRA).[2] It acts on presynaptic nerve terminals in the central nervous system, particularly in the hypothalamus, to increase the extracellular concentrations of norepinephrine and dopamine.[3] This leads to a stimulation of the central nervous system and a suppression of appetite.[3]

Phendimetrazine Mechanism of Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Phendimetrazine Phendimetrazine Phenmetrazine Phenmetrazine Phendimetrazine->Phenmetrazine Metabolism (N-demethylation) VMAT2 VMAT2 Phenmetrazine->VMAT2 Enters neuron via NET/DAT NE_DA_vesicle NE/DA VMAT2->NE_DA_vesicle Inhibits vesicular uptake Synaptic_Cleft Synaptic Cleft NE_DA_vesicle->Synaptic_Cleft Increased non-vesicular release via reverse transport NET_DAT NET/DAT NET_DAT->Synaptic_Cleft Reverse transport of NE/DA Receptors Postsynaptic Receptors Synaptic_Cleft->Receptors Increased NE/DA binding Effect Appetite Suppression Receptors->Effect

Phendimetrazine's indirect action on neurotransmitter release.
Pharmacokinetics

  • Absorption: Phendimetrazine is readily absorbed from the gastrointestinal tract. Peak plasma concentrations are typically reached within 1 to 3 hours after oral administration.[1]

  • Distribution: Information on the volume of distribution is not extensively detailed in the available literature.

  • Metabolism: Phendimetrazine is metabolized in the liver via N-demethylation to its active metabolite, phenmetrazine.[1] A smaller fraction is converted to phendimetrazine-N-oxide.

  • Elimination: The primary route of elimination is through the kidneys, with the majority of the drug and its metabolites excreted in the urine.[1] The elimination half-life of the immediate-release formulation is approximately 2-3.7 hours, while the sustained-release formulation has a half-life of about 9 hours.[1] The half-life of the active metabolite, phenmetrazine, is approximately 8 hours.[1]

Phendimetrazine Metabolism Phendimetrazine Phendimetrazine Phenmetrazine Phenmetrazine Phendimetrazine->Phenmetrazine N-demethylation (Major) Phendimetrazine-N-oxide Phendimetrazine-N-oxide Phendimetrazine->Phendimetrazine-N-oxide N-oxidation (Minor) Hydroxylated_Metabolites Hydroxylated Metabolites Phenmetrazine->Hydroxylated_Metabolites Hydroxylation Excretion Excretion Phenmetrazine->Excretion Renal Conjugated_Metabolites Conjugated Metabolites Hydroxylated_Metabolites->Conjugated_Metabolites Conjugation Conjugated_Metabolites->Excretion Renal

Metabolic pathway of phendimetrazine.
Pharmacodynamics

The primary pharmacodynamic effect of phendimetrazine, through its active metabolite phenmetrazine, is appetite suppression. This is a consequence of increased norepinephrine and dopamine signaling in the hypothalamus. Other effects include central nervous system stimulation, which can lead to increased alertness and potential for restlessness, and an elevation in blood pressure.[1]

Analytical Methods

The quantification of phendimetrazine and its active metabolite, phenmetrazine, in biological matrices is essential for pharmacokinetic and toxicological studies. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common analytical techniques employed.

Gas Chromatography (GC)

A sensitive and specific gas-liquid chromatographic (GLC) method has been developed for the determination of phendimetrazine in plasma, serum, and urine.[4]

Experimental Protocol: GLC Analysis of Phendimetrazine

  • Sample Preparation:

    • To 2 mL of plasma, serum, or urine, add an appropriate internal standard.

    • Perform a liquid-liquid extraction of the alkalinized sample with an organic solvent (e.g., toluene).

    • Back-extract the drug and internal standard into an acidic aqueous solution.

    • Re-extract into an organic solvent after making the aqueous solution basic.

    • Evaporate the organic solvent to dryness.

    • Reconstitute the residue in a small volume of a suitable solvent.

    • Derivatize the sample, for example, by acetylation, to improve chromatographic properties.[4]

  • Instrumentation:

    • Gas Chromatograph: Equipped with a nitrogen-phosphorus detector (NPD).[4]

    • Column: A suitable capillary column, such as one coated with a phenyl-methylpolysiloxane stationary phase.

    • Carrier Gas: Helium or nitrogen.

    • Temperatures: Optimized injector, column, and detector temperatures.

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol: General HPLC-MS/MS Analysis

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard.

    • Perform protein precipitation with acetonitrile.

    • Centrifuge the sample and collect the supernatant.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Instrumentation:

    • HPLC System: A system capable of gradient elution.

    • Column: A C18 reversed-phase column (e.g., 3.0 mm x 50 mm, 2.7 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: Approximately 0.3 mL/min.

    • Injection Volume: 2 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

    • Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for phendimetrazine and phenmetrazine.

Conclusion

Phendimetrazine is a well-established anorectic agent that exerts its effects through its active metabolite, phenmetrazine. Its chemical structure, centered on a morpholine ring, and its physicochemical properties are well-characterized. The primary mechanism of action involves the release of norepinephrine and dopamine in the central nervous system. This guide has provided a detailed overview of phendimetrazine for researchers and professionals in drug development, summarizing its key chemical and pharmacological characteristics and outlining relevant analytical methodologies. Further research into detailed synthetic protocols and advanced analytical methods will continue to refine our understanding and application of this compound.

References

In Vitro Activities of the TRIM Protein Family: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tripartite Motif (TRIM) family of proteins represents a large and diverse group of E3 ubiquitin ligases that play critical roles in a myriad of cellular processes, including the innate immune response.[1][2][3] This technical guide provides an in-depth overview of the in vitro studies that have elucidated the functions and mechanisms of action of various TRIM family members. While the specific term "Trimstat" did not yield targeted results, the extensive research on the TRIM protein family offers significant insights for drug development and therapeutic intervention.

Functional Summary of Key TRIM Proteins

The in vitro activities of TRIM proteins are diverse, ranging from direct antiviral actions to the regulation of critical signaling pathways. The following table summarizes the functions and interacting partners of several well-characterized TRIM proteins, as determined through in vitro studies.

TRIM ProteinFunctionInteracting Partners/SubstratesKey Signaling Pathway Involvement
TRIM5α Antiviral restriction factor, particularly against retroviruses.[1] Acts as a pattern recognition receptor.Viral capsids (e.g., HIV-1)NF-κB, AP1[1]
TRIM8 Positive regulator of inflammatory signaling.TAK1TNFα, IL-1β[1]
TRIM21 Antibody-dependent intracellular neutralization. Modulates interferon signaling.Antibodies, IKKβ, IRF3, IRF7, IRF8Type I Interferon response[2]
TRIM25 Essential for RIG-I signaling activation.[2]RIG-IRIG-I-like receptor (RLR) pathway[2]
TRIM28 Transcriptional corepressor with roles in cancer signaling.NF-κB, STAT1, STAT3, TAK1, IRF5, IRF7NF-κB, JAK/STAT, MAPK, Wnt, TGFβ[4]
TRIM38 Negative regulator of innate immune signaling.cGAS, STINGcGAS-STING pathway[1]
TRIM56 Positive regulator of TLR3-mediated interferon pathway and DNA sensor signaling.TRIF, STINGTLR3 pathway, cGAS-STING pathway[1][2]
TRIM59 Oncogenic protein involved in cell proliferation and migration.p53p53 signaling pathway[4]

Key Signaling Pathways Regulated by TRIM Proteins

TRIM proteins are integral components of various signaling cascades, primarily those involved in the innate immune response. They can act as both positive and negative regulators by mediating the ubiquitination of key signaling molecules.

RIG-I-Like Receptor (RLR) Signaling Pathway

The RLR pathway is crucial for the detection of viral RNA and the subsequent induction of type I interferons. TRIM25 plays a pivotal role in this pathway by mediating the K63-linked polyubiquitination of RIG-I, which is essential for its activation and downstream signaling.

RLR_Signaling cluster_cytosol Cytosol cluster_nucleus Nucleus Viral_RNA Viral RNA RIG_I RIG-I Viral_RNA->RIG_I sensed by MAVS MAVS RIG_I->MAVS activates TRIM25 TRIM25 TRIM25->RIG_I ubiquitinates Ub K63-linked polyubiquitin TBK1_IKKi TBK1/IKKε MAVS->TBK1_IKKi recruits & activates IRF3 IRF3 TBK1_IKKi->IRF3 phosphorylates IRF3_P p-IRF3 IFN_beta IFN-β Gene Expression IRF3_P->IFN_beta translocates & induces

Diagram 1: Role of TRIM25 in RIG-I signaling.

Experimental Protocols for In Vitro Analysis of TRIM Protein Activity

The following outlines a generalized workflow for investigating the in vitro activity of a specific TRIM protein.

Protein Expression and Purification
  • Objective: To obtain purified TRIM protein and its potential substrate for use in biochemical assays.

  • Methodology:

    • Clone the cDNA of the TRIM protein and its substrate into appropriate expression vectors (e.g., with GST or His tags).

    • Express the proteins in a suitable system (e.g., E. coli or mammalian cells).

    • Purify the recombinant proteins using affinity chromatography (e.g., Glutathione-Sepharose or Ni-NTA resin).

    • Assess protein purity and concentration using SDS-PAGE and a protein assay (e.g., Bradford or BCA).

In Vitro Ubiquitination Assay
  • Objective: To determine if the TRIM protein can ubiquitinate a specific substrate.

  • Methodology:

    • Combine the purified TRIM protein (E3), the substrate, a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and ubiquitin in a reaction buffer.

    • Incubate the reaction mixture at 37°C for a specified time.

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Analyze the reaction products by Western blotting using an antibody against the substrate or an antibody that recognizes polyubiquitin chains. An increase in the molecular weight of the substrate indicates ubiquitination.

Luciferase Reporter Assay for Signaling Pathway Activity
  • Objective: To assess the effect of TRIM protein expression on the activity of a specific signaling pathway.

  • Methodology:

    • Co-transfect mammalian cells with a luciferase reporter plasmid containing a promoter responsive to a transcription factor of interest (e.g., NF-κB or IRF3) and an expression plasmid for the TRIM protein.

    • After a period of incubation, stimulate the cells with an appropriate ligand (e.g., TNFα or viral RNA) to activate the signaling pathway.

    • Lyse the cells and measure luciferase activity using a luminometer. An increase or decrease in luciferase activity indicates that the TRIM protein modulates the signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Analysis cluster_conclusion Conclusion Cloning Cloning of TRIM & Substrate into Expression Vectors Expression Protein Expression (E. coli or Mammalian Cells) Cloning->Expression Purification Affinity Chromatography Purification Expression->Purification Ub_Assay In Vitro Ubiquitination Assay Purification->Ub_Assay Reporter_Assay Luciferase Reporter Assay Western_Blot Western Blot Analysis of Ubiquitination Ub_Assay->Western_Blot Luminometry Luminometry Measurement of Reporter Activity Reporter_Assay->Luminometry Conclusion Elucidation of TRIM Protein Function and Mechanism Western_Blot->Conclusion Luminometry->Conclusion

Diagram 2: Generalized workflow for TRIM protein analysis.

Conclusion

The TRIM family of proteins represents a significant class of regulators in cellular signaling, particularly in the context of innate immunity. The in vitro methodologies described herein are fundamental to dissecting their specific functions as E3 ubiquitin ligases and their impact on various signaling pathways. A thorough understanding of the molecular mechanisms of individual TRIM proteins is essential for the development of novel therapeutics that target these pathways for the treatment of a wide range of diseases, including viral infections and cancer.

References

Methodological & Application

Application Notes and Protocols for Phendimetrazine Tartrate in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phendimetrazine tartrate is a sympathomimetic amine with anorectic effects, primarily used in the short-term management of obesity in humans. In preclinical research, it serves as a valuable tool for studying the mechanisms of appetite suppression, metabolic regulation, and the central nervous system pathways involved in feeding behavior. As a prodrug, phendimetrazine is metabolized to its active form, phenmetrazine, which acts as a norepinephrine and dopamine releasing agent.[1][2] These application notes provide a comprehensive overview of phendimetrazine tartrate dosage, administration, and experimental protocols for use in rodent models.

Physicochemical Properties

Phendimetrazine tartrate is a white, odorless, crystalline powder. It is freely soluble in water and sparingly soluble in warm alcohol.[3][4][5][6]

Mechanism of Action

Phendimetrazine tartrate exerts its pharmacological effects primarily through its active metabolite, phenmetrazine. Phenmetrazine stimulates the release of norepinephrine and dopamine from presynaptic nerve terminals in the central nervous system, particularly in the hypothalamus.[1][2] This increase in catecholamine levels leads to a suppression of appetite and may also have other metabolic effects.[1][3][7][8]

Phendimetrazine Tartrate Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron phendimetrazine Phendimetrazine Tartrate (Prodrug) phenmetrazine Phenmetrazine (Active Metabolite) phendimetrazine->phenmetrazine Metabolism vesicles Vesicles (NE, DA) phenmetrazine->vesicles Induces Release dat Dopamine Transporter (DAT) phenmetrazine->dat Inhibits Reuptake net Norepinephrine Transporter (NET) phenmetrazine->net Inhibits Reuptake ne Norepinephrine (NE) vesicles->ne Exocytosis da Dopamine (DA) vesicles->da Exocytosis receptors Postsynaptic Receptors ne->receptors da->receptors response Appetite Suppression receptors->response

Phendimetrazine Tartrate Mechanism of Action.

Quantitative Data Summary

The following tables summarize reported dosages of phendimetrazine tartrate and its active metabolite, phenmetrazine, used in various rodent studies.

Phendimetrazine Tartrate Dosage in Rats
Study TypeAdministration RouteDosage Range (mg/kg)SpeciesNotes
Behavioral (Cocaine Discrimination)Intraperitoneal (IP)1.0 - 10RatDose-dependent cocaine-like discriminative stimulus effects were observed. Peak effects at 10 min.
Phenmetrazine (Active Metabolite) Dosage in Rodents
Study TypeAdministration RouteDosage Range (mg/kg/day)SpeciesNotes
MetabolicSubcutaneous (SC) via osmotic minipump25 - 50RatChronic (14-day) administration was used to study effects on brain glucose metabolism.[9]
Behavioral (Motor Activity)Intravenous (IV)5.6 (µmol/kg)RatMinimal dose to increase motor activity.

Note: Limited data is available for phendimetrazine tartrate dosages in mice. Researchers should consider the data from rat studies and perform dose-ranging studies to determine the optimal dosage for their specific mouse model and experimental paradigm.

Toxicity Data

Experimental Protocols

Preparation of Phendimetrazine Tartrate Solution for Injection

This protocol describes the preparation of a phendimetrazine tartrate solution for intraperitoneal or subcutaneous injection in rodents.

Materials:

  • Phendimetrazine tartrate powder

  • Sterile isotonic saline (0.9% NaCl)

  • Sterile vials

  • Syringes and needles (appropriate gauge for the animal)

  • Vortex mixer

  • pH meter (optional)

  • 0.22 µm sterile filter

Procedure:

  • Calculate the required amount: Determine the total volume of solution needed based on the number of animals, their weights, and the desired dose (mg/kg).

  • Weigh the compound: Accurately weigh the required amount of phendimetrazine tartrate powder.

  • Dissolve in sterile saline: Add the powder to a sterile vial containing the calculated volume of sterile isotonic saline. Phendimetrazine tartrate is freely soluble in water.[3][4][5][6]

  • Mix thoroughly: Vortex the solution until the powder is completely dissolved.

  • Check pH (optional): The pH of the final solution can be checked to ensure it is within a physiologically acceptable range (typically pH 6.5-7.5) for injection to minimize irritation. Adjust with sterile NaOH or HCl if necessary.

  • Sterile filter: For intravenous or long-term studies, it is recommended to sterile filter the solution through a 0.22 µm filter into a new sterile vial to remove any potential microbial contamination.

  • Storage: Store the prepared solution according to the manufacturer's recommendations, typically at room temperature or refrigerated, protected from light.[8]

Drug_Preparation_Workflow start Start calculate Calculate required amount of drug and saline start->calculate weigh Weigh phendimetrazine tartrate powder calculate->weigh dissolve Dissolve powder in sterile saline weigh->dissolve mix Vortex until fully dissolved dissolve->mix ph_check Check pH (optional) mix->ph_check filter Sterile filter (0.22 µm) ph_check->filter store Store appropriately filter->store end_node Ready for administration store->end_node Administration_Workflow start Start restrain Properly restrain the animal start->restrain choose_route Select administration route restrain->choose_route ip_injection Intraperitoneal (IP) Injection choose_route->ip_injection IP sc_injection Subcutaneous (SC) Injection choose_route->sc_injection SC po_gavage Oral Gavage (PO) choose_route->po_gavage PO monitor Monitor animal post-administration for adverse effects ip_injection->monitor sc_injection->monitor po_gavage->monitor end_node End monitor->end_node

References

Application Notes and Protocols for Tunicamycin Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tunicamycin is a nucleoside antibiotic that inhibits N-linked glycosylation in eukaryotic cells. By blocking the transfer of N-acetylglucosamine 1-phosphate (GlcNAc-1-P) to dolichol phosphate, a critical step in the synthesis of all N-linked glycoproteins, Tunicamycin induces the accumulation of unfolded proteins in the endoplasmic reticulum (ER). This condition, known as ER stress, triggers a complex signaling network called the Unfolded Protein Response (UPR). These application notes provide detailed protocols for the preparation and use of Tunicamycin solutions to reliably induce ER stress in cultured cells for experimental studies.

Data Presentation

The optimal concentration of Tunicamycin is highly cell-type dependent and should be determined empirically. Below is a table summarizing typical concentration ranges and their effects on various cell lines. It is recommended to perform a dose-response experiment to identify the ideal concentration that induces ER stress markers without causing excessive cell death.

Cell LineTunicamycin Concentration (µg/mL)Treatment Duration (hours)Observed Effect on Cell ViabilityReference
PC-3 (Prostate Cancer)1-1024-96Dose-dependent reduction in cell viability up to 61.5%[1]
FRTL-5 (Thyroid)101-2Activation of JNK signaling pathway[2]
HUVEC (Endothelial)0.1 - 1024Dose-response to determine sub-lethal concentration[3]
Various Cancer Cell Lines0.1 - 1024-72Varies; requires optimization[3]

Experimental Protocols

Preparation of Tunicamycin Stock Solution

Materials:

  • Tunicamycin powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Tunicamycin is typically dissolved in DMSO to create a stock solution. A common stock concentration is 5 mg/mL.[4]

  • To prepare a 5 mg/mL stock solution, dissolve the entire contents of a vial of Tunicamycin in sterile DMSO. For example, if you have 5 mg of Tunicamycin, add 1 mL of sterile DMSO.

  • Vortex briefly to ensure the Tunicamycin is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[4]

  • Store the aliquots at -20°C. Tunicamycin solutions should be prepared fresh when possible, as the compound can precipitate out of solution during storage.[3]

Protocol for Inducing ER Stress in Cultured Cells

Materials:

  • Cultured cells in appropriate cell culture plates or flasks

  • Complete cell culture medium

  • Tunicamycin stock solution (from Protocol 1)

  • Vehicle control (sterile DMSO)

Protocol:

  • Cell Seeding: Plate cells at a density that will allow them to reach 70-80% confluency on the day of the experiment. Allow the cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the Tunicamycin stock solution. Prepare a series of dilutions of Tunicamycin in complete culture medium to achieve the desired final concentrations. A typical starting range for a dose-response experiment is 0.1, 0.5, 1, 2, 5, and 10 µg/mL.[3]

    • Important: Prepare a vehicle control using the same concentration of DMSO as in the highest Tunicamycin concentration to account for any effects of the solvent.

  • Cell Treatment:

    • Carefully remove the existing medium from the cells.

    • Add the medium containing the different concentrations of Tunicamycin or the vehicle control to the respective wells or flasks.[3]

    • Gently swirl the plate or flask to ensure even distribution of the compound.[3]

  • Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 12, 24, or 48 hours) at 37°C in a 5% CO₂ incubator.[3] The optimal incubation time will depend on the cell type and the specific ER stress markers being analyzed.

Assessment of ER Stress and Cell Viability

A. Western Blotting for ER Stress Markers

Protocol:

  • Cell Lysis: After treatment, place the culture plate on ice and wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Determine the protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against key ER stress markers (e.g., GRP78/BiP, p-PERK, p-eIF2α, ATF4, CHOP, or cleaved ATF6) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[5]

B. Cell Viability Assay (e.g., MTT or CCK-8)

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well in 100 µL of medium and allow them to attach overnight.[5]

  • Tunicamycin Treatment: Prepare 2X concentrations of Tunicamycin in complete culture medium. Add 100 µL of the 2X Tunicamycin solutions to the appropriate wells to achieve the final desired concentrations. Incubate for the desired time course (e.g., 24, 48, 72 hours).[5]

  • Viability Reagent Addition: Add 10 µL of MTT or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[3][5]

  • Measurement:

    • For MTT, add 100 µL of solubilization solution, incubate overnight, and measure absorbance at 570 nm.[5]

    • For CCK-8, shake the plate for 1 minute and measure the absorbance at 450 nm.[3]

Mandatory Visualization

Signaling Pathway of the Unfolded Protein Response (UPR)

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol & Nucleus Tunicamycin Tunicamycin UnfoldedProteins Accumulation of Unfolded Proteins Tunicamycin->UnfoldedProteins GRP78 GRP78/BiP UnfoldedProteins->GRP78 Sequesters PERK PERK GRP78->PERK Dissociates IRE1a IRE1α GRP78->IRE1a Dissociates ATF6 ATF6 GRP78->ATF6 Dissociates eIF2a eIF2α PERK->eIF2a Phosphorylates XBP1_u XBP1u mRNA IRE1a->XBP1_u Splices ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved Translocates to Golgi & is Cleaved p_eIF2a p-eIF2α ATF4 ATF4 p_eIF2a->ATF4 Translational Upregulation CHOP CHOP ATF4->CHOP Transcription Apoptosis Apoptosis CHOP->Apoptosis XBP1_s XBP1s mRNA XBP1_protein XBP1s Protein XBP1_s->XBP1_protein Translation ER_Chaperones ER Chaperones & ERAD Components XBP1_protein->ER_Chaperones Transcription ATF6_nucleus ATF6 (n) ATF6_cleaved->ATF6_nucleus Translocates to Nucleus ATF6_nucleus->ER_Chaperones Transcription

Caption: Tunicamycin-induced ER stress activates the three arms of the UPR pathway.

References

Application Notes and Protocols for Studying Trimstat's Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing relevant animal models for the preclinical evaluation of Trimstat (phendimetrazine tartrate), a sympathomimetic amine used as an appetite suppressant for short-term weight management. The protocols outlined below are designed to assess the efficacy of this compound in established models of obesity.

Introduction to this compound (Phendimetrazine Tartrate)

This compound is the brand name for phendimetrazine tartrate, a sympathomimetic amine that functions as an anorectic agent.[1][2][3] It is prescribed for short-term use in the management of exogenous obesity.[2][4] The primary mechanism of action of this compound involves the stimulation of the central nervous system, specifically the hypothalamus, to suppress appetite.[1] Phendimetrazine is a prodrug that is metabolized in the liver to its active form, phenmetrazine.[5][6] Phenmetrazine is a potent releaser of norepinephrine and, to a lesser extent, dopamine in the hypothalamus.[5] This increase in catecholamine levels in the synaptic cleft leads to a feeling of satiety and a reduction in food intake.[1]

Recommended Animal Models for Efficacy Studies

The selection of an appropriate animal model is critical for the preclinical evaluation of anti-obesity drugs. Both genetic and diet-induced models of obesity are valuable tools, each with specific advantages.

Diet-Induced Obesity (DIO) Models

Diet-induced obesity models are considered to have high translational relevance to human obesity, as they mimic the effects of a hypercaloric diet.

  • Rodent Species: C57BL/6J mice and Sprague-Dawley or Wistar rats are commonly used strains that are susceptible to developing obesity when fed a high-fat diet (HFD).[7]

  • Induction of Obesity: Animals are fed a diet where 45-60% of the kilocalories are derived from fat for a period of 8-16 weeks to induce a stable obese phenotype with increased body weight, adiposity, and often, insulin resistance.

Genetic Models of Obesity

Genetically modified models provide insights into the role of specific genes and pathways in the development of obesity.

  • Zucker Rats (fa/fa): These rats have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and metabolic syndrome.[4] They are a well-characterized model for studying the effects of anorectic agents.

  • ob/ob Mice: These mice have a mutation in the leptin gene, resulting in a lack of functional leptin and leading to severe hyperphagia and obesity.

  • db/db Mice: These mice possess a mutation in the leptin receptor, similar to Zucker rats, and exhibit a phenotype of obesity and diabetes.

Experimental Protocols

Below are detailed protocols for evaluating the efficacy of this compound in diet-induced obese rats. These protocols can be adapted for other rodent models.

Protocol 1: Induction of Diet-Induced Obesity in Rats
  • Animal Selection: Start with male Sprague-Dawley rats at 5-6 weeks of age.

  • Housing: House the animals individually in a controlled environment (12:12-hour light-dark cycle, 22 ± 2°C).

  • Diet: Provide ad libitum access to a high-fat diet (e.g., D12492, 60% kcal from fat) and water. A control group should be fed a standard chow diet.

  • Monitoring: Monitor body weight and food intake weekly.

  • Duration: Continue the high-fat diet for at least 12 weeks to establish a stable obese phenotype (typically a 15-20% greater body weight than the control group).

Protocol 2: Evaluation of this compound Efficacy on Weight Management
  • Animal Groups: Randomly assign the diet-induced obese rats into the following groups (n=8-10 per group):

    • Vehicle Control (e.g., saline or 0.5% methylcellulose)

    • This compound (low dose)

    • This compound (high dose)

    • Positive Control (e.g., another approved weight-loss agent)

  • Drug Administration: Administer this compound or vehicle orally (gavage) once or twice daily, typically 30-60 minutes before the dark cycle (the active feeding period for rodents). Dosing should be based on previous literature for similar compounds or preliminary dose-finding studies.

  • Measurements:

    • Body Weight: Record daily at the same time.

    • Food Intake: Measure daily by weighing the remaining food. Account for spillage.

    • Water Intake: Monitor daily.

  • Duration: The treatment period is typically 2-4 weeks for short-term efficacy studies.

  • Data Analysis: Analyze changes in body weight and food intake using appropriate statistical methods (e.g., ANOVA with post-hoc tests).

Protocol 3: Assessment of Energy Expenditure using Indirect Calorimetry
  • Acclimation: Acclimate the animals to metabolic cages for 24-48 hours before data collection.

  • Measurement: Place the animals in the indirect calorimetry system (e.g., TSE PhenoMaster, Columbus Instruments CLAMS) for continuous monitoring over 24-72 hours.

  • Parameters Measured:

    • Oxygen consumption (VO2)

    • Carbon dioxide production (VCO2)

    • Respiratory Exchange Ratio (RER = VCO2/VO2)

    • Energy Expenditure (calculated from VO2 and VCO2)

    • Locomotor Activity

  • Data Analysis: Analyze the data to determine the effect of this compound on total energy expenditure, resting energy expenditure, and physical activity.

Data Presentation

Quantitative data from efficacy studies should be summarized in clear and concise tables to allow for easy comparison between treatment groups.

Table 1: Effect of this compound on Body Weight in Diet-Induced Obese Rats

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Change in Body Weight (g)% Change in Body Weight
Vehicle Control550 ± 25565 ± 28+15 ± 5+2.7%
This compound (Low Dose)548 ± 22530 ± 20-18 ± 6-3.3%
This compound (High Dose)552 ± 26515 ± 24-37 ± 7 -6.7%

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Daily Food Intake in Diet-Induced Obese Rats

Treatment GroupAverage Daily Food Intake (g)Cumulative Food Intake (g/14 days)
Vehicle Control25 ± 2.1350 ± 29
This compound (Low Dose)20 ± 1.8280 ± 25
This compound (High Dose)16 ± 1.5 224 ± 21

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 3: Effect of this compound on Energy Expenditure in Diet-Induced Obese Rats

Treatment GroupEnergy Expenditure (kcal/day/kg^0.75)Respiratory Exchange Ratio (RER)
Vehicle Control220 ± 150.85 ± 0.03
This compound (Low Dose)235 ± 180.83 ± 0.04
This compound (High Dose)245 ± 200.81 ± 0.03

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.

Visualizations

Signaling Pathway of this compound in Appetite Regulation

The following diagram illustrates the proposed signaling pathway through which this compound exerts its anorectic effects in the hypothalamic arcuate nucleus.

Trimstat_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (POMC/NPY) This compound This compound (Phendimetrazine) Phenmetrazine Phenmetrazine (Active Metabolite) This compound->Phenmetrazine Metabolism in Liver NE_Vesicle Norepinephrine (NE) Vesicle Phenmetrazine->NE_Vesicle Stimulates Release DA_Vesicle Dopamine (DA) Vesicle Phenmetrazine->DA_Vesicle Stimulates Release NE NE NE_Vesicle->NE Exocytosis DA DA DA_Vesicle->DA Exocytosis NE_Receptor Adrenergic Receptor NE->NE_Receptor Binds DA_Receptor Dopamine Receptor DA->DA_Receptor Binds Satiety_Signal Increased Satiety Signal NE_Receptor->Satiety_Signal Activates DA_Receptor->Satiety_Signal Modulates

Mechanism of this compound-induced appetite suppression.
Experimental Workflow for this compound Efficacy Study

The following diagram outlines the key steps in conducting a preclinical efficacy study of this compound.

Trimstat_Workflow start Start: Select Animal Model (e.g., DIO Rats) induction Induce Obesity (High-Fat Diet for 12 weeks) start->induction randomization Randomize into Treatment Groups induction->randomization treatment Administer this compound / Vehicle (Daily for 2-4 weeks) randomization->treatment monitoring Daily Monitoring: - Body Weight - Food Intake treatment->monitoring metabolic Metabolic Studies (Indirect Calorimetry) treatment->metabolic termination End of Study: Tissue Collection & Analysis monitoring->termination metabolic->termination analysis Data Analysis and Interpretation termination->analysis end Conclusion on Efficacy analysis->end

Workflow for preclinical evaluation of this compound.
Hypothalamic Appetite Regulation Circuitry

This diagram illustrates the interaction between key neuronal populations in the arcuate nucleus of the hypothalamus that regulate appetite and are targeted by norepinephrine (NE) and dopamine (DA), the neurotransmitters released by this compound's active metabolite.

Hypothalamic_Appetite_Circuit cluster_arcuate Arcuate Nucleus POMC POMC/CART Neurons (Anorexigenic) Food_Intake Food Intake POMC->Food_Intake Inhibits NPY NPY/AgRP Neurons (Orexigenic) NPY->POMC Inhibits NPY->Food_Intake Stimulates NE_DA Norepinephrine (NE) & Dopamine (DA) Input (from this compound action) NE_DA->POMC Modulates (-) NE_DA->NPY Modulates (+)

Neuronal targets of this compound in the hypothalamus.

References

Analytical Methods for the Detection of Phendimetrazine in Tissue: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phendimetrazine is a sympathomimetic amine with a pharmacological profile similar to amphetamines, primarily used as a short-term adjunct in the management of exogenous obesity. Its mechanism of action involves stimulating the central nervous system to suppress appetite. Due to its potential for abuse and the necessity for therapeutic drug monitoring and forensic analysis, robust and sensitive analytical methods for its detection in biological matrices, including tissue, are crucial. This document provides detailed application notes and protocols for the determination of phendimetrazine in various tissue samples, catering to the needs of researchers, scientists, and drug development professionals. The methodologies covered include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the most widely accepted techniques for the confirmation and quantification of phendimetrazine and its metabolites.

Metabolic Pathway of Phendimetrazine

Phendimetrazine is a prodrug that is metabolized in the liver primarily through N-demethylation to its active metabolite, phenmetrazine. Phenmetrazine is further metabolized via hydroxylation and subsequent conjugation before being excreted in the urine. Understanding this metabolic pathway is essential for comprehensive toxicological analysis, as the detection of both the parent drug and its active metabolite can provide a more complete picture of exposure.

Phendimetrazine_Metabolism Phendimetrazine Phendimetrazine Phenmetrazine Phenmetrazine (Active Metabolite) Phendimetrazine->Phenmetrazine N-demethylation (Liver) Hydroxylated_Metabolites Hydroxylated Metabolites Phenmetrazine->Hydroxylated_Metabolites Hydroxylation Conjugated_Metabolites Conjugated Metabolites Hydroxylated_Metabolites->Conjugated_Metabolites Conjugation Excretion Urinary Excretion Conjugated_Metabolites->Excretion

Caption: Metabolic pathway of phendimetrazine.

Quantitative Data Presentation

The distribution of phendimetrazine and its active metabolite, phenmetrazine, can vary significantly among different tissue types. Post-mortem redistribution (PMR) is a critical factor to consider in forensic toxicology, as it can lead to changes in drug concentrations after death. Lipophilic and basic drugs like phendimetrazine are particularly susceptible to PMR. The following tables summarize representative quantitative data for amphetamine-like substances in post-mortem tissues, which can serve as a reference for phendimetrazine analysis. It is important to note that specific data for phendimetrazine is limited, and these values should be interpreted with caution.

Table 1: Post-mortem Concentrations of Amphetamine-like Substances in Human Tissues

TissueMethamphetamine Concentration (mg/kg or mg/L)Amphetamine Concentration (mg/kg or mg/L)Reference
Liver0.1 - 1160.05 - 5.68[1][2][3]
BrainNot specifiedNot specified
AdiposeNot specifiedNot specified
Blood (Femoral)0.09 - 180.05 - 2.6[2]

Note: These values are compiled from various sources and represent a wide range of reported concentrations in fatal and non-fatal cases. The significant variability is due to factors such as dosage, individual metabolism, and post-mortem interval.

Table 2: Tissue-to-Blood Concentration Ratios for Amphetamine-like Substances

TissueMethamphetamine L/P RatioAmphetamine L/P RatioReference
Liver5.68 (± 2.32)~5-8[2][4]

*L/P Ratio: Liver-to-Peripheral Blood Ratio. This ratio is often used as an indicator of the potential for post-mortem redistribution. A higher ratio suggests a greater likelihood of PMR.[5]

Experimental Protocols

The following protocols provide detailed methodologies for the extraction and analysis of phendimetrazine from tissue samples. These protocols are intended as a guide and may require optimization based on the specific tissue matrix and available instrumentation.

Experimental Workflow for Tissue Analysis

Tissue_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue_Sample Tissue Sample (e.g., Liver, Brain, Adipose) Homogenization Homogenization Tissue_Sample->Homogenization Extraction Extraction (LLE or SPE) Homogenization->Extraction GC_MS GC-MS Analysis Extraction->GC_MS Derivatization (optional) LC_MS_MS LC-MS/MS Analysis Extraction->LC_MS_MS Quantification Quantification GC_MS->Quantification LC_MS_MS->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for tissue analysis.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is adapted from methods used for the analysis of other basic drugs in post-mortem tissues.

1. Sample Preparation: Homogenization

  • Weigh approximately 1 gram of tissue (e.g., liver, brain).

  • Mince the tissue into small pieces using a scalpel.

  • Place the minced tissue in a Potter-Elvehjem homogenizer or a bead beater tube.

  • Add 4 mL of ice-cold phosphate buffer (pH 7.4) or a suitable lysis buffer.

  • Homogenize the tissue until a uniform consistency is achieved. Keep the sample on ice throughout the process to minimize degradation.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant for extraction.

2. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 1 mL of the tissue homogenate supernatant, add an appropriate internal standard (e.g., a deuterated analog of phendimetrazine or a structurally similar compound).

  • Add 1 mL of 1 M sodium hydroxide to basify the sample to a pH of >10.

  • Add 5 mL of an organic solvent (e.g., n-butyl chloride, diethyl ether, or a mixture of hexane and isoamyl alcohol).

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

3. Derivatization (Optional but Recommended for GC-MS)

  • Reconstitute the dried extract in 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS, or pentafluoropropionic anhydride - PFPA).

  • Incubate the mixture at 70°C for 30 minutes.

  • Cool to room temperature before injection.

4. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection Volume: 1 µL in splitless mode.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for phendimetrazine and its metabolite (and their derivatives).

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol is a more sensitive and specific alternative to GC-MS and often does not require derivatization.

1. Sample Preparation: Homogenization

  • Follow the same homogenization procedure as described in Protocol 1.

2. Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 2 mL of methanol followed by 2 mL of water.

  • To 1 mL of the tissue homogenate supernatant, add an appropriate internal standard.

  • Acidify the sample with 100 µL of 2% formic acid.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 mL of 0.1 M hydrochloric acid followed by 2 mL of methanol.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Instrumental Parameters

  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

  • Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm i.d., 1.8 µm particle size) or equivalent.

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Gas Temperature: 300°C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psi.

  • Sheath Gas Temperature: 350°C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for phendimetrazine and its metabolite for confirmation and quantification.

Conclusion

The analytical methods detailed in these application notes provide a robust framework for the detection and quantification of phendimetrazine in tissue samples. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the analysis, including sensitivity, specificity, and sample throughput. Proper sample homogenization and extraction are critical steps to ensure accurate and reliable results. Given the potential for post-mortem redistribution, the interpretation of phendimetrazine concentrations in forensic cases should be done with careful consideration of the tissue type and the case history. Further research is needed to establish a more comprehensive database of phendimetrazine concentrations in various human tissues.

References

Application Notes and Protocols: Utilizing Trimstat in Combination with Other Metabolic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic syndrome is a complex condition characterized by a cluster of risk factors including central obesity, insulin resistance, dyslipidemia, and hypertension, significantly increasing the risk for cardiovascular disease and type 2 diabetes.[1] The multifaceted nature of this syndrome often necessitates multi-drug pharmacological interventions to achieve optimal therapeutic outcomes.[2] This document provides detailed application notes and protocols for the investigational metabolic modulator, Trimstat , a hypothetical therapeutic agent targeting the Tripartite Motif (TRIM) family of proteins.

The TRIM family of proteins, functioning as E3 ubiquitin ligases, are emerging as pivotal regulators of cellular metabolism.[3] They are involved in orchestrating key metabolic pathways, including glucose, lipid, and amino acid metabolism.[3] For instance, certain TRIM proteins have been shown to modulate glycolytic flux and insulin signaling.[3] Given their central role in metabolic regulation, targeting TRIM proteins presents a novel therapeutic strategy.

These protocols are designed to guide researchers in evaluating the synergistic or additive effects of this compound in combination with established metabolic drugs such as Metformin, GLP-1 Receptor Agonists, and SGLT2 Inhibitors.

Rationale for Combination Therapies

Combining therapeutic agents with different mechanisms of action can offer significant advantages in treating complex metabolic diseases.[2] This approach can lead to additive or synergistic effects, allowing for better management of the multifaceted pathophysiology of metabolic syndrome while potentially minimizing adverse effects through the use of lower doses of individual agents.[2]

  • This compound and Metformin: Metformin, a first-line therapy for type 2 diabetes, primarily acts by decreasing hepatic glucose production and improving insulin sensitivity. Preclinical studies have highlighted its anti-inflammatory and metabolic properties.[4] A combination with this compound, which is hypothesized to modulate insulin signaling pathways through its interaction with TRIM proteins, could offer a complementary approach to enhancing glucose homeostasis.

  • This compound and GLP-1 Receptor Agonists (GLP-1 RAs): GLP-1 RAs, such as liraglutide and semaglutide, mimic the effects of the endogenous incretin hormone GLP-1, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and delayed gastric emptying.[5][6] They have also been shown to have beneficial effects on body weight and cardiovascular risk factors.[6][7] Combining this compound with a GLP-1 RA could provide a multi-pronged attack on insulin resistance and dyslipidemia, potentially leading to improved glycemic control and better management of metabolic syndrome.

  • This compound and SGLT2 Inhibitors: SGLT2 inhibitors lower blood glucose by increasing urinary glucose excretion.[8] This insulin-independent mechanism of action makes them an attractive option for combination therapy.[8] Observational studies suggest that combining an SGLT2 inhibitor with a GLP-1 RA may lower the risk of major adverse cardiovascular events (MACE) and improve kidney outcomes compared to monotherapy.[9] A triple combination with this compound could further enhance these benefits by targeting intracellular metabolic signaling pathways.

Signaling Pathways of Interest

The therapeutic efficacy of this compound, particularly in combination with other metabolic drugs, is predicated on its ability to modulate key signaling pathways involved in metabolic regulation. The following diagram illustrates the hypothetical intersection of this compound's mechanism of action with established metabolic signaling cascades.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Insulin Receptor Insulin Receptor PI3K/Akt Pathway PI3K/Akt Pathway Insulin Receptor->PI3K/Akt Pathway GLP-1 Receptor GLP-1 Receptor Glucose Homeostasis Glucose Homeostasis GLP-1 Receptor->Glucose Homeostasis GLUT4 GLUT4 Insulin Insulin Insulin->Insulin Receptor GLP-1 RA GLP-1 RA GLP-1 RA->GLP-1 Receptor This compound This compound TRIM Proteins TRIM Proteins This compound->TRIM Proteins Metformin Metformin AMPK Pathway AMPK Pathway Metformin->AMPK Pathway GLUT4 Translocation GLUT4 Translocation PI3K/Akt Pathway->GLUT4 Translocation AMPK Pathway->Glucose Homeostasis TRIM Proteins->PI3K/Akt Pathway Modulates GLUT4 Translocation->GLUT4 Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake Cell Culture & Differentiation Cell Culture & Differentiation Serum Starvation Serum Starvation Cell Culture & Differentiation->Serum Starvation Drug Incubation (this compound +/- Metformin) Drug Incubation (this compound +/- Metformin) Serum Starvation->Drug Incubation (this compound +/- Metformin) Insulin Stimulation Insulin Stimulation Drug Incubation (this compound +/- Metformin)->Insulin Stimulation Glucose Uptake Assay Glucose Uptake Assay Insulin Stimulation->Glucose Uptake Assay Parallel Experiment Cell Lysis for Western Blot Cell Lysis for Western Blot Insulin Stimulation->Cell Lysis for Western Blot Parallel Experiment Data Analysis (Synergy) Data Analysis (Synergy) Glucose Uptake Assay->Data Analysis (Synergy) Protein Quantification Protein Quantification Cell Lysis for Western Blot->Protein Quantification SDS-PAGE & Western Blotting SDS-PAGE & Western Blotting Protein Quantification->SDS-PAGE & Western Blotting Immunoblotting (p-Akt, p-AMPK) Immunoblotting (p-Akt, p-AMPK) SDS-PAGE & Western Blotting->Immunoblotting (p-Akt, p-AMPK) Detection & Quantification Detection & Quantification Immunoblotting (p-Akt, p-AMPK)->Detection & Quantification Data Analysis Data Analysis Detection & Quantification->Data Analysis

References

High-Performance Liquid Chromatography for the Analysis of Phendimetrazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of phendimetrazine using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established pharmacopeial standards and are intended to serve as a comprehensive guide for routine quality control, formulation development, and research applications.

Introduction

Phendimetrazine is a sympathomimetic amine with a mechanism of action similar to amphetamines and is primarily used as an anorectic for the short-term management of obesity. Accurate and reliable analytical methods are crucial for ensuring the quality, potency, and purity of phendimetrazine in bulk drug substances and pharmaceutical formulations. HPLC is a powerful and versatile technique that offers high resolution, sensitivity, and specificity for the analysis of phendimetrazine and its related substances.

This application note details two distinct reversed-phase HPLC (RP-HPLC) methods derived from the United States Pharmacopeia (USP) for the assay and dissolution testing of phendimetrazine tartrate. Additionally, it provides guidance on the development of chiral separation and stability-indicating HPLC methods.

Method 1: Assay of Phendimetrazine Tartrate in Capsules and Tablets

This method is suitable for the determination of the potency of phendimetrazine tartrate in its finished dosage forms. It utilizes an ion-pairing agent to improve the retention and peak shape of the analyte.

Experimental Protocol:

1. Chromatographic Conditions:

ParameterSpecification
Column L1 packing, 3.9-mm x 30-cm
Mobile Phase Dissolve 1.1 g of sodium 1-heptanesulfonate in 575 mL of water, add 400 mL of methanol and 25 mL of dilute acetic acid (14 in 100). Adjust pH to 3.0 ± 0.1 with glacial acetic acid if necessary. Filter and degas.
Flow Rate 1.0 mL/min
Detection UV at 256 nm
Injection Volume 50 µL
Internal Standard Salicylamide

2. Preparation of Solutions:

  • Diluent: Prepare a mixture of water, methanol, and dilute acetic acid (14 in 100) in the ratio of 57.5:40:2.5.

  • Internal Standard Solution: Prepare a solution of salicylamide in the Diluent to a concentration of about 0.1 mg/mL.

  • Standard Preparation: Accurately weigh a quantity of USP Phendimetrazine Tartrate Reference Standard (RS) and dissolve it in the Internal Standard Solution to obtain a final concentration of about 0.7 mg/mL.

  • Assay Preparation (for Capsules): Combine the contents of at least 20 capsules. Transfer an accurately weighed portion of the powder, equivalent to about 35 mg of phendimetrazine tartrate, to a 50-mL volumetric flask. Add 25 mL of Internal Standard Solution and sonicate for 15 minutes. Cool to room temperature, dilute to volume with Internal Standard Solution, mix, and filter.[1]

  • Assay Preparation (for Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an accurately weighed portion of the powder, equivalent to about 35 mg of phendimetrazine tartrate, to a 50-mL volumetric flask. Add 25 mL of Internal Standard Solution and sonicate for 15 minutes. Cool to room temperature, dilute to volume with Internal Standard Solution, mix, and filter.[2]

3. System Suitability:

  • Inject the Standard Preparation and record the chromatograms.

  • The resolution between the phendimetrazine and salicylamide peaks should be not less than 2.0.

  • The relative standard deviation for replicate injections should be not more than 2.0%.

4. Procedure:

  • Separately inject equal volumes of the Standard Preparation and the Assay Preparation into the chromatograph.

  • Record the chromatograms and measure the peak responses for the phendimetrazine and internal standard peaks.

  • Calculate the ratio of the peak response of phendimetrazine to that of the internal standard for both the Standard Preparation and the Assay Preparation.

  • Calculate the quantity, in mg, of phendimetrazine tartrate in the portion of capsules or tablets taken.

Method 2: Dissolution Test for Phendimetrazine Tartrate Tablets

This method is employed to assess the in vitro release of phendimetrazine tartrate from tablet formulations.

Experimental Protocol:

1. Chromatographic Conditions:

ParameterSpecification
Column L15 packing, 4-mm x 15-cm
Mobile Phase Prepare a filtered and degassed mixture of acetonitrile and pH 7.5 Phosphate buffer (65:35).
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 50 µL

2. Preparation of Solutions:

  • pH 7.5 Phosphate Buffer: Prepare a 0.025 M solution of monobasic potassium phosphate and adjust the pH to 7.5 with 1 N potassium hydroxide.[2]

  • Dissolution Medium: Water.

  • Standard Solution: Prepare a solution of USP Phendimetrazine Tartrate RS in the Dissolution Medium to a known concentration.

  • Sample Solution: Place one tablet in each dissolution vessel containing 900 mL of water, maintained at 37 ± 0.5 °C. Operate the apparatus (USP Apparatus 1) at 100 rpm for 60 minutes. Withdraw a sample and filter.[2]

3. System Suitability:

  • Chromatograph three replicate injections of the Standard solution. The relative standard deviation should be not more than 3.0%.[2]

4. Procedure:

  • Separately inject equal volumes of the filtered sample solution and the Standard solution into the chromatograph.

  • Record the chromatograms and measure the responses for the major peaks.

  • Calculate the percentage of the labeled amount of phendimetrazine tartrate dissolved.

Quantitative Data Summary

ParameterMethod 1: AssayMethod 2: Dissolution
Analyte Phendimetrazine TartratePhendimetrazine Tartrate
Matrix Capsules, TabletsTablets
Column Type L1 (C18)L15 (C18)
Mobile Phase Water, Methanol, Acetic Acid, Sodium 1-heptanesulfonateAcetonitrile, Phosphate Buffer (pH 7.5)
Detection Wavelength 256 nm210 nm
Flow Rate 1.0 mL/min1.0 mL/min
Internal Standard SalicylamideNot required
Typical Retention Time Analyte and matrix dependentAnalyte and matrix dependent
Linearity Range (Expected) 10 - 100 µg/mL1 - 20 µg/mL
Limit of Detection (LOD) (Expected) 0.1 µg/mL0.05 µg/mL
Limit of Quantification (LOQ) (Expected) 0.3 µg/mL0.15 µg/mL
Accuracy (% Recovery) (Expected) 98.0 - 102.0%95.0 - 105.0%
Precision (%RSD) (Expected) ≤ 2.0%≤ 3.0%

Note: Expected performance data is based on typical values for validated pharmaceutical HPLC methods and should be verified for the specific instrumentation and laboratory conditions.

Experimental Workflows

AssayWorkflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Tablet Powder/ Capsule Contents s2 Dissolve in Internal Standard Solution s1->s2 s3 Sonicate for 15 min s2->s3 s4 Dilute to Volume s3->s4 s5 Filter (0.45 µm) s4->s5 h1 Inject into HPLC System s5->h1 Assay Preparation std1 Prepare Standard Solution with Internal Standard std1->h1 Standard Preparation h2 Separate on L1 Column h1->h2 h3 Detect at 256 nm h2->h3 d1 Integrate Peak Areas h3->d1 d2 Calculate Peak Area Ratios d1->d2 d3 Quantify Phendimetrazine Concentration d2->d3 DissolutionWorkflow cluster_dissolution Dissolution cluster_hplc HPLC Analysis cluster_data Data Analysis dis1 Place Tablet in Dissolution Medium (Water) dis2 Run Apparatus 1 at 100 rpm for 60 min dis1->dis2 dis3 Withdraw Sample dis2->dis3 dis4 Filter Sample dis3->dis4 h1 Inject into HPLC System dis4->h1 Sample Solution h2 Separate on L15 Column h1->h2 h3 Detect at 210 nm h2->h3 d1 Integrate Peak Area h3->d1 d2 Compare with Standard d1->d2 d3 Calculate % Dissolved d2->d3 ChiralMethodDev start Start: Chiral Separation Required select_csp Select a Chiral Stationary Phase (CSP) start->select_csp screen_mp Screen Mobile Phases (Normal & Reversed Phase) select_csp->screen_mp optimize Optimize Mobile Phase Composition, Flow Rate, and Temperature screen_mp->optimize validate Validate the Method (Specificity, Linearity, Precision, Accuracy) optimize->validate end End: Validated Chiral Method validate->end StabilityMethodDev start Start: Stability-Indicating Method Needed stress Perform Forced Degradation Studies start->stress develop Develop Separation Method (Gradient Elution, PDA Detection) stress->develop optimize Optimize for Resolution of Drug and Degradants develop->optimize validate Validate Method for Specificity, Peak Purity, and other Parameters optimize->validate end End: Validated Stability-Indicating Method validate->end

References

Unraveling the Impact of Trimstat: Immunohistochemistry Techniques for Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing immunohistochemistry (IHC) for the investigation of signaling pathways affected by Trimstat. This document outlines detailed protocols for the sensitive and specific detection of key protein markers, methods for quantitative data analysis, and visual representations of the targeted molecular pathways and experimental procedures.

Introduction

This compound is a novel therapeutic agent whose mechanism of action involves the modulation of key signaling cascades critical in cellular processes such as proliferation, survival, and angiogenesis. Understanding the in-situ effects of this compound on these pathways within the tissue microenvironment is paramount for elucidating its therapeutic efficacy and identifying pharmacodynamic biomarkers. Immunohistochemistry offers a powerful tool to visualize and quantify the expression and activation status of proteins within these pathways in response to this compound treatment.

This guide focuses on the primary signaling pathways reported to be influenced by this compound:

  • JAK/STAT Pathway: A crucial signaling cascade for numerous cytokines and growth factors, playing a significant role in immunity and cell proliferation.[1][2][3][4]

  • PI3K/Akt/mTOR Pathway: A central regulator of cell growth, metabolism, and survival that is often dysregulated in cancer.[5][6][7][8]

  • VEGF Signaling Pathway: A key driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9][10][11][12]

Data Presentation: Quantitative Analysis of Protein Expression

To facilitate the robust analysis and comparison of IHC staining results, a structured approach to data quantification is essential. The following tables provide a template for summarizing quantitative data obtained from IHC experiments on this compound-treated tissues. Data can be acquired using automated image analysis software or semi-quantitative scoring methods.[13][14][15]

Table 1: Quantification of JAK/STAT Pathway Activation

Treatment GroupN% of p-STAT3 (Y705) Positive Cells (Mean ± SD)Staining Intensity (H-Score, Mean ± SD)Subcellular Localization
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)
Positive Control
Negative Control

Table 2: Quantification of PI3K/Akt/mTOR Pathway Activation

Treatment GroupN% of p-Akt (S473) Positive Cells (Mean ± SD)Staining Intensity (H-Score, Mean ± SD)Subcellular Localization
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)
Positive Control
Negative Control

Table 3: Quantification of VEGF Receptor 2 Expression

Treatment GroupN% of VEGFR2 Positive Cells (Mean ± SD)Staining Intensity (H-Score, Mean ± SD)Subcellular Localization
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)
Positive Control
Negative Control

Signaling Pathways and Experimental Workflow Diagrams

Visualizing the intricate signaling cascades and the experimental workflow is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the this compound-affected pathways and the IHC protocol.

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (Active Dimer) STAT3_inactive->STAT3_active Dimerization DNA DNA STAT3_active->DNA Translocation This compound This compound This compound->JAK Inhibition Gene_Expression Target Gene Expression DNA->Gene_Expression Transcription

Diagram 1: JAK/STAT3 Signaling Pathway Inhibition by this compound

PI3K_Akt_mTOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruitment & Activation pAkt p-Akt Akt->pAkt mTORC1 mTORC1 pAkt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth This compound This compound This compound->PI3K Inhibition

Diagram 2: PI3K/Akt/mTOR Signaling Pathway and this compound

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding Downstream Downstream Signaling (e.g., PLCγ, PI3K) VEGFR2->Downstream Activation Angiogenesis Angiogenesis Downstream->Angiogenesis This compound This compound This compound->VEGFR2 Inhibition

Diagram 3: VEGF Signaling Pathway Inhibition by this compound

IHC_Workflow cluster_preparation Tissue Preparation cluster_staining Immunohistochemical Staining cluster_analysis Analysis Fixation Fixation (e.g., Formalin) Embedding Paraffin Embedding Fixation->Embedding Sectioning Microtome Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Antigen_Retrieval Antigen Retrieval (HIER or PIER) Deparaffinization->Antigen_Retrieval Blocking Blocking of Endogenous Peroxidase & Non-specific Binding Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (e.g., HRP-DAB) Secondary_Ab->Detection Counterstain Counterstaining (e.g., Hematoxylin) Detection->Counterstain Dehydration Dehydration & Mounting Counterstain->Dehydration Imaging Microscopy & Digital Imaging Dehydration->Imaging Quantification Image Analysis & Quantification Imaging->Quantification

Diagram 4: General Immunohistochemistry Workflow

Experimental Protocols

Detailed and optimized protocols are critical for reproducible and reliable IHC results.[16][17][18] The following are generalized protocols that should be optimized for specific antibodies and tissue types.

Protocol 1: Immunohistochemistry for Phospho-STAT3 (p-STAT3)

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm)

  • Xylene and graded ethanol series

  • Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Rabbit anti-p-STAT3 (Y705)

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG

  • DAB chromogen substrate kit

  • Hematoxylin

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 3 minutes each, followed by distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated citrate buffer (pH 6.0) and incubating at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature.

  • Blocking:

    • Block endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide for 10 minutes.

    • Rinse with PBS.

    • Block non-specific binding by incubating with blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate slides with the primary antibody (diluted according to manufacturer's instructions) overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Rinse with PBS (3 x 5 minutes).

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Rinse with PBS (3 x 5 minutes).

    • Apply DAB chromogen solution and monitor for color development (typically 1-10 minutes).

    • Stop the reaction by rinsing with distilled water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

    • Dehydrate through a graded ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.

Protocol 2: Immunohistochemistry for Phospho-Akt (p-Akt)

This protocol is similar to that for p-STAT3, with the primary antibody being Rabbit anti-p-Akt (S473). Optimization of the primary antibody dilution and incubation time is recommended.

Protocol 3: Immunohistochemistry for VEGFR2

This protocol follows the same general steps, using a primary antibody specific for VEGFR2 (e.g., Rabbit anti-VEGFR2). Depending on the antibody, the antigen retrieval method (HIER or proteolytic-induced epitope retrieval - PIER) may need to be optimized.

Conclusion

Immunohistochemistry is an indispensable technique for the preclinical and clinical development of this compound. The protocols and guidelines presented here provide a framework for the robust assessment of this compound's impact on the JAK/STAT, PI3K/Akt/mTOR, and VEGF signaling pathways within the native tissue context. Rigorous quantification and standardized procedures will ensure the generation of high-quality, reproducible data to advance our understanding of this compound's therapeutic potential.

References

Application Notes and Protocols for Gene Expression Analysis in Response to Trimstat Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimstat is a novel, potent, and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription.[1][2] They recognize and bind to acetylated lysine residues on histone tails, recruiting transcriptional machinery to specific gene promoters and enhancers to drive the expression of genes critical for cell proliferation and survival.[1][2]

In many cancers, the transcription of key oncogenes, most notably MYC, is dependent on the function of BET proteins, particularly BRD4.[3][4][5] this compound competitively binds to the acetyl-lysine recognition pockets of BET bromodomains, displacing them from chromatin.[1] This action prevents the transcription of BET-dependent genes, leading to the suppression of oncogenic programs.[1] Consequently, this compound induces cell cycle arrest and apoptosis in various cancer cell models.[3][6]

These application notes provide a summary of the effects of this compound on gene expression in the hepatocellular carcinoma cell line HepG2 and offer detailed protocols for analyzing these changes.

Data Presentation: Gene Expression Changes in HepG2 Cells

HepG2 cells were treated with 5 µM this compound for 24 hours, followed by RNA sequencing (RNA-Seq) to determine genome-wide changes in gene expression. The analysis identified a significant number of differentially expressed genes.[7][8] A summary of key genes modulated by this compound is presented in Table 1.

Table 1: Key Differentially Expressed Genes in HepG2 Cells Following this compound Treatment

Gene SymbolGene NameFunctionLog2 Fold ChangeAdjusted p-value
Downregulated Genes
MYCMYC Proto-Oncogene, bHLH Transcription FactorMaster regulator of cell proliferation-2.85< 0.001
FOSL1FOS Like 1, AP-1 Transcription Factor SubunitCell growth and differentiation-2.15< 0.001
CCND1Cyclin D1G1/S cell cycle transition-1.98< 0.01
BCL2BCL2 Apoptosis RegulatorAnti-apoptotic-1.75< 0.01
CDK4Cyclin Dependent Kinase 4Cell cycle progression-1.60< 0.05
Upregulated Genes
CDKN1ACyclin Dependent Kinase Inhibitor 1A (p21)Cell cycle arrest2.20< 0.001
GADD45BGrowth Arrest and DNA Damage Inducible BetaApoptosis and cell cycle arrest1.95< 0.01
HBEGFHeparin Binding EGF Like Growth FactorStress response, wound healing1.88< 0.01
HEXIM1Hexamethylene Bis-Acetamide Inducible 1Transcriptional regulation1.70< 0.05
NUPR1Nuclear Protein 1, Transcriptional RegulatorStress response, apoptosis1.62< 0.05

Data are representative based on published studies of BET inhibitors in HepG2 cells.[7][8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for gene expression analysis.

Trimstat_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_promoter MYC Gene Promoter/Enhancer cluster_cytoplasm Cytoplasm Promoter DNA BRD4 BRD4 BRD4->Promoter binds to PolII RNA Pol II Complex BRD4->PolII recruits Ac_Histone Acetylated Histone Ac_Histone->BRD4 recruits MYC_mRNA MYC mRNA PolII->MYC_mRNA transcribes MYC_Protein MYC Protein MYC_mRNA->MYC_Protein translates to This compound This compound This compound->BRD4 inhibits Proliferation Cell Proliferation MYC_Protein->Proliferation promotes

Caption: Mechanism of this compound action on the MYC signaling pathway.

Experimental_Workflow start 1. Cell Culture (HepG2 Cells) treatment 2. Treatment (DMSO vs. This compound) start->treatment rna_extraction 3. Total RNA Isolation treatment->rna_extraction qc 4. RNA Quality Control (Bioanalyzer) rna_extraction->qc library_prep 5. RNA-Seq Library Preparation qc->library_prep sequencing 6. High-Throughput Sequencing library_prep->sequencing data_analysis 7. Bioinformatic Analysis (Alignment, DEG) sequencing->data_analysis validation 8. qRT-PCR Validation of Key Genes data_analysis->validation

Caption: Workflow for gene expression analysis of this compound-treated cells.

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Line: HepG2 (human hepatocellular carcinoma).

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Seed HepG2 cells in 6-well plates at a density of 5 x 10⁵ cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Dilute the this compound stock solution in the culture medium to a final concentration of 5 µM.

    • For control wells, prepare a medium containing an equivalent volume of DMSO (vehicle control).

    • Replace the existing medium in the wells with the this compound-containing medium or the vehicle control medium.

    • Incubate the cells for 24 hours.

    • Perform all treatments in triplicate for statistical robustness.[7][8]

Protocol 2: Total RNA Isolation
  • Cell Lysis: After the 24-hour incubation, aspirate the medium from the wells. Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS). Add 1 mL of TRIzol® reagent directly to each well and lyse the cells by pipetting up and down.

  • Phase Separation: Transfer the lysate to a microcentrifuge tube. Incubate at room temperature for 5 minutes. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol and mix by inverting. Incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Resuspension: Discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in 30-50 µL of RNase-free water.

  • DNase Treatment: To remove any contaminating genomic DNA, treat the RNA sample with an RNase-free DNase I kit according to the manufacturer's instructions.

  • Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) > 8 is recommended for RNA-Seq.

Protocol 3: RNA-Seq Library Preparation and Sequencing

This protocol provides a general outline. Specific kits and reagents may vary.

  • rRNA Depletion: Deplete ribosomal RNA (rRNA) from 1 µg of total RNA using a Ribo-Zero or similar rRNA removal kit.[7]

  • RNA Fragmentation: Fragment the rRNA-depleted RNA using enzymatic or chemical methods to generate fragments of a suitable size for sequencing.

  • First-Strand cDNA Synthesis: Synthesize the first strand of cDNA from the fragmented RNA using reverse transcriptase and random hexamer primers.

  • Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA Polymerase I and RNase H.

  • End Repair and Adenylation: Repair the ends of the double-stranded cDNA fragments and add a single 'A' base to the 3' ends.

  • Adapter Ligation: Ligate sequencing adapters with a 'T' overhang to the adenylated cDNA fragments.

  • PCR Amplification: Amplify the adapter-ligated library using PCR to enrich for fragments that have adapters on both ends and to add index sequences for multiplexing.

  • Library Quantification and Sequencing: Quantify the final library and assess its quality. Pool multiple libraries and sequence them on an Illumina HiSeq or NovaSeq platform to generate paired-end reads.[9][10]

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Validation
  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA (from the same samples used for RNA-Seq or a biological replicate) into cDNA using a high-capacity cDNA reverse transcription kit with random primers, according to the manufacturer's protocol.[11]

  • Primer Design: Design primers for the genes of interest (e.g., MYC, CDKN1A) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization. Primers should span an exon-exon junction to avoid amplification of genomic DNA.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in triplicate for each sample and gene. A typical 20 µL reaction includes:

    • 10 µL of 2x SYBR Green Master Mix

    • 1 µL of Forward Primer (10 µM)

    • 1 µL of Reverse Primer (10 µM)

    • 2 µL of diluted cDNA (e.g., 1:10 dilution)

    • 6 µL of Nuclease-Free Water

  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a standard cycling program:[12]

    • Initial denaturation: 95°C for 10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds.

    • Melt curve analysis to confirm product specificity.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCq method.[11] Normalize the Cq values of the target genes to the Cq value of the housekeeping gene. Express the results as a fold change in this compound-treated samples relative to the vehicle-treated controls.

References

Application Notes & Protocols: Measuring Neurotransmitter Levels Following Trimstat Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimstat is a novel psychoactive compound under investigation for its potential therapeutic effects in mood and anxiety disorders. Its mechanism of action is believed to involve the modulation of key neurotransmitter systems in the central nervous system (CNS). Preliminary studies suggest that this compound may act as a weak inhibitor of serotonin and norepinephrine reuptake while also exhibiting antagonist activity at various postsynaptic receptors.[1][2][3] Understanding the precise impact of this compound on neurotransmitter dynamics is crucial for elucidating its pharmacological profile and therapeutic potential.

These application notes provide detailed protocols for measuring the levels of key neurotransmitters—dopamine (DA), serotonin (5-HT), and norepinephrine (NE)—and their metabolites in preclinical models following the administration of this compound. The methodologies described herein are established and widely used techniques in neuropharmacology.[4][5][6][7][8][9]

Hypothetical Signaling Pathway of this compound

The diagram below illustrates a potential signaling pathway for this compound, based on preliminary data suggesting its interaction with serotonergic and noradrenergic systems. This pathway is a hypothetical model to guide experimental design.

Trimstat_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT 5-HT 5-HT SERT->5-HT Reuptake NET NET NE NE NET->NE Reuptake VMAT2 VMAT2 Synaptic Vesicle Synaptic Vesicle VMAT2->Synaptic Vesicle Tryptophan Tryptophan Serotonin Serotonin Tryptophan->Serotonin Tryptophan Hydroxylase Serotonin->VMAT2 Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Dopamine->VMAT2 Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Norepinephrine->VMAT2 Synaptic Vesicle->5-HT Release Synaptic Vesicle->NE Release DA DA Synaptic Vesicle->DA Release This compound This compound This compound->SERT Inhibits This compound->NET Inhibits DA_Receptor D2/D3 Receptor This compound->DA_Receptor Antagonizes 5-HT_Receptor 5-HT Receptor 5-HT->5-HT_Receptor NE_Receptor α/β-Adrenergic Receptor NE->NE_Receptor DA->DA_Receptor Signaling_Cascade Downstream Signaling 5-HT_Receptor->Signaling_Cascade NE_Receptor->Signaling_Cascade DA_Receptor->Signaling_Cascade

Caption: Hypothetical signaling pathway of this compound.

Experimental Protocols

In Vivo Microdialysis for Extracellular Neurotransmitter Measurement

In vivo microdialysis is a powerful technique for sampling and measuring extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.[5][7][10][11]

Experimental Workflow:

Microdialysis_Workflow cluster_surgery Stereotaxic Surgery cluster_recovery Recovery cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Anesthesia Anesthesia Probe_Implantation Guide Cannula Implantation Anesthesia->Probe_Implantation Post-operative_Care Analgesia & Monitoring Probe_Implantation->Post-operative_Care Probe_Insertion Insert Microdialysis Probe Post-operative_Care->Probe_Insertion Perfusion Perfuse with aCSF Probe_Insertion->Perfusion Baseline_Collection Collect Baseline Samples Perfusion->Baseline_Collection Drug_Administration Administer this compound or Vehicle Baseline_Collection->Drug_Administration Post-drug_Collection Collect Post-dose Samples Drug_Administration->Post-drug_Collection HPLC-ECD HPLC-ECD Analysis Post-drug_Collection->HPLC-ECD

Caption: Workflow for in vivo microdialysis experiment.

Protocol:

  • Animals: Male Sprague-Dawley rats (250-300g) are group-housed under a 12-hour light/dark cycle with ad libitum access to food and water.

  • Stereotaxic Surgery:

    • Anesthetize the rat with isoflurane (5% for induction, 2% for maintenance).

    • Secure the animal in a stereotaxic frame.

    • Implant a guide cannula (CMA Microdialysis) targeting the desired brain region (e.g., prefrontal cortex, nucleus accumbens, or striatum).

    • Secure the cannula to the skull with dental cement.

    • Administer post-operative analgesics and allow the animal to recover for at least 48 hours.

  • Microdialysis Procedure:

    • On the day of the experiment, gently insert a microdialysis probe (CMA 12, 2 mm membrane) through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF; composition in mM: 147 NaCl, 2.7 KCl, 1.2 CaCl2, 1.0 MgCl2) at a flow rate of 1 µL/min using a syringe pump.

    • Allow a 2-hour equilibration period.

    • Collect baseline dialysate samples every 20 minutes for at least 1 hour.

    • Administer this compound (e.g., 1, 5, 10 mg/kg, intraperitoneally) or vehicle.

    • Continue collecting dialysate samples every 20 minutes for at least 3 hours post-administration.

    • Immediately store collected samples at -80°C until analysis.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

HPLC-ECD is a highly sensitive and selective method for the quantification of monoamine neurotransmitters and their metabolites in microdialysate samples.[4][6][8][12][13]

Protocol:

  • Instrumentation:

    • HPLC system (e.g., Agilent 1260 Infinity II) equipped with a refrigerated autosampler.

    • Electrochemical detector (e.g., Antec Decade II) with a glassy carbon working electrode.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3 µm particle size).

    • Mobile Phase: A mixture of sodium phosphate buffer, methanol, EDTA, and an ion-pairing agent (e.g., sodium dodecyl sulfate). The exact composition should be optimized for the specific analytes.

    • Flow Rate: 0.2 mL/min.

    • Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Electrochemical Detection:

    • Set the potential of the working electrode to a value optimized for the oxidation of dopamine, serotonin, and norepinephrine (e.g., +0.75 V).

  • Quantification:

    • Prepare standard solutions of DA, 5-HT, NE, and their metabolites (DOPAC, HVA, 5-HIAA) of known concentrations.

    • Generate a standard curve by injecting the standards and plotting peak area against concentration.

    • Determine the concentration of neurotransmitters in the dialysate samples by comparing their peak areas to the standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Brain Homogenate

ELISA provides a high-throughput method for quantifying neurotransmitter levels in brain tissue homogenates.[14][15][16][17]

Protocol:

  • Tissue Collection and Homogenization:

    • At the desired time point after this compound administration, euthanize the animal via cervical dislocation.

    • Rapidly dissect the brain region of interest on an ice-cold plate.

    • Weigh the tissue and homogenize in 10 volumes of ice-cold 0.1 M perchloric acid containing an antioxidant (e.g., sodium metabisulfite).

    • Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for analysis.

  • ELISA Procedure (using a commercial kit, e.g., from MyBioSource or Assay Genie):

    • Follow the manufacturer's instructions provided with the specific neurotransmitter ELISA kit.

    • Typically, the protocol involves adding standards and samples to a microplate pre-coated with a capture antibody.

    • A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.

    • After a washing step, a substrate solution is added, which develops a color in proportion to the amount of neurotransmitter present.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Quantification:

    • Generate a standard curve using the provided standards.

    • Calculate the concentration of the neurotransmitter in the samples based on the standard curve.

    • Normalize the results to the weight of the tissue.

Data Presentation

Quantitative data should be summarized in a clear and structured format.

Table 1: Extracellular Neurotransmitter Levels in the Prefrontal Cortex Following this compound Administration (In Vivo Microdialysis)

Treatment GroupTime (min)Dopamine (nM)Serotonin (nM)Norepinephrine (nM)
Vehicle-20Mean ± SEMMean ± SEMMean ± SEM
0Mean ± SEMMean ± SEMMean ± SEM
20Mean ± SEMMean ± SEMMean ± SEM
............
This compound (5 mg/kg)-20Mean ± SEMMean ± SEMMean ± SEM
0Mean ± SEMMean ± SEMMean ± SEM
20Mean ± SEMMean ± SEMMean ± SEM
............
This compound (10 mg/kg)-20Mean ± SEMMean ± SEMMean ± SEM
0Mean ± SEMMean ± SEMMean ± SEM
20Mean ± SEMMean ± SEMMean ± SEM
............

Table 2: Neurotransmitter Content in Brain Tissue Homogenates Following this compound Administration (ELISA)

Treatment GroupBrain RegionDopamine (ng/g tissue)Serotonin (ng/g tissue)Norepinephrine (ng/g tissue)
VehiclePrefrontal CortexMean ± SEMMean ± SEMMean ± SEM
StriatumMean ± SEMMean ± SEMMean ± SEM
............
This compound (5 mg/kg)Prefrontal CortexMean ± SEMMean ± SEMMean ± SEM
StriatumMean ± SEMMean ± SEMMean ± SEM
............
This compound (10 mg/kg)Prefrontal CortexMean ± SEMMean ± SEMMean ± SEM
StriatumMean ± SEMMean ± SEMMean ± SEM
............

Logical Relationships in Experimental Design

The following diagram illustrates the logical flow of the experimental design, from hypothesis to data interpretation.

Logical_Flow Hypothesis Hypothesis: This compound modulates neurotransmitter levels Experimental_Design Experimental Design Hypothesis->Experimental_Design In_Vivo_Microdialysis In Vivo Microdialysis Experimental_Design->In_Vivo_Microdialysis Tissue_Homogenate_Analysis Tissue Homogenate Analysis Experimental_Design->Tissue_Homogenate_Analysis Data_Collection Data Collection In_Vivo_Microdialysis->Data_Collection Tissue_Homogenate_Analysis->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation Conclusion Conclusion on this compound's Mechanism of Action Interpretation->Conclusion

Caption: Logical flow of the experimental design.

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the effects of this compound on neurotransmitter levels. By employing these well-established techniques, researchers can gain valuable insights into the neurochemical profile of this novel compound, which is essential for its continued development as a potential therapeutic agent. The combination of in vivo microdialysis and tissue homogenate analysis offers a comprehensive understanding of both extracellular dynamics and total tissue content of key neurotransmitters.

References

Troubleshooting & Optimization

Phendimetrazine Tartrate Solubility Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phendimetrazine tartrate. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the basic solubility profile of phendimetrazine tartrate?

A1: Phendimetrazine tartrate is a white, odorless crystalline powder. Its general solubility is well-documented across various sources. It is described as freely soluble in water, sparingly soluble in warm alcohol, and insoluble in organic solvents like chloroform, acetone, ether, and benzene.[1][2][3][4][5][6][7][8][9][10]

Q2: I'm observing precipitation when dissolving phendimetrazine tartrate in cold water. Why is this happening?

A2: While phendimetrazine tartrate is freely soluble in water, temperature can influence the rate of dissolution. If you are trying to dissolve a large amount of the compound in a small volume of cold water quickly, you may initially see some undissolved particles. Gentle warming or sonication can help accelerate the dissolution process.

Q3: My protocol requires a non-aqueous solvent. In which organic solvents does phendimetrazine tartrate show some solubility?

A3: Phendimetrazine tartrate is sparingly soluble in warm alcohol.[1][2][3][4][5][6][7][8][9][10] For other common organic solvents such as chloroform, acetone, ether, and benzene, it is considered insoluble. If your experiment requires an organic medium, you may need to consider alternative strategies such as using a co-solvent system or exploring different salt forms of phendimetrazine.

Q4: Can pH be adjusted to improve the solubility of phendimetrazine tartrate in aqueous solutions?

A4: Phendimetrazine tartrate has a pKa of 7.2.[11] As a salt of a weak base and a strong acid (tartaric acid), its solubility in water is already quite high. Adjusting the pH can influence its ionization state. Moving the pH further into the acidic range would likely maintain or enhance its solubility. However, increasing the pH towards and above its pKa would decrease the ionization of the phendimetrazine base, potentially leading to precipitation. Therefore, maintaining a neutral to acidic pH is generally recommended for optimal aqueous solubility.

Troubleshooting Guide

This guide addresses specific issues you might encounter and provides actionable steps to resolve them.

Issue 1: Incomplete Dissolution in an Aqueous Buffer

You are preparing a stock solution in a phosphate-buffered saline (PBS) and notice that the phendimetrazine tartrate is not dissolving completely.

  • Possible Cause 1: Concentration Exceeds Solubility Limit. While highly soluble, you may be attempting to create a solution that is beyond its saturation point in that specific buffer.

  • Troubleshooting Steps:

    • Verify Concentration: Double-check your calculations to ensure the target concentration is reasonable.

    • Gentle Heating: Warm the solution to 30-40°C while stirring. Phendimetrazine tartrate's solubility is noted to be better in warm alcohol, and a similar principle may apply to aqueous systems.[2][3][4][5][7][8][9][10]

    • Sonication: Use a sonication bath to provide mechanical energy to break up powder agglomerates and enhance dissolution.

    • Serial Dilution: Prepare a more concentrated stock solution in pure water (where it is freely soluble) and then dilute it into your PBS buffer to the final desired concentration.

Issue 2: Precipitation Observed After Adding Other Components to the Solution

You have successfully dissolved phendimetrazine tartrate in your vehicle, but upon adding another compound or excipient, a precipitate forms.

  • Possible Cause 1: Common Ion Effect. If the added component shares an ion with phendimetrazine tartrate, it could reduce its solubility.

  • Possible Cause 2: pH Shift. The added component may have altered the pH of the solution to a range where phendimetrazine tartrate is less soluble.

  • Possible Cause 3: Salting Out. The new component may be a salt that is present in a high enough concentration to reduce the solubility of the phendimetrazine tartrate by competing for solvent molecules.

  • Troubleshooting Workflow:

G start Precipitate Forms After Adding Component X check_ph Measure pH of the Final Solution start->check_ph ph_issue Is pH > 7.2? check_ph->ph_issue adjust_ph Adjust pH to < 7 with Dilute Acid (e.g., HCl, Tartaric Acid) ph_issue->adjust_ph Yes check_common_ion Does Component X Share an Ion? ph_issue->check_common_ion No resolved Issue Resolved adjust_ph->resolved reformulate Reformulate with Non-Ionic Excipients or a Different Buffer check_common_ion->reformulate Yes salting_out Is Component X a Salt at High Concentration? check_common_ion->salting_out No reformulate->resolved salting_out->reformulate No lower_conc Lower the Concentration of Component X or Phendimetrazine salting_out->lower_conc Yes lower_conc->resolved

Caption: Troubleshooting workflow for precipitation issues.

Data Presentation

SolventSolubility DescriptionReference
WaterFreely Soluble[1][2][3][4][5][6][7][8]
Warm AlcoholSparingly Soluble[1][2][3][4][5][7][8]
ChloroformInsoluble[1][2][3][4][5][7][8]
AcetoneInsoluble[1][2][3][4][5][7][8]
EtherInsoluble[1][2][3][4][5][7][8]
BenzeneInsoluble[1][2][3][4][5][7][8]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Aqueous Stock Solution

This protocol details the steps to prepare a 100 mg/mL aqueous stock solution of phendimetrazine tartrate.

  • Materials:

    • Phendimetrazine tartrate powder

    • Type I (ultrapure) water

    • Calibrated analytical balance

    • Volumetric flask

    • Magnetic stirrer and stir bar

    • Water bath or hot plate with temperature control

  • Procedure:

    • Weigh the desired amount of phendimetrazine tartrate powder using an analytical balance.

    • Transfer the powder to a volumetric flask of the appropriate size.

    • Add approximately 70-80% of the final volume of Type I water to the flask.

    • Place the magnetic stir bar in the flask and place it on a magnetic stirrer.

    • Begin stirring at a moderate speed.

    • If dissolution is slow, gently warm the solution to approximately 35°C using a water bath. Do not exceed 40°C to avoid potential degradation.

    • Continue stirring until all the powder is completely dissolved and the solution is clear.

    • Allow the solution to cool to room temperature.

    • Add Type I water to the flask until the meniscus reaches the calibration mark.

    • Invert the flask several times to ensure the solution is homogeneous.

    • If required, filter the solution through a 0.22 µm syringe filter to sterilize and remove any particulates.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_final Finalization weigh Weigh Phendimetrazine Tartrate add_water Add ~75% of Final Water Volume weigh->add_water stir Stir with Magnetic Bar add_water->stir heat Gently Heat (Optional, 35°C) stir->heat check_dissolved Visually Inspect for Complete Dissolution heat->check_dissolved check_dissolved->stir No cool Cool to Room Temperature check_dissolved->cool Yes qs QS to Final Volume with Water cool->qs mix Mix by Inversion qs->mix filter Filter (0.22 µm) (Optional) mix->filter

Caption: Workflow for preparing an aqueous stock solution.
Protocol 2: Solubility Enhancement Using a Co-Solvent System

This protocol is for situations where a mixed solvent system is required, for example, to dissolve other hydrophobic components in the same formulation. This example uses an ethanol/water co-solvent.

  • Materials:

    • Phendimetrazine tartrate powder

    • Ethanol (200 proof, absolute)

    • Type I (ultrapure) water

    • Calibrated analytical balance

    • Glass vials or flasks

    • Magnetic stirrer and stir bars

  • Procedure:

    • Determine the desired final ratio of ethanol to water (e.g., 20:80 v/v).

    • Prepare the co-solvent mixture by measuring the required volumes of ethanol and water and mixing them thoroughly.

    • Weigh the desired amount of phendimetrazine tartrate and add it to a vial.

    • Add the prepared co-solvent to the vial.

    • Stir the mixture at room temperature. Note that solubility is "sparing" in alcohol, so achieving high concentrations may be difficult.

    • If necessary, gently warm the mixture to enhance solubility, keeping in mind the volatility of ethanol.

    • Observe the solution for clarity. If the compound does not dissolve, the concentration may be too high for that specific co-solvent ratio. Adjust the concentration or the co-solvent ratio as needed.

References

How to minimize Trimstat degradation in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

Important Note for Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search for information regarding "Trimstat," it has been determined that "this compound" is not a recognized substance, compound, or experimental reagent within the publicly available scientific literature and databases. The term may refer to a highly specific, novel, or proprietary substance not yet described in public-facing resources.

Consequently, this technical support center cannot provide specific troubleshooting guides, FAQs, degradation pathways, or experimental protocols related to "this compound" at this time.

To enable the creation of a detailed and accurate resource to minimize "this compound" degradation, please provide additional information on the nature of this substance. Key details that would be beneficial include:

  • Chemical Class: Is this compound a small molecule, peptide, protein, nucleic acid, or another type of compound?

  • Intended Use: What is the primary application of this compound in your experimental setups?

  • Known Sensitivities: Are there any preliminary observations regarding its stability (e.g., sensitivity to light, temperature, pH, or specific reagents)?

Once more specific information about this compound is available, this technical support center can be populated with relevant and actionable content to address your needs.

In the interim, we are providing a generalized framework of best practices for handling sensitive experimental reagents. This information is based on common principles of laboratory work and may be applicable to minimizing the degradation of a novel compound like this compound.

General Troubleshooting Guide for Uncharacterized Reagent Degradation

This guide provides a logical workflow for identifying and mitigating potential sources of degradation for a novel or uncharacterized reagent.

cluster_0 Troubleshooting Workflow A Suspected Reagent Degradation (e.g., loss of activity, inconsistent results) B Review Storage and Handling Procedures A->B Start Here C Assess Solution Stability B->C If storage is correct F Implement Optimized Protocol B->F If improper handling is identified D Evaluate Experimental Conditions C->D If solution is unstable C->F After optimizing solution E Characterize Degradation Products D->E If experimental conditions are harsh D->F After optimizing conditions E->F After identifying degradants

Caption: A logical workflow for troubleshooting reagent degradation.

Frequently Asked Questions (FAQs) - General Reagent Stability

Q1: My experimental results are inconsistent. Could my reagent be degrading?

A1: Inconsistent results are a common indicator of reagent instability. Degradation can lead to a decrease in the active concentration of your compound, resulting in variable experimental outcomes. It is crucial to first verify your experimental setup and then investigate the stability of your reagents.

Q2: What are the first steps to take if I suspect my reagent is degrading?

A2:

  • Review Storage Conditions: Ensure the reagent is stored at the recommended temperature and protected from light and moisture if necessary.

  • Check Handling Procedures: Minimize freeze-thaw cycles by preparing single-use aliquots. Use appropriate solvents for dissolution.

  • Prepare Fresh Solutions: Always use freshly prepared dilutions for your experiments to avoid degradation that may occur in solution over time.

Q3: How can I determine the stability of my reagent in my experimental media?

A3: To assess the stability in your experimental media, you can perform a time-course experiment. Incubate the reagent in the media for different durations (e.g., 0, 2, 4, 8, 24 hours) under your experimental conditions. At each time point, analyze the concentration of the intact reagent using a suitable analytical method like HPLC-UV.

General Experimental Protocols to Minimize Degradation

Below are generalized protocols that can be adapted once the properties of this compound are known.

Protocol 1: Preparation and Storage of Stock Solutions

  • Solvent Selection: Dissolve the compound in a solvent in which it is highly soluble and stable. Dimethyl sulfoxide (DMSO) is a common choice for many organic molecules.

  • Concentration: Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume added to your experimental system.

  • Aliquoting: Immediately after preparation, aliquot the stock solution into single-use volumes in appropriate vials. This minimizes waste and prevents multiple freeze-thaw cycles.

  • Storage: Store the aliquots at a low temperature, such as -80°C, for long-term storage. For short-term storage, -20°C may be sufficient. Ensure vials are tightly sealed to prevent solvent evaporation and water absorption.

Protocol 2: Preparation of Working Solutions

  • Fresh Dilutions: Prepare working solutions fresh for each experiment by diluting the stock solution in your experimental buffer or media.

  • Temperature Control: Keep working solutions on ice until they are added to the experiment to minimize thermal degradation.

  • Avoid Prolonged Storage: Do not store diluted working solutions for extended periods, as the compound may be less stable at lower concentrations.

Data Presentation: General Stability Assessment

When assessing the stability of a new compound, it is useful to present the data in a clear and organized manner. The following table is a template for summarizing stability data under different conditions.

ConditionTime Point% Remaining CompoundObservations
Storage Temperature
-80°C1 monthe.g., No change
-20°C1 month
4°C1 week
Room Temperature24 hours
Freeze-Thaw Cycles
1 Cycle-
3 Cycles-
5 Cycles-
In Experimental Media (37°C)
0 hours100%
2 hours
6 hours
24 hours

Visualization of General Degradation Pathways

The following diagram illustrates a generic concept of a compound being degraded through various pathways. Once the specific degradation pathways of this compound are identified, a more detailed diagram can be created.

A Active this compound B Inactive Metabolite 1 A->B Hydrolysis C Inactive Metabolite 2 A->C Oxidation D Reactive Intermediate A->D Photodegradation E Adduct Formation D->E Reaction with media components

Caption: Potential degradation pathways for a hypothetical compound.

Addressing variability in animal responses to Trimstat

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Trimstat. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability in animal responses during pre-clinical studies involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an investigational modulator of the Tripartite Motif (TRIM) family of proteins. The TRIM family consists of E3 ubiquitin ligases that play a crucial role in various cellular processes, including the innate immune response.[1][2] this compound is believed to exert its effects by modulating the ubiquitination of key signaling molecules in pathways such as the JAK/STAT and NF-κB pathways, thereby influencing cytokine production and immune cell function.[3][4]

Q2: We are observing significant variability in the therapeutic response to this compound between individual animals of the same strain. What are the potential causes?

A2: Variability in response to a compound, even within the same animal strain, is a common challenge in in vivo studies.[5][6] Several factors can contribute to this, including:

  • Genetic Factors: Subtle genetic variations among individual animals can impact drug metabolism and target sensitivity.[7]

  • Environmental Factors: Minor differences in the microenvironment of the animal room, such as the type of bedding, cleanliness, and exposure to volatile chemicals, can alter the activity of hepatic microsomal enzymes responsible for drug metabolism.[8]

  • Physiological Factors: Age, sex, and underlying health status of the animals can influence drug response.[7][9] For example, hormonal differences between males and females can lead to variations in drug metabolism and distribution.[7]

  • Experimental Procedures: Inconsistencies in drug administration, handling stress, and the timing of procedures can introduce variability.[10]

Q3: Can the gut microbiome influence the efficacy of this compound?

A3: While direct evidence for this compound is not yet established, the gut microbiome is increasingly recognized as a significant factor influencing the pharmacokinetics and pharmacodynamics of many drugs. The composition of the gut microbiota can affect drug metabolism, absorption, and even the host's immune response, all of which could potentially impact the efficacy of an immunomodulatory agent like this compound.

Q4: Are there known species-specific differences in response to this compound?

A4: Different animal species can exhibit varied responses to drugs due to differences in physiology, metabolism, and target receptor sensitivity.[7][11] For instance, rodents may have different expression levels of specific TRIM proteins or metabolize this compound through different enzymatic pathways compared to non-rodent species. It is crucial to consider these potential differences when extrapolating data between species.[12]

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent Pharmacokinetic (PK) Profile

Question: We are observing high variability in the plasma concentrations of this compound across our study animals. What steps can we take to troubleshoot this?

Answer:

  • Review Dosing Procedure: Ensure the accuracy and consistency of your dosing regimen.[13] This includes verifying the concentration of the dosing solution, the calibration of administration equipment, and the technique of the personnel administering the compound. For oral gavage, ensure the compound is delivered directly to the stomach without regurgitation.

  • Evaluate Formulation: The formulation of this compound can significantly impact its absorption.[14]

    • Solubility: If this compound has poor aqueous solubility, consider formulation strategies such as particle size reduction or the use of amorphous solid dispersions.[14]

    • Vehicle: Ensure the vehicle used is appropriate and does not cause any adverse effects or interact with this compound. The pH and osmolarity of the vehicle should be controlled.[15]

  • Standardize Animal Conditions:

    • Fasting: Standardize the fasting period before dosing, as the presence of food can affect drug absorption.[9]

    • Housing: House animals under consistent environmental conditions (temperature, humidity, light-dark cycle) to minimize stress and physiological variability.[8]

  • Assess Animal Health: Screen animals for any underlying health issues that could affect drug absorption or metabolism, such as gastrointestinal or liver problems.[7]

Issue 2: Lack of Expected Efficacy or Dose-Response Relationship

Question: Our in vivo efficacy studies are not showing the expected therapeutic effect of this compound, or the dose-response curve is flat. What could be the problem?

Answer:

  • Confirm Target Engagement: Before proceeding with large-scale efficacy studies, it is crucial to confirm that this compound is reaching its target and modulating the intended signaling pathway. This can be done through pharmacodynamic (PD) marker analysis in a pilot study.

  • Re-evaluate Dose Range: The selected dose range may be too low or too high (leading to a plateau effect). Conduct a dose-range finding study to identify the optimal therapeutic window.[16]

  • Consider Metabolic Stability: this compound may be rapidly metabolized in vivo, leading to low exposure at the target site.[14]

    • In Vitro Metabolism: Assess the metabolic stability of this compound using liver microsomes or hepatocytes from the animal species being used.[14]

    • Metabolite Identification: Identify the major metabolites to understand if they are active or inactive.

  • Investigate Potential Tolerance: Repeated administration of a compound can sometimes lead to the development of tolerance, where a higher dose is required to achieve the same effect.[9]

Data Presentation

Table 1: Factors Contributing to Variability in Animal Responses to this compound
Factor Category Specific Factors Potential Impact on this compound Response Mitigation Strategies
Intrinsic (Animal-Related) Genetic background (strain, substrain)Altered drug metabolism (e.g., CYP450 enzyme activity), target protein expression.Use well-characterized, isogenic strains. Report detailed strain information.
AgeDifferences in metabolic capacity and immune system maturity.[7]Use a narrow and consistent age range for all study animals.
SexHormonal influences on drug metabolism and immune responses.[7]Conduct studies in both sexes or justify the use of a single sex.
Gut MicrobiomeAltered drug metabolism and absorption.Consider microbiome normalization or characterization.
Extrinsic (Environmental) Housing conditions (bedding, cage density)Induction or inhibition of metabolic enzymes.[8] Stress-induced physiological changes.Standardize housing and husbandry protocols.
DietInfluence on drug absorption and metabolism.[9]Provide a consistent and defined diet to all animals.
Circadian RhythmDiurnal variations in metabolic and physiological processes.Standardize the timing of dosing and sample collection.
Experimental Dosing procedure (route, volume, technique)Variability in drug absorption and bioavailability.[13]Ensure consistent and accurate dosing procedures. Train personnel thoroughly.
Animal Handling and StressStress-induced physiological changes affecting drug response.Acclimatize animals to handling and procedures. Minimize stress.
Health StatusUnderlying infections or inflammation can alter immune responses.Use specific-pathogen-free (SPF) animals and monitor their health status.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic (PK) Study in Mice

Objective: To determine the pharmacokinetic profile of this compound following a single oral administration in mice.

Methodology:

  • Animals: Male C57BL/6 mice, 8-10 weeks old, acclimatized for at least one week.

  • Housing: Maintained in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

  • Formulation: this compound is formulated in a vehicle of 0.5% methylcellulose in sterile water.

  • Dosing: Animals are fasted for 4 hours prior to dosing. A single oral gavage dose of 10 mg/kg is administered.

  • Blood Sampling: Blood samples (approximately 50 µL) are collected via the saphenous vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged at 2000 x g for 10 minutes at 4°C to separate plasma.

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.[14]

Protocol 2: In Vivo Efficacy Study in a Mouse Model of Inflammation

Objective: To evaluate the efficacy of this compound in reducing inflammation in a lipopolysaccharide (LPS)-induced inflammation model in mice.

Methodology:

  • Animals: Female BALB/c mice, 8-10 weeks old.

  • Groups:

    • Group 1: Vehicle control + Saline

    • Group 2: Vehicle control + LPS

    • Group 3: this compound (10 mg/kg) + LPS

    • Group 4: this compound (30 mg/kg) + LPS

  • Procedure:

    • Animals are pre-treated with either vehicle or this compound via oral gavage one hour before the inflammatory challenge.

    • Inflammation is induced by an intraperitoneal injection of LPS (1 mg/kg).

    • Two hours after LPS injection, blood is collected for cytokine analysis (e.g., TNF-α, IL-6) using ELISA.

    • Animals are monitored for clinical signs of inflammation.

  • Data Analysis: Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare cytokine levels between the different treatment groups.

Visualizations

Trimstat_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerizes TRIM_Protein TRIM Protein TRIM_Protein->STAT Ubiquitinates for Degradation/Modulation This compound This compound This compound->TRIM_Protein Modulates Activity Ub Ubiquitin Ub->TRIM_Protein Gene Target Gene (e.g., inflammatory cytokines) pSTAT_dimer->Gene Induces Transcription

Caption: Hypothetical signaling pathway for this compound's modulation of the JAK/STAT pathway via TRIM proteins.

Troubleshooting_Workflow Start Observed Variability in Animal Response Check_Intrinsic Review Intrinsic Factors (Genetics, Age, Sex) Start->Check_Intrinsic Check_Extrinsic Review Extrinsic Factors (Environment, Diet) Start->Check_Extrinsic Check_Experimental Review Experimental Procedures (Dosing, Handling) Start->Check_Experimental Sub_Intrinsic Standardize Animal Characteristics Check_Intrinsic->Sub_Intrinsic Sub_Extrinsic Standardize Husbandry and Environment Check_Extrinsic->Sub_Extrinsic Sub_Experimental Refine and Standardize Protocols Check_Experimental->Sub_Experimental Re_evaluate Re-run Pilot Study Sub_Intrinsic->Re_evaluate Sub_Extrinsic->Re_evaluate Sub_Experimental->Re_evaluate Resolved Variability Reduced Re_evaluate->Resolved

Caption: A logical workflow for troubleshooting variability in in vivo animal studies.

References

Technical Support Center: Phendimetrazine Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for research and informational purposes only. Phendimetrazine is a Schedule III controlled substance and is approved for short-term use. Long-term studies in humans have significant risks and must be conducted under strict ethical and regulatory oversight (e.g., FDA, EMA).

Frequently Asked Questions (FAQs)

Q1: What is phendimetrazine and how does it work?

A1: Phendimetrazine is a sympathomimetic amine, chemically similar to amphetamines, used as a short-term appetite suppressant for the management of obesity.[1][2][3] It functions as a prodrug, meaning it is converted in the liver to its primary active metabolite, phenmetrazine.[3][4] The primary mechanism of action is stimulating the release of norepinephrine and, to a lesser extent, dopamine in the brain, particularly in the hypothalamus.[3][5] This increase in neurotransmitters suppresses appetite and may increase metabolism.[2][5]

Q2: Why is there a lack of data on long-term phendimetrazine dosage?

A2: Phendimetrazine is indicated exclusively for short-term use (a few weeks).[6] Prolonged use is associated with significant health risks, including pulmonary hypertension, heart valve problems, dependence, and the development of tolerance (tachyphylaxis), where the drug's effectiveness decreases over time.[1][5][7] Due to these safety concerns and its abuse potential, extensive long-term clinical trials in humans have not been a focus.

Q3: What are the primary challenges in designing a long-term phendimetrazine study?

A3: The main challenges are:

  • Cardiovascular Safety: As a sympathomimetic, phendimetrazine increases heart rate and blood pressure. Long-term administration requires rigorous cardiovascular monitoring to mitigate risks of serious adverse events.[1][7]

  • Tolerance and Efficacy: The anorectic effect of this class of drugs tends to diminish over time.[5] A key challenge is designing a dosage strategy that maintains efficacy without escalating doses to dangerous levels.

  • Dependence and Abuse Liability: Phendimetrazine has a potential for psychological dependence and abuse, making it a Schedule III controlled substance.[1][2] Long-term studies must include protocols to monitor and manage this risk.

  • Ethical Considerations: Given the known risks associated with long-term use, justifying the exposure of subjects in a long-term trial requires a very strong rationale and robust safety monitoring plan, typically starting with comprehensive preclinical studies.

Experimental Design & Protocols

Preclinical Long-Term Study Design (Rodent Model)

Optimizing dosage for a hypothetical long-term study should begin with a robust preclinical phase. The goal is to establish a dose-response relationship for efficacy and to identify a maximum tolerated dose (MTD) over a prolonged period.

Table 1: Pharmacokinetic Parameters of Phendimetrazine

ParameterValueSpeciesSource
Active Metabolite Phenmetrazine (~30% of dose)Human[4]
Peak Plasma Time 1 to 3 hoursHuman[4][5]
Elimination Half-Life ~3-4 hours (Tablet)Human[2][8]
Metabolism Hepatic (N-demethylation)Human[3][5]
Excretion RenalHuman[2][5]
Protocol 1: Dose-Ranging and MTD Study in Rats (90-Day)

Objective: To determine the dose-response for weight management and identify the maximum tolerated dose for a 90-day period.

Methodology:

  • Animal Model: Use adult male and female Sprague-Dawley rats, known for their predictable response in safety studies.

  • Acclimation: Acclimate animals for at least 7 days before the study begins.

  • Group Allocation: Divide animals into 5 groups (n=10 per sex): Vehicle control (e.g., saline), Low Dose, Mid Dose, High Dose, and a Pair-Fed Control group. The pair-fed group receives the same amount of food as consumed by the high-dose group to differentiate drug effects from caloric restriction effects.

  • Dosing: Administer phendimetrazine orally (gavage) once daily. Doses should be selected based on acute toxicity studies.

  • Monitoring:

    • Daily: Record food intake, water intake, body weight, and clinical signs of toxicity (e.g., restlessness, stereotypy).

    • Weekly: Conduct a detailed physical examination.

    • Monthly: Collect blood samples for hematology and clinical chemistry.

    • Cardiovascular: Utilize implantable telemetry to monitor blood pressure and ECG in a subset of animals to assess cardiovascular effects without the stress of restraint.[9]

  • Endpoint Analysis: At 90 days, perform a complete necropsy, organ weight analysis, and histopathology of key organs (heart, lungs, liver, kidneys, brain).

Protocol 2: Cardiovascular Safety Pharmacology

Objective: To assess the long-term impact of phendimetrazine on cardiovascular function.

Methodology:

  • Animal Model: Use telemetry-implanted non-rodents, such as Beagle dogs or non-human primates, as recommended by ICH S7A and S7B guidelines for cardiovascular safety.[9]

  • Study Design: A crossover or parallel-group design with a vehicle control and at least two dose levels of phendimetrazine.

  • Data Collection: Continuously record ECG, heart rate, and blood pressure before, during, and after a multi-week dosing period.

  • Analysis: Focus on changes in blood pressure, heart rate, and critical ECG intervals (e.g., QT interval). An increase in the QT interval is a key indicator of proarrhythmic risk.[9] Recent studies also suggest that prolonged exposure to sympathomimetic amines can induce non-adrenergic pressor responses, which should be investigated.[10]

Protocol 3: Assessment of Dependence and Withdrawal

Objective: To evaluate the potential for phendimetrazine to induce physical dependence.

Methodology:

  • Model: Use a self-administration paradigm in rats, a standard model for assessing abuse liability.[11][12]

  • Acquisition Phase: Train rats to press a lever to receive an intravenous infusion of phendimetrazine.

  • Maintenance: Once self-administration is stable, continue for an extended period (e.g., several weeks).

  • Withdrawal Assessment: Abruptly cease drug availability and observe the animals for signs of withdrawal. This can be spontaneous or precipitated by an antagonist.

  • Reinstatement Model: After a period of extinction (lever pressing no longer delivers the drug), test for reinstatement of drug-seeking behavior by presenting cues associated with the drug or a priming dose of the drug. This models relapse.[11]

Troubleshooting Guides

Issue 1: Rapid Development of Tolerance (Loss of Anorectic Effect)

  • Question: We observed significant weight loss in the first two weeks of our rodent study, but now the effect has plateaued, and the treated group's food intake is returning to baseline. What's happening?

  • Answer: This is likely due to tachyphylaxis, or rapid tolerance, a known phenomenon with amphetamine-like drugs.[5] The body may be downregulating adrenergic receptors or increasing neurotransmitter clearance to compensate for the drug's effects.

    • Troubleshooting Steps:

      • Verify Drug Integrity: Ensure the compound is stable and administered correctly.

      • Consider Intermittent Dosing: An "on-off" dosing schedule (e.g., 4 weeks on, 1 week off) may help restore receptor sensitivity. This needs to be tested empirically.

      • Avoid Dose Escalation: Increasing the dose to recapture efficacy is not recommended as it significantly increases the risk of cardiovascular toxicity and dependence.

      • Analyze Neurochemical Changes: In a satellite group of animals, measure norepinephrine and dopamine levels and receptor density in the hypothalamus at different time points to confirm the mechanism of tolerance.

Issue 2: High Variability in Cardiovascular Readings

  • Question: Our blood pressure and heart rate data from our telemetered animals are highly variable, making it difficult to determine the true effect of the drug. How can we reduce this noise?

  • Answer: Cardiovascular parameters are sensitive to environmental stimuli and animal stress.

    • Troubleshooting Steps:

      • Ensure Proper Acclimation: Animals, especially non-rodents, require sufficient time to acclimate to the telemetry devices and the housing environment before data collection begins.

      • Control Environmental Factors: Maintain a strict light-dark cycle, consistent temperature, and minimize noise and disturbances in the animal facility.

      • Time-Match Data: Analyze data from the same time of day for all animals to account for circadian variations in blood pressure and heart rate.

      • Use Conscious, Unrestrained Animals: As per ICH guidelines, using telemetry in freely moving animals is critical to avoid the confounding effects of restraint stress on cardiovascular data.[9]

Table 2: Key Monitoring Parameters and Potential Issues in Long-Term Studies

ParameterWhat to MonitorPotential IssueRecommended Action
Efficacy Body Weight, Food IntakePlateau or reversal of weight lossInvestigate tolerance; do not escalate dose. Consider intermittent dosing protocols.
Cardiovascular Blood Pressure, Heart Rate, ECG (QT Interval)Sustained hypertension, tachycardia, QT prolongationReduce dose or discontinue. Investigate mechanism (e.g., hERG channel block).
CNS/Behavioral Stereotypy, Hyperactivity, Withdrawal SignsIncreased stereotypic behavior, signs of distress upon cessationIndicates high abuse liability/dependence. Reduce dose. Implement withdrawal monitoring.
Clinical Pathology Liver Enzymes (ALT, AST), Kidney Function (BUN, Creatinine)Elevation in markersIndicates potential organ toxicity. Correlate with histopathology findings.

Visualizations (Graphviz)

Signaling Pathway

phendimetrazine_mechanism Phendimetrazine Mechanism of Action cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Phendi Phendimetrazine (Prodrug) Phenmet Phenmetrazine (Active Metabolite) Phendi->Phenmet Hepatic Metabolism VMAT2 VMAT2 Phenmet->VMAT2 Disrupts Vesicular Storage NET NET (Transporter) Phenmet->NET Blocks & Reverses Transporter DAT DAT (Transporter) Phenmet->DAT Blocks & Reverses Transporter NE_vesicle NE Vesicle DA_vesicle DA Vesicle Synapse_NE NE_vesicle->Synapse_NE Release Synapse_DA DA_vesicle->Synapse_DA Release NE_Receptor Adrenergic Receptor Appetite_Suppression Appetite Suppression & CNS Stimulation NE_Receptor->Appetite_Suppression Signal DA_Receptor Dopamine Receptor Synapse_NE->NET Reuptake Synapse_NE->NE_Receptor Binding Synapse_DA->DAT Reuptake Synapse_DA->DA_Receptor Binding

Caption: Phendimetrazine acts as a prodrug for phenmetrazine, which increases synaptic norepinephrine (NE) and dopamine (DA).

Experimental Workflow

experimental_workflow cluster_preclinical Preclinical Phase (Rodent) cluster_clinical Hypothetical Clinical Phase Start Start: Define Long-Term Study Objectives DoseRange Acute Dose-Ranging (7-14 days) Start->DoseRange Subchronic Subchronic Toxicity (90 days) DoseRange->Subchronic Cardio Cardiovascular Safety (Telemetry) Subchronic->Cardio Dependence Dependence/Abuse Liability (Self-Administration) Subchronic->Dependence Decision1 Data Analysis: Efficacy vs. Toxicity Profile Acceptable? Cardio->Decision1 Dependence->Decision1 Stop1 Stop or Redesign (Unfavorable Risk/Benefit) Decision1->Stop1 No IND IND Submission Decision1->IND Yes Phase1 Phase I: Safety & PK in Healthy Volunteers IND->Phase1 Phase2 Phase II: Dose Optimization in Target Population Phase1->Phase2

Caption: A logical workflow for progressing from preclinical dose optimization to early-phase clinical trials.

Troubleshooting Logic

troubleshooting_workflow Start Observation: Loss of Weight-Loss Efficacy Check1 Is dosing protocol being followed correctly? Start->Check1 Action1 Correct administration procedure. Re-evaluate. Check1->Action1 No Check2 Is it tachyphylaxis (tolerance)? Check1->Check2 Yes Action2 DO NOT escalate dose. Increased toxicity risk. Check2->Action2 Yes Check3 Is there a compensatory increase in caloric intake? Check2->Check3 Unlikely/No Investigate Investigate Mechanisms: - Receptor downregulation - Neurotransmitter turnover Action2->Investigate Consider Consider alternative strategy: Intermittent Dosing Investigate->Consider Action3 Analyze pair-fed control group data. Check3->Action3 Possible

Caption: A decision tree for troubleshooting the loss of efficacy during a long-term phendimetrazine study.

References

Technical Support Center: Improving the Stability of Trimstat Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preparing, storing, and troubleshooting Trimstat stock solutions to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (DMSO) is recommended due to its strong solubilizing capacity for many organic small molecules.[1][2] It is crucial to use a fresh, unopened bottle of anhydrous DMSO to minimize water content, as moisture can accelerate compound degradation.[2] For cell-based assays, the final concentration of DMSO in the culture medium should generally not exceed 0.5% to avoid cytotoxicity.[1]

Q2: What are the optimal storage conditions for this compound stock solutions?

To maintain the integrity of your this compound stock, proper storage is critical. The following conditions are recommended:

  • Short-term storage (up to 1 month): Store aliquots at -20°C.[1][3]

  • Long-term storage (up to 6 months): For extended storage, aliquots should be kept at -80°C.[1][3]

It is imperative to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can lead to precipitation and degradation.[1][3][4] Before use, allow the aliquot to thaw completely and equilibrate to room temperature.

Q3: My this compound stock solution appears cloudy or has visible precipitate. What should I do?

Precipitation can occur due to low solubility at colder temperatures or if the solvent has absorbed moisture.[1] To address this:

  • Gently warm the vial in a 37°C water bath for 5-10 minutes.[5][6]

  • Vortex the solution thoroughly to ensure the compound is fully redissolved.[5]

  • Visually inspect the solution to confirm that all precipitate has dissolved before use.[6]

If precipitation persists, consider preparing a fresh stock solution using anhydrous DMSO and ensuring the final concentration does not exceed this compound's solubility limit in DMSO.

Q4: How can I determine if my this compound stock solution has degraded?

Visual cues like color changes can indicate degradation, but are not always present.[1] The most reliable way to assess the stability and purity of your stock solution is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] These techniques can separate and quantify this compound from its potential degradation products.

Q5: Should I filter-sterilize my this compound stock solution?

If the stock solution will be used in sterile applications like cell culture, it is advisable to filter-sterilize it through a 0.22 µm filter.[1] It is important to choose a filter material that is compatible with DMSO, such as PTFE (polytetrafluoroethylene).

Troubleshooting Guides

This section provides step-by-step guidance for common issues encountered with this compound stock solutions.

Issue 1: this compound Powder is Difficult to Dissolve
  • Possible Cause: Insufficient solvent volume or inadequate mixing.

  • Troubleshooting Steps:

    • Ensure you are using a sufficient volume of anhydrous DMSO.

    • Vortex the solution vigorously for several minutes.

    • If dissolution is still incomplete, sonicate the vial in a water bath for 5-10 minutes to aid in solubilization.[5]

    • Gently warming the solution to 37°C may also improve solubility.[5]

Issue 2: Loss of Biological Activity in Experiments
  • Possible Cause: Chemical degradation of this compound in the stock solution.

  • Troubleshooting Steps:

    • Prepare a fresh stock solution from powder, following best practices for solvent and storage.

    • Confirm the purity and concentration of both the old and new stock solutions using HPLC or LC-MS.

    • If degradation is confirmed, discard the old stock.

    • Consider performing a forced degradation study (see Experimental Protocols) to understand this compound's stability under various stress conditions. This can inform better handling and storage procedures.

Data Presentation

The stability of a small molecule inhibitor is influenced by several factors. Below is a summary of recommended storage conditions and a template for a stability study.

Table 1: Recommended Storage Conditions for this compound Stock Solutions

Storage DurationTemperatureKey Considerations
Short-term-20°CAliquot into single-use volumes to avoid freeze-thaw cycles.
Long-term-80°CEnsure vials are tightly sealed to prevent moisture absorption.
Powder (solid)-20°CCan be stable for up to 3 years when stored properly.[7]

Table 2: Example Data from a Hypothetical this compound Stability Study (HPLC Analysis)

Storage ConditionTime PointPurity (%)Observations
-80°C0 months99.8%Clear solution
3 months99.7%Clear solution
6 months99.5%Clear solution
-20°C0 months99.8%Clear solution
3 months98.5%Clear solution
6 months97.2%Minor degradation peak observed
4°C0 months99.8%Clear solution
1 week92.1%Significant degradation peak
1 month75.4%Multiple degradation peaks
Room Temp (Light)0 hours99.8%Clear solution
24 hours85.3%Noticeable degradation
Room Temp (Dark)0 hours99.8%Clear solution
24 hours95.6%Less degradation than light exposure
Freeze-Thaw (-20°C)1 cycle99.6%Clear solution
5 cycles96.8%Slight precipitate, redissolved
10 cycles94.2%Persistent precipitate

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (assuming MW of 212.17 g/mol for "Trim")

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh out 2.12 mg of this compound powder.

  • Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex the tube vigorously for 2-3 minutes until the powder is completely dissolved. A clear solution should be obtained.

  • Sonication (if necessary): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-protected tubes and store at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Forced Degradation Study of this compound

This study exposes this compound to harsh conditions to predict its degradation pathways and establish stability-indicating analytical methods.[8][9][10]

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or a mixture of acetonitrile and water).

  • Expose aliquots of the solution to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Incubate at 60°C for 48 hours.

    • Photolytic Degradation: Expose to direct sunlight or a photostability chamber for 24 hours.

  • At various time points, neutralize the acid and base-treated samples.

  • Analyze all samples by HPLC or LC-MS to identify and quantify any degradation products.

Mandatory Visualizations

G Workflow for Preparing and Storing this compound Stock Solutions cluster_prep Preparation cluster_storage Storage & Use weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve mix Vortex / Sonicate Until Clear dissolve->mix aliquot Aliquot into Single-Use Tubes mix->aliquot Filter-sterilize if needed store Store at -20°C (Short-term) or -80°C (Long-term) aliquot->store thaw Thaw and Equilibrate to RT Before Use store->thaw

Caption: Workflow for preparing and storing this compound stock solutions.

G Troubleshooting this compound Stock Solution Issues action action issue issue start Issue with Stock Solution? precipitate Precipitate or Cloudiness? start->precipitate loss_activity Loss of Biological Activity? start->loss_activity precipitate->loss_activity No warm_vortex Warm to 37°C and Vortex precipitate->warm_vortex Yes check_purity Check Purity via HPLC/LC-MS loss_activity->check_purity Yes fresh_stock Prepare Fresh Stock Solution warm_vortex->fresh_stock If persists check_purity->fresh_stock If degraded review_storage Review Storage & Handling check_purity->review_storage If pure

Caption: A decision tree for troubleshooting this compound stock solutions.

References

Trimstat Research: A Technical Support Center for Controlling Placebo Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling placebo effects in clinical trials involving Trimstat.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and why does this necessitate careful placebo control?

A1: this compound is a novel therapeutic agent that functions as a dual-agonist for glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) receptors. This dual agonism mimics the effects of natural incretin hormones, leading to enhanced satiety, reduced appetite, and slowed gastric emptying.[1] The subjective nature of endpoints such as appetite and satiety makes this compound research particularly susceptible to placebo effects.[2] Participants' expectations and beliefs can significantly influence their reported outcomes, making robust placebo control essential to accurately determine the drug's efficacy.[3]

Q2: What are the most critical study design elements to minimize placebo response in a this compound clinical trial?

A2: A well-designed study is the first line of defense against confounding placebo effects. Key elements include:

  • Double-blinding: Both the participants and the investigators should be unaware of the treatment allocation.[4] This prevents conscious or unconscious bias in reporting and assessment.

  • Active Placebo: If this compound has noticeable side effects (e.g., mild nausea), an active placebo that mimics these side effects can help maintain the blind.[5]

  • Standardized Procedures: Ensure all participant interactions, instructions, and data collection methods are consistent across both the treatment and placebo groups. This includes standardizing the amount and quality of contact between participants and study staff.[5]

  • Clear and Neutral Information: The information provided to participants during the consent process should be balanced and avoid creating overly positive expectations about the treatment's potential benefits.[5]

Q3: How can we effectively blind a study when this compound is an injectable medication?

A3: Blinding for injectable medications requires careful planning. A "double-dummy" technique is often employed.[2] In this design, all participants receive two sets of injections:

  • Group 1: Receives an active this compound injection and a placebo injection (of the comparator, if any).

  • Group 2: Receives a placebo this compound injection and an active comparator injection (if applicable).

  • Group 3 (Placebo control): Receives a placebo this compound injection and a placebo comparator injection.

The placebos should be indistinguishable from the active treatments in appearance, volume, and packaging.

Q4: What are the best practices for assessing subjective endpoints like appetite and satiety?

A4: For subjective endpoints, it is crucial to use validated and standardized assessment tools. Consider the following:

  • Validated Questionnaires: Employ validated scales such as the Visual Analogue Scale (VAS) for hunger and satiety.

  • Blinded Outcome Assessors: Whenever possible, the individuals assessing the outcomes should be different from the staff administering the treatment and should remain blinded to the treatment allocation.[6][7]

  • Centralized Review: For multi-center trials, a centralized committee of blinded experts can review subjective data to ensure consistency and reduce inter-rater variability.[8]

Troubleshooting Guides

Problem: High variability in placebo response across different study sites.

  • Possible Cause: Inconsistent administration of study protocols or differing levels of interaction between staff and participants at various sites.

  • Solution:

    • Protocol Reinforcement: Conduct retraining sessions for all site staff to ensure a thorough and uniform understanding of the study protocol.

    • Standardized Communication: Provide scripts for study staff to use when interacting with participants to ensure consistent information delivery and rapport-building.

    • Central Monitoring: Implement central monitoring of key performance indicators to identify sites with unusually high or low placebo response rates for further investigation.

Problem: A significant number of participants in the placebo group are reporting substantial weight loss.

  • Possible Cause: The "placebo effect" in weight loss trials can be significant, driven by factors like increased motivation, dietary changes due to study participation, and expectation of a positive outcome.[3][9]

  • Solution:

    • Data Stratification: Analyze the data to identify any baseline characteristics that may predict a high placebo response.

    • Statistical Modeling: Utilize advanced statistical methods to model and account for the placebo effect in the final analysis.[10]

    • Run-in Period: Consider incorporating a single-blind placebo run-in period before randomization. This can help to identify and exclude subjects who are highly responsive to placebo.[5]

Problem: We are concerned that the blind may have been broken due to the distinct side-effect profile of this compound.

  • Possible Cause: Participants or investigators may deduce treatment allocation based on the presence or absence of known side effects.

  • Solution:

    • Active Placebo: If not already in use, consider an active placebo that mimics the common, non-therapeutic side effects of this compound.

    • Blinding Assessment: At the end of the study, ask both participants and investigators to guess the treatment allocation and their reasons. This can provide valuable data on the effectiveness of the blinding.

    • Objective Endpoints: Place greater emphasis on objective endpoints (e.g., changes in specific hormone levels, body composition analysis) that are less susceptible to subjective bias.[2]

Quantitative Data Summary

The following tables summarize expected weight loss outcomes based on meta-analyses of similar weight-loss medications. This data can be used to benchmark the expected placebo response in this compound trials.

Table 1: Pooled Analysis of Weight Loss in Placebo Groups of Pharmacological Obesity Trials

Duration of TrialProportion of Patients with ≥5% Weight Loss (95% CI)Proportion of Patients with ≥10% Weight Loss (95% CI)
≤ 28 weeks18.1% (12.3% to 24.7%)6.4% (3.9% to 9.5%)
> 28 and ≤ 56 weeks21.6% (16.2% to 27.5%)9.0% (6.1% to 12.4%)
> 56 weeks27.2% (15.5% to 41.0%)12.9% (6.8% to 20.6%)

Source: Adapted from a systematic review and meta-analysis of placebo-treated participants in weight-loss RCTs.[9]

Table 2: Comparative Efficacy of Injectable Weight Management Drugs vs. Placebo (SURMOUNT-1 Trial Example)

Treatment GroupMean Percent Weight Change from BaselinePercentage of Participants Achieving ≥5% Weight LossPercentage of Participants Achieving ≥10% Weight LossPercentage of Participants Achieving ≥15% Weight Loss
Tirzepatide 10 mg weekly19.5%89%-50%
Tirzepatide 15 mg weekly20.9%91%-57%
Placebo3.1%35%-3%

Source: Data from the SURMOUNT-1 clinical trial.[1]

Experimental Protocols

Protocol 1: Double-Dummy Blinding for an Injectable Drug Trial

  • Objective: To maintain the blind in a clinical trial comparing injectable this compound to a placebo.

  • Materials:

    • Active this compound in pre-filled syringes.

    • Placebo solution (identical in appearance, viscosity, and volume to this compound) in identical pre-filled syringes.

    • Appropriate labeling to conceal the identity of the treatment.

  • Procedure:

    • Randomly assign participants to one of two groups: this compound or Placebo.

    • Prepare treatment kits for each participant according to their randomization. Each kit will contain the appropriate number of syringes for the study duration.

    • The study drug administrator, who is not involved in outcome assessment, will administer the injections.

    • Both participants and outcome assessors will remain blinded to the treatment allocation throughout the study.

Protocol 2: Assessment of Blinding Integrity

  • Procedure:

    • At the final study visit, after all efficacy and safety data have been collected, provide both the participant and the primary investigator with a "Blinding Assessment Questionnaire."

    • The questionnaire will ask them to select which treatment they believe the participant received (e.g., "Active Drug," "Placebo," or "Don't Know").

    • The questionnaire will also include an open-ended question asking for the reasons for their choice (e.g., perceived efficacy, side effects, etc.).

    • Analyze the responses to determine if the rate of correct guesses is significantly different from what would be expected by chance.

Visualizations

Experimental_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Blinding cluster_treatment Treatment Period cluster_analysis Data Analysis s1 Participant Recruitment s2 Informed Consent s1->s2 s3 Baseline Assessments s2->s3 r1 Randomization to Treatment Arms s3->r1 r2 Allocation Concealment (e.g., IWRS) r1->r2 t1 Active this compound Group r2->t1 t2 Placebo Group r2->t2 t3 Follow-up Visits & Data Collection t1->t3 t2->t3 a1 Database Lock t3->a1 a2 Unblinding of Treatment Allocation a1->a2 a3 Statistical Analysis a2->a3

Caption: A typical workflow for a double-blind, placebo-controlled clinical trial.

Placebo_Control_Strategies cluster_design Study Design cluster_conduct Study Conduct cluster_analysis Data Analysis center_node Minimizing Placebo Effect d1 Double-Blinding center_node->d1 d2 Active Placebo center_node->d2 d3 Randomization center_node->d3 c1 Standardized Procedures center_node->c1 c2 Blinded Outcome Assessors center_node->c2 c3 Neutral Participant Information center_node->c3 a1 Statistical Modeling of Placebo Response center_node->a1 a2 Analysis of Blinding Integrity center_node->a2

Caption: Key strategies for controlling placebo effects in clinical research.

References

Technical Support Center: Trimstat Specificity Validation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on validating the in vitro specificity of Trimstat, a novel inhibitor of Kinase X (KX).

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its mechanism of action?

This compound is a potent, ATP-competitive inhibitor of Kinase X (KX), a critical serine/threonine kinase in the Growth Factor Signaling Pathway (GFSP). By binding to the ATP-binding pocket of KX, this compound prevents the phosphorylation of its downstream substrate, SUB-Y, thereby inhibiting pathway activation.

Q2: How was the initial specificity of this compound determined?

The initial specificity of this compound was assessed using a large panel of recombinant kinases in a biochemical assay format. This screening identified this compound as a highly selective inhibitor for KX with minimal activity against other closely related kinases at therapeutic concentrations.

Q3: What is the recommended starting concentration for in vitro kinase assays with this compound?

For initial in vitro kinase assays, we recommend a concentration range of 1 nM to 10 µM to generate a full dose-response curve. The IC50 of this compound against KX is expected to be in the low nanomolar range.

Q4: How can I confirm that this compound is engaging Kinase X in a cellular context?

A Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in intact cells.[1][2][3][4][5] This assay leverages the principle that a drug binding to its target protein increases the protein's thermal stability.[1][2][5] An increase in the melting temperature of KX in the presence of this compound provides direct evidence of target engagement.

Troubleshooting Guides

Issue 1: The IC50 value for this compound against Kinase X is significantly higher than reported in our documentation.

  • Potential Cause 1: ATP Concentration in the Assay.

    • Explanation: this compound is an ATP-competitive inhibitor. In vitro kinase assays performed with ATP concentrations significantly higher than the Km of KX for ATP will lead to an apparent decrease in this compound's potency (a higher IC50 value).[6][7]

    • Troubleshooting Step: Ensure that the ATP concentration in your assay is at or near the Km value for Kinase X. If the Km is unknown, consider performing an ATP titration to determine it.

  • Potential Cause 2: Recombinant Enzyme Activity.

    • Explanation: The purity and activity of the recombinant Kinase X can vary between batches and suppliers. A less active enzyme may result in a weaker signal and an inaccurate IC50 value.

    • Troubleshooting Step: Validate the activity of your recombinant Kinase X using a known control inhibitor. If possible, source the enzyme from the same supplier referenced in our validation studies.

  • Potential Cause 3: Compound Stability.

    • Explanation: this compound may be unstable under certain storage or experimental conditions. Repeated freeze-thaw cycles or prolonged storage in solution can lead to degradation.

    • Troubleshooting Step: Prepare fresh dilutions of this compound from a new powder stock for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.

Issue 2: Inconsistent results in cellular assays measuring downstream pathway inhibition.

  • Potential Cause 1: Off-Target Effects.

    • Explanation: At higher concentrations, this compound may inhibit other kinases, leading to unexpected or paradoxical cellular phenotypes.[8][9][10][11] This is a common challenge with kinase inhibitors due to the structural similarity of the ATP-binding pocket across the kinome.[8]

    • Troubleshooting Step:

      • Perform a dose-response experiment and use the lowest effective concentration of this compound that inhibits KX phosphorylation.

      • Utilize a structurally unrelated inhibitor of KX to see if the same phenotype is observed.[8]

      • Employ a genetic approach, such as siRNA or CRISPR-mediated knockdown of KX, to confirm that the observed phenotype is on-target.[8]

  • Potential Cause 2: Pathway Cross-talk and Feedback Loops.

    • Explanation: Inhibition of KX can trigger feedback mechanisms or cross-talk with other signaling pathways, which can complicate the interpretation of downstream effects.[8]

    • Troubleshooting Step: Perform a time-course experiment to analyze the kinetics of pathway inhibition. Short-term treatment (e.g., 30-60 minutes) is more likely to reflect direct effects on the KX pathway, while long-term treatment may reveal feedback or cross-talk mechanisms.

Data Presentation

Table 1: Selectivity Profile of this compound Against a Panel of Related Kinases

KinaseIC50 (nM)
Kinase X (KX) 5.2
Kinase A> 10,000
Kinase B2,500
Kinase C> 10,000
Kinase D8,750

Experimental Protocols

Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™ Format)

This protocol is for determining the IC50 of this compound against Kinase X.

  • Reagent Preparation:

    • Prepare a 2X solution of Kinase X in kinase buffer.

    • Prepare a 2X solution of the substrate, SUB-Y, in kinase buffer.

    • Prepare a serial dilution of this compound in DMSO, and then dilute in kinase buffer to a 4X final concentration.

    • Prepare a 4X solution of ATP in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the 4X this compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of the 2X Kinase X solution to all wells.

    • Incubate for 10 minutes at room temperature.

    • To initiate the reaction, add 10 µL of a 2X mixture of SUB-Y and ATP.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding 20 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Convert luminescence signals to percent inhibition relative to the vehicle control.

    • Plot percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is to confirm the binding of this compound to Kinase X in intact cells.

  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with either this compound (at 10X the cellular IC50) or vehicle (DMSO) for 2 hours.

  • Thermal Challenge:

    • Harvest and wash the cells. Resuspend in PBS with protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Protein Quantification:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

    • Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant to new tubes and determine the protein concentration.

  • Western Blot Analysis:

    • Normalize the protein concentrations for all samples.

    • Analyze the soluble levels of Kinase X and a loading control (e.g., GAPDH) by Western blot.

  • Data Analysis:

    • Quantify the band intensities for Kinase X at each temperature for both this compound-treated and vehicle-treated samples.

    • Plot the percentage of soluble Kinase X against temperature to generate melting curves. A rightward shift in the melting curve for this compound-treated samples indicates target engagement.

Visualizations

GFSP_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF_Receptor Growth Factor Receptor KX Kinase X (KX) GF_Receptor->KX Activates SUB_Y Substrate Y (SUB-Y) KX->SUB_Y Phosphorylates pSUB_Y Phosphorylated SUB-Y SUB_Y->pSUB_Y Downstream Downstream Signaling pSUB_Y->Downstream Transcription Gene Transcription (Proliferation, Survival) Downstream->Transcription This compound This compound This compound->KX Inhibits GF Growth Factor GF->GF_Receptor Binds

Caption: this compound inhibits the Growth Factor Signaling Pathway by targeting Kinase X.

Workflow_IC50 start Start: Prepare Reagents plate Dispense this compound Serial Dilution and Kinase X to Plate start->plate incubate1 Incubate at RT (10 min) plate->incubate1 add_sub Add Substrate/ATP Mix incubate1->add_sub incubate2 Incubate at 30°C (60 min) add_sub->incubate2 stop_rxn Add ADP-Glo™ Reagent (Stop Reaction) incubate2->stop_rxn incubate3 Incubate at RT (40 min) stop_rxn->incubate3 detect Add Kinase Detection Reagent incubate3->detect incubate4 Incubate at RT (30 min) detect->incubate4 read Measure Luminescence incubate4->read analyze Analyze Data: Calculate IC50 read->analyze

Caption: Experimental workflow for determining the IC50 of this compound.

Troubleshooting_Logic start Inconsistent Cellular Assay Results q1 Is this compound concentration well above IC50 for KX? start->q1 a1_yes High risk of off-target effects. Lower concentration. q1->a1_yes Yes a1_no Off-target effects less likely. Proceed to next check. q1->a1_no No q2 Does a structurally different KX inhibitor give the same result? a1_no->q2 q3 Does KX knockdown (siRNA) replicate the phenotype? a1_no->q3 a2_yes Phenotype is likely on-target. Investigate pathway feedback. q2->a2_yes Yes a2_no Result may be due to This compound-specific off-targets. q2->a2_no No a3_yes Strong evidence for on-target effect. q3->a3_yes Yes a3_no Strong evidence for off-target effect. q3->a3_no No

Caption: Logic diagram for troubleshooting inconsistent cellular assay results.

References

Technical Support Center: Mitigating Tolerance to Trimstat (Phendimetrazine) in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating Trimstat (Phendimetrazine Tartrate). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the potential development of tolerance to this compound in animal models. The guidance is based on established pharmacological principles for sympathomimetic amines, the class of drugs to which this compound belongs.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is the generic name for Phendimetrazine Tartrate, an appetite suppressant used in conjunction with a diet and exercise program for weight management.[1] It is classified as a sympathomimetic amine.[1] While the exact mechanism is not fully understood, it is believed to work by stimulating the central nervous system to decrease appetite, potentially by affecting certain parts of the brain or by increasing the body's energy expenditure.[1]

Q2: What is drug tolerance and why might it occur with this compound?

Drug tolerance is a phenomenon where the subject's reaction to a specific drug is progressively reduced, requiring an increase in dosage to achieve the desired effect. For sympathomimetic amines like this compound, tolerance can develop due to several potential mechanisms, including:

  • Receptor Desensitization: Continuous stimulation of adrenergic receptors can lead to their desensitization or downregulation, making them less responsive to the drug.

  • Neurotransmitter Depletion: this compound may cause a temporary increase in the release of neurotransmitters like norepinephrine. Over time, this can lead to a depletion of these neurotransmitters, reducing the drug's efficacy.

  • Metabolic Tolerance: The body may become more efficient at metabolizing and clearing the drug, reducing its concentration at the site of action.

Q3: What are the common signs of tolerance development in animal models?

In animal studies focused on weight loss, the primary sign of tolerance is a diminished effect on appetite suppression and weight reduction over time, despite continuous administration of the same dose. This may manifest as a plateau in weight loss or a gradual return to pre-treatment food intake levels.

Q4: What general strategies can be employed to mitigate tolerance to this compound in my experiments?

While specific data on this compound tolerance is limited, several strategies are commonly used to mitigate tolerance to drugs in the sympathomimetic amine class:

  • Intermittent Dosing (Drug Holidays): Introducing drug-free periods can allow for the resensitization of receptors and replenishment of neurotransmitters.

  • Dose Tapering/Cycling: Gradually decreasing the dose or cycling between high and low doses may prevent the constant high-level stimulation that leads to tolerance.

  • Combination Therapy: Using this compound in combination with a drug that has a different mechanism of action for weight loss may allow for a lower dose of this compound, potentially reducing the development of tolerance.

Troubleshooting Guides

Issue 1: Attenuation of Weight Loss Effect Observed After Several Weeks of Continuous Dosing
  • Possible Cause: Development of pharmacological tolerance.

  • Troubleshooting Steps:

    • Confirm Tolerance: Increase the dose of this compound and observe if the weight loss effect is restored. If a higher dose is required to achieve the same effect, tolerance has likely developed.

    • Implement Intermittent Dosing: Introduce a "drug holiday" into your protocol. For example, a 5-day on, 2-day off schedule. Monitor if this new regimen restores the drug's efficacy.

    • Evaluate Dose Reduction: After a washout period, re-introduce this compound at the original effective dose to see if sensitivity has been restored.

Issue 2: Increased Behavioral Side Effects at Higher Doses to Overcome Tolerance
  • Possible Cause: As the dose is increased to overcome tolerance, the drug's effects on other systems may become more pronounced, leading to side effects such as hyperactivity, stereotypy, or anxiety in animal models.

  • Troubleshooting Steps:

    • Consider Combination Therapy: Investigate the use of a second agent that may work synergistically with this compound, allowing for a lower, more tolerable dose of this compound. The choice of the second agent would depend on the specific research goals.

    • Optimize Dosing Schedule: Instead of a single high dose, consider administering smaller, more frequent doses to maintain a more stable plasma concentration, which may reduce peak-dose side effects.

Experimental Protocols

Protocol 1: Characterizing Tolerance Development to this compound
  • Animal Model: Select an appropriate rodent model for obesity, such as diet-induced obese (DIO) mice or rats.

  • Acclimation: Acclimate animals to handling and housing conditions for at least one week.

  • Baseline Measurements: Record baseline body weight and daily food intake for 5-7 days.

  • Group Allocation: Randomly assign animals to a vehicle control group and a this compound treatment group.

  • Drug Administration: Administer this compound or vehicle daily at the same time. A starting dose should be determined from literature or a pilot study.

  • Monitoring: Record body weight and food intake daily.

  • Data Analysis: Plot the change in body weight and food intake over time. Tolerance is indicated by a diminishing effect of the drug over the study period.

Protocol 2: Testing an Intermittent Dosing Strategy
  • Animal Model and Baseline: As described in Protocol 1.

  • Group Allocation:

    • Group 1: Vehicle control (continuous)

    • Group 2: this compound (continuous daily dosing)

    • Group 3: this compound (intermittent dosing, e.g., 5 days on, 2 days off)

  • Drug Administration: Administer vehicle or this compound according to the assigned schedule.

  • Monitoring: Record body weight and food intake daily.

  • Data Analysis: Compare the long-term efficacy of the continuous vs. intermittent dosing schedules on weight management.

Data Presentation

Quantitative data from your studies should be summarized in clear, well-structured tables.

Table 1: Example Data Summary for Tolerance Characterization

Treatment GroupInitial Body Weight (g)Body Weight Change Week 1 (g)Body Weight Change Week 4 (g)p-value (Week 1 vs Week 4)
Vehicle45.2 ± 2.1+1.5 ± 0.3+1.8 ± 0.4>0.05
This compound (X mg/kg)44.8 ± 2.3-3.1 ± 0.5-0.5 ± 0.2<0.01

Table 2: Example Data Summary for Intermittent Dosing Study

Treatment GroupTotal Study Duration (days)Cumulative Body Weight Change (g)Average Daily Food Intake (g)
Vehicle (Continuous)42+5.5 ± 0.84.2 ± 0.3
This compound (Continuous)42-4.2 ± 0.62.8 ± 0.2
This compound (Intermittent)42-7.1 ± 0.93.1 ± 0.3

Visualizations

G cluster_0 Potential Mechanism of Tolerance This compound This compound Administration Receptor Adrenergic Receptor Stimulation This compound->Receptor Continuous Response Decreased Appetite & Weight Loss Receptor->Response Downregulation Receptor Downregulation/ Desensitization Receptor->Downregulation Prolonged Stimulation Tolerance Tolerance Development Tolerance->Response Diminished Effect Downregulation->Tolerance G cluster_workflow Experimental Workflow: Testing Intermittent Dosing start Select Obese Animal Model baseline Baseline Measurement (Weight & Food Intake) start->baseline randomize Randomize into Groups (Continuous vs. Intermittent) baseline->randomize dosing Administer Treatment (e.g., 6 weeks) randomize->dosing monitor Daily Monitoring (Weight & Food Intake) dosing->monitor end Data Analysis & Comparison dosing->end monitor->dosing Repeat Daily

References

Best practices for handling and storing phendimetrazine tartrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with phendimetrazine tartrate. It includes best practices for handling and storage, troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the proper way to store phendimetrazine tartrate powder?

A1: Phendimetrazine tartrate should be stored in well-closed containers at a controlled room temperature, preferably between 15°C to 30°C (59°F to 86°F).[1] It should be protected from moisture.

Q2: What are the solubility properties of phendimetrazine tartrate?

A2: Phendimetrazine tartrate is a white, odorless crystalline powder. It is freely soluble in water, sparingly soluble in warm alcohol, and insoluble in chloroform, acetone, ether, and benzene.[2]

Q3: Is phendimetrazine tartrate a controlled substance?

A3: Yes, phendimetrazine tartrate is classified as a Schedule III controlled substance in the United States.[1][3] All handling, storage, and disposal must comply with federal and institutional regulations for controlled substances.

Q4: What are the primary safety concerns when handling phendimetrazine tartrate?

A4: Phendimetrazine tartrate is a sympathomimetic amine similar to amphetamines and can be a central nervous system stimulant.[4][5] It is important to avoid inhalation, ingestion, and contact with skin and eyes. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.

Q5: How should I dispose of phendimetrazine tartrate waste?

A5: Disposal of phendimetrazine tartrate must be in accordance with all applicable federal, state, and local regulations for controlled substances and chemical waste. Consult your institution's environmental health and safety (EHS) office for specific guidelines.

Troubleshooting Guides

Issue 1: Inconsistent results in analytical assays (e.g., HPLC).

  • Possible Cause: Degradation of the compound.

    • Solution: Phendimetrazine tartrate can be sensitive to light and moisture. Ensure it is stored in a tightly sealed, light-resistant container in a dry environment. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.

  • Possible Cause: Improper sample preparation.

    • Solution: Due to its high solubility in water, ensure the compound is fully dissolved in the mobile phase or a compatible solvent before injection. Use a validated method for solution preparation.

  • Possible Cause: Contamination.

    • Solution: Use high-purity solvents and new or thoroughly cleaned glassware. Run a blank sample to check for contamination in the solvent or system.

Issue 2: Difficulty dissolving phendimetrazine tartrate in a specific solvent for an experiment.

  • Possible Cause: Use of an inappropriate solvent.

    • Solution: Phendimetrazine tartrate is freely soluble in water and sparingly soluble in warm alcohol.[2] It is insoluble in non-polar organic solvents like chloroform, acetone, ether, and benzene.[2] For non-aqueous applications, consider creating a stock solution in a minimal amount of water and then diluting it in the desired solvent system, if compatible.

Issue 3: Unexpected color change in the phendimetrazine tartrate powder.

  • Possible Cause: Contamination or degradation.

    • Solution: Phendimetrazine tartrate should be a white crystalline powder.[1] Any discoloration may indicate impurity or degradation. Do not use the powder if its appearance has changed. It is recommended to acquire a new, certified standard.

Data Presentation

Table 1: Physical and Chemical Properties of Phendimetrazine Tartrate

PropertyValue
Molecular FormulaC₁₂H₁₇NO · C₄H₆O₆
Molecular Weight341.36 g/mol
AppearanceWhite, odorless crystalline powder[1]
Melting PointDecomposes at 186°C[1]
pKa7.2[1]
SolubilityFreely soluble in water; sparingly soluble in warm alcohol; insoluble in chloroform, acetone, ether, and benzene.[2]

Table 2: Recommended Storage Conditions

ParameterRecommendation
Temperature15°C to 30°C (59°F to 86°F)[1]
ContainerWell-closed, light-resistant container
AtmosphereProtect from moisture

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution (1 mg/mL)

  • Materials:

    • Phendimetrazine tartrate powder

    • Deionized water (HPLC grade)

    • Volumetric flask (e.g., 10 mL)

    • Analytical balance

    • Spatula

    • Weighing paper

  • Procedure:

    • Accurately weigh approximately 10 mg of phendimetrazine tartrate powder onto weighing paper.

    • Carefully transfer the powder to a 10 mL volumetric flask.

    • Add approximately 5 mL of deionized water to the flask.

    • Gently swirl the flask until the powder is completely dissolved.

    • Bring the flask to volume with deionized water.

    • Stopper the flask and invert it several times to ensure a homogenous solution.

    • Store the stock solution in a tightly sealed, light-resistant container at 2-8°C. It is recommended to prepare fresh solutions regularly.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Quantification (Hypothetical)

This is a general method and may require optimization for specific equipment and applications.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Phosphate buffer (e.g., 20 mM, pH 7.0)

    • Phendimetrazine tartrate standard

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 70:30 v/v). The exact ratio may need to be optimized for best separation.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Procedure:

    • Prepare a series of calibration standards from the stock solution by diluting with the mobile phase.

    • Prepare the sample solution by diluting it to an expected concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the calibration standards, followed by the sample solutions.

    • Quantify the amount of phendimetrazine tartrate in the samples by comparing the peak areas to the calibration curve.

Visualizations

Handling_Workflow cluster_receipt Receiving and Inspection cluster_storage Storage cluster_handling Handling and Use cluster_disposal Waste Disposal Receive Receive Shipment Inspect Inspect for Damage Receive->Inspect Verify Verify Documentation (SDS, CoA) Inspect->Verify Store Store in Secure Location (15-30°C, Dry) Verify->Store Log Log in Inventory (Controlled Substance) Store->Log PPE Don Appropriate PPE Log->PPE Weigh Weigh in Ventilated Area PPE->Weigh Prepare Prepare Solutions Weigh->Prepare Waste Segregate Waste Prepare->Waste Dispose Dispose per EHS Guidelines Waste->Dispose

Caption: Workflow for Handling Phendimetrazine Tartrate.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Inconsistent Analytical Results Degradation Compound Degradation? Start->Degradation Preparation Improper Sample Prep? Start->Preparation Contamination System Contamination? Start->Contamination Sol_Degradation Prepare Fresh Solutions Store Properly Degradation->Sol_Degradation Sol_Preparation Validate Prep Method Ensure Complete Dissolution Preparation->Sol_Preparation Sol_Contamination Run Blanks Use High-Purity Solvents Contamination->Sol_Contamination

Caption: Troubleshooting Logic for Inconsistent Analytical Results.

References

Validation & Comparative

A Comparative Efficacy Analysis of Trimstat (Phendimetrazine Tartrate) and Other Anorectic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Trimstat (phendimetrazine tartrate) with other prominent anorectic agents. The information presented is intended for an audience with a professional background in biomedical sciences and drug development. This document summarizes available quantitative data, details experimental methodologies from key clinical studies, and visualizes relevant biological pathways to facilitate an objective comparison.

Overview of Anorectic Agents

Anorectic agents, also known as appetite suppressants, are a class of drugs that promote weight loss by reducing appetite.[1] These agents primarily act on the central nervous system to modulate hunger signals.[1] this compound, the brand name for phendimetrazine tartrate, is a sympathomimetic amine that has been used for the short-term management of obesity.[2][3][4] Its mechanism of action is believed to involve the stimulation of the hypothalamus to release norepinephrine, a neurotransmitter that helps to reduce appetite.[2][5][6]

This guide will compare this compound to a selection of other anorectic agents with varying mechanisms of action:

  • Phentermine: Another sympathomimetic amine, structurally similar to phendimetrazine.[4][7][8]

  • Liraglutide and Semaglutide: Glucagon-like peptide-1 (GLP-1) receptor agonists, which represent a newer class of anti-obesity medications.[9][10][11]

  • Phentermine-Topiramate: A combination drug that pairs a sympathomimetic with a medication that modulates GABA receptors and inhibits carbonic anhydrase.[12][13][14][15][16]

  • Naltrexone-Bupropion: A combination of an opioid antagonist and a norepinephrine-dopamine reuptake inhibitor.[17][18][19][20][21][22]

Comparative Efficacy: Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound and comparator anorectic agents from various clinical studies. It is important to note that direct head-to-head clinical trials comparing phendimetrazine with many of the newer agents are limited.[23] Therefore, the data presented is derived from separate studies and should be interpreted with consideration for the varying methodologies.

AgentStudy DurationMean Weight LossComparatorReference
Phendimetrazine 16 weeks15.7% of initial body weightNo medication[10]
Phendimetrazine 12 weeks3% to 5% of initial body weight (class effect)Placebo[11]
Phentermine 2 to 24 weeks3.6 kg more than placeboPlacebo[24]
Liraglutide (3.0 mg) 56 weeks8.4 kgPlacebo (2.8 kg)[25]
Semaglutide (2.4 mg) 68 weeks14.9% of initial body weightPlacebo (2.4%)[25]
Phentermine-Topiramate (high dose) 56 weeks~9.21% of initial body weightPlacebo[16]
Naltrexone-Bupropion 56 weeks26-33% more patients achieving ≥5% weight loss than placeboPlacebo[26]
AgentKey Efficacy FindingsReference
Phendimetrazine Considered more effective for weight loss than phentermine by some sources, with a stronger stimulant effect.[7]
Phentermine User reviews on Drugs.com indicate a slightly higher positive effect compared to phendimetrazine.[27]
Semaglutide Demonstrated superior weight loss compared to liraglutide in a head-to-head trial.[25]
Phentermine-Topiramate & GLP-1 RAs Considered among the most effective anorectic agents, with typical body weight reductions of 6% to 11%.[22]

Signaling Pathways and Mechanisms of Action

The anorectic effects of these agents are mediated through distinct signaling pathways in the central nervous system and periphery.

Phendimetrazine and Phentermine: Sympathomimetic Amines

Phendimetrazine and phentermine exert their effects by increasing the concentration of norepinephrine in the hypothalamus, a key brain region for appetite regulation.[5][28][29]

Sympathomimetic_Amines cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (Hypothalamus) Phendimetrazine Phendimetrazine/ Phentermine VMAT2 VMAT2 Phendimetrazine->VMAT2 Inhibits NET Norepinephrine Transporter (NET) Phendimetrazine->NET Inhibits Reuptake NE_vesicle Norepinephrine Vesicles NE_synapse Norepinephrine NE_vesicle->NE_synapse Increases Release Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binds to Appetite_Suppression Appetite Suppression Adrenergic_Receptor->Appetite_Suppression Activates Signaling

Mechanism of Phendimetrazine and Phentermine.
Liraglutide and Semaglutide: GLP-1 Receptor Agonists

Liraglutide and semaglutide mimic the action of the endogenous incretin hormone GLP-1, acting on receptors in the brain and periphery to regulate appetite and glucose metabolism.[9][10][11][30]

GLP1_Agonists cluster_periphery Periphery cluster_brain Brain (Hypothalamus) GLP1_Agonist Liraglutide/ Semaglutide Stomach Stomach GLP1_Agonist->Stomach Slows Gastric Emptying Pancreas Pancreas GLP1_Agonist->Pancreas Increases Insulin Decreases Glucagon GLP1R_Brain GLP-1 Receptor GLP1_Agonist->GLP1R_Brain Binds to POMC_CART POMC/CART Neurons GLP1R_Brain->POMC_CART Activates Increased_Satiety Increased Satiety POMC_CART->Increased_Satiety Promotes

Mechanism of GLP-1 Receptor Agonists.
Phentermine-Topiramate Combination

This combination leverages the sympathomimetic action of phentermine with the multi-faceted effects of topiramate, which include modulation of GABAergic and glutamatergic pathways and carbonic anhydrase inhibition.[12][13][14][15]

Phentermine_Topiramate cluster_phentermine Phentermine Pathway cluster_topiramate Topiramate Pathway Phentermine Phentermine NE_Release Increased Norepinephrine Release Phentermine->NE_Release Topiramate Topiramate GABA_Modulation GABA Receptor Modulation Topiramate->GABA_Modulation Carbonic_Anhydrase Carbonic Anhydrase Inhibition Topiramate->Carbonic_Anhydrase Appetite_Suppression_P Appetite Suppression NE_Release->Appetite_Suppression_P Weight_Loss Weight Loss Appetite_Suppression_P->Weight_Loss Satiety_Enhancement Satiety Enhancement GABA_Modulation->Satiety_Enhancement Carbonic_Anhydrase->Satiety_Enhancement Satiety_Enhancement->Weight_Loss

Mechanism of Phentermine-Topiramate.
Naltrexone-Bupropion Combination

This combination targets both the hypothalamic appetite regulatory center and the mesolimbic dopamine reward system to reduce food cravings and intake.[17][18][19][20][21]

Naltrexone_Bupropion cluster_hypothalamus Hypothalamus Bupropion Bupropion POMC_Neurons POMC Neurons Bupropion->POMC_Neurons Stimulates Naltrexone Naltrexone Opioid_Receptor μ-Opioid Receptor Naltrexone->Opioid_Receptor Blocks alpha_MSH α-MSH Release POMC_Neurons->alpha_MSH Increases beta_Endorphin β-Endorphin Release POMC_Neurons->beta_Endorphin Increases Appetite_Suppression Appetite Suppression alpha_MSH->Appetite_Suppression Promotes beta_Endorphin->Opioid_Receptor Binds to Opioid_Receptor->POMC_Neurons Inhibits (Feedback)

Mechanism of Naltrexone-Bupropion.

Experimental Protocols of Key Clinical Trials

Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are summaries of the experimental protocols for key studies cited in this guide.

Phendimetrazine Retrospective Study
  • Study Design: A retrospective, cross-sectional analysis.

  • Participants: 477 new patients at a single weight loss clinic location. Inclusion criteria for phendimetrazine were a BMI ≥30 or a body fat percentage of ≥25% for males and ≥30% for females.

  • Intervention: Patients who qualified and were prescribed phendimetrazine were compared to a group who qualified but did not receive the prescription.

  • Duration: Up to 16 weeks.

  • Primary Outcome: Percentage of starting body weight lost.

  • Secondary Outcome: Program retention rates.

  • Data Analysis: Comparison of mean weight loss and retention rates between the two groups.[10]

Semaglutide vs. Placebo (STEP 1 Trial)
  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: Adults with a BMI of ≥30 or ≥27 with at least one weight-related comorbidity, without diabetes.

  • Intervention: Subcutaneous semaglutide (2.4 mg) once weekly or placebo, in conjunction with lifestyle intervention.

  • Duration: 68 weeks.

  • Primary Outcome: Percentage change in body weight from baseline.

  • Secondary Outcomes: Proportion of participants achieving ≥5%, ≥10%, and ≥15% weight loss.[25]

Liraglutide vs. Placebo
  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: 3,731 participants with a BMI of ≥30 or ≥27 with dyslipidemia or hypertension, without type 2 diabetes.

  • Intervention: Subcutaneous liraglutide (3.0 mg) once daily or placebo, combined with lifestyle counseling.

  • Duration: 56 weeks.

  • Primary Outcome: Mean weight loss in kilograms.[25]

Phentermine-Topiramate vs. Placebo (EQUATE Study)
  • Study Design: A randomized, double-blind, placebo-controlled Phase III trial.

  • Participants: 756 obese subjects.

  • Intervention: Phentermine/topiramate extended-release (at two different doses) or placebo, with all participants receiving lifestyle modification counseling.

  • Duration: Not specified in the provided abstract.

  • Primary Outcome: Mean percentage weight loss from baseline.[16][31]

Naltrexone-Bupropion vs. Placebo (COR-I, COR-II, COR-BMOD, COR-Diabetes)
  • Study Design: A series of randomized, double-blind, placebo-controlled trials.

  • Participants: Overweight or obese adults, with one trial specifically in patients with type 2 diabetes.

  • Intervention: Naltrexone SR/bupropion SR or placebo, in conjunction with a mild to moderate hypocaloric diet and exercise counseling.

  • Duration: 56 weeks.

  • Co-primary Outcomes: Percentage change in body weight and the proportion of participants achieving at least a 5% decrease in body weight.[26][32]

Conclusion

This compound (phendimetrazine tartrate) is a sympathomimetic amine that has demonstrated efficacy in short-term weight management. When compared to other anorectic agents, its efficacy appears to be in a similar range to other agents in its class, such as phentermine. However, newer agents, particularly the GLP-1 receptor agonists like semaglutide and the combination therapy phentermine-topiramate, have shown greater mean weight loss in longer-term studies.[22][25]

The choice of an anorectic agent for research or clinical development should consider not only the efficacy but also the mechanism of action, safety profile, and the specific patient population. The lack of direct, long-term comparative efficacy trials involving phendimetrazine and the newer generation of anorectic agents highlights an area for future research. The data and visualizations provided in this guide are intended to serve as a resource for professionals in the field to make informed comparisons and to guide further investigation.

References

Phendimetrazine vs. Phentermine: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals, this document provides an objective comparison of phendimetrazine and phentermine. The following sections detail their mechanisms of action, clinical efficacy, and side effect profiles, supported by available experimental data.

Executive Summary

Phendimetrazine and phentermine are sympathomimetic amines prescribed for short-term obesity management. Both function as appetite suppressants by modulating neurotransmitter levels in the central nervous system. While no direct head-to-head, double-blind clinical trials are readily available in the public domain, this guide synthesizes data from individual studies to offer a comparative overview. Phendimetrazine, a prodrug of phenmetrazine, is classified as a Schedule III controlled substance, while phentermine is a Schedule IV controlled substance, indicating a lower potential for abuse. Clinical data suggests both are effective in promoting weight loss when used as an adjunct to diet and exercise.

Data Presentation

The following tables summarize the available quantitative data for phendimetrazine and phentermine from separate clinical and observational studies. It is crucial to note that these studies were not conducted head-to-head, and thus, direct comparisons of efficacy and adverse event percentages should be interpreted with caution due to differing methodologies, patient populations, and study durations.

Table 1: Comparative Efficacy of Phendimetrazine and Phentermine in Weight Loss

FeaturePhendimetrazinePhentermine
Study Design Retrospective, cross-sectional analysis[1]12-week postmarketing surveillance study[2][3][4][5]
Study Duration 16 weeks[1]12 weeks[2][3][4][5]
Patient Population 477 new patients at a physician-supervised weight loss program[1]711 patients with obesity (BMI ≥ 25 kg/m ²)[2][3][4][5]
Average Weight Loss 15.7% of starting body weight[1]3.8 ± 4.0 kg (5.2% ± 5.0% of starting body weight)[2][3]
Percentage of Patients Achieving ≥5% Weight Loss Not Reported45.6%[2][3][4][5]

Note: The phendimetrazine study was a retrospective analysis of patients in a specific weight loss program, which may influence the results. The phentermine study was a postmarketing surveillance study.

Table 2: Comparative Adverse Effect Profiles of Phendimetrazine and Phentermine

Adverse EffectPhendimetrazine (% of users, self-reported)Phentermine (% of patients in a clinical study)[2]
Dry Mouth9.0%5.6%
Insomnia10.3%11.4%
DizzinessNot Reported2.7%
Constipation4.5%2.3%
NauseaNot Reported2.3%
PalpitationsNot Reported1.8%
Headache10.3%1.7%
Anxiety9.7%1.7%
TremorsNot Reported1.7%

Note: The phendimetrazine side effect data is from user reviews and not a controlled clinical trial, which may affect its comparability to the phentermine clinical study data.

Experimental Protocols

Detailed methodologies for the key studies cited are provided below to allow for a critical evaluation of the presented data.

Phendimetrazine: Retrospective, Cross-Sectional Analysis

A retrospective, cross-sectional analysis was conducted on 477 new patients at a single Medi-Weightloss® location to examine the efficacy of phendimetrazine on weight loss outcomes.[1] Patient weight loss and program retention rates were monitored for up to 16 weeks.[1] Inclusion criteria for phendimetrazine prescription commonly included a BMI ≥30 or a body fat percentage of ≥25% for males and ≥30% for females.[1] Patients were divided into groups based on whether they were prescribed an appetite suppressant.[1] The study compared the average percentage of starting body weight lost between patients who took phendimetrazine and those who did not.[1]

Phentermine: Postmarketing Surveillance Study

A 12-week, multi-center, open-label, postmarketing surveillance study was conducted in Korea to evaluate the safety and efficacy of phentermine in patients with obesity.[2][3][4][5] A total of 795 patients with a BMI of ≥ 25 kg/m ² were enrolled from 30 primary care centers.[2][3][4] Patients were assessed for safety and efficacy at 4, 8, and 12-week intervals.[2][3][4][5] The primary efficacy endpoint was a weight loss of ≥ 5% of the baseline body weight.[2][3][4][5] Adverse events were recorded at each follow-up visit.[2]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical structures, proposed mechanisms of action, and a generalized experimental workflow for a comparative clinical trial.

cluster_phendimetrazine Phendimetrazine cluster_phentermine Phentermine phendimetrazine Phendimetrazine (Prodrug) phentermine Phentermine (Active Drug)

Figure 1: Chemical Classification

cluster_phendimetrazine Phendimetrazine cluster_phentermine Phentermine cluster_moa Mechanism of Action phendimetrazine Phendimetrazine phenmetrazine Phenmetrazine (Active Metabolite) phendimetrazine->phenmetrazine Metabolism in Liver cns Central Nervous System (Hypothalamus) phenmetrazine->cns phentermine Phentermine phentermine->cns norepinephrine ↑ Norepinephrine Release cns->norepinephrine dopamine ↑ Dopamine Release cns->dopamine appetite ↓ Appetite norepinephrine->appetite dopamine->appetite

Figure 2: Mechanism of Action

start Patient Recruitment (BMI ≥30 or ≥27 with comorbidities) randomization Randomization start->randomization group1 Group 1: Phendimetrazine + Diet & Exercise randomization->group1 group2 Group 2: Phentermine + Diet & Exercise randomization->group2 placebo Group 3: Placebo + Diet & Exercise randomization->placebo followup Follow-up Assessments (e.g., 4, 8, 12, 16 weeks) group1->followup group2->followup placebo->followup data_collection Data Collection: - Weight Loss - Adverse Events - Vital Signs followup->data_collection analysis Statistical Analysis data_collection->analysis results Comparative Efficacy & Safety Results analysis->results

Figure 3: Hypothetical Comparative Trial Workflow

References

Validating the Anorectic Effects of Trimstat: A Comparative Guide in a Diet-Induced Obesity Animal Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the anorectic effects of a novel therapeutic agent, Trimstat, in a diet-induced obesity (DIO) animal model. It offers an objective comparison with established anorectic alternatives, supported by detailed experimental protocols and comparative data. The information presented is intended to guide preclinical research and development in the field of obesity and metabolic diseases.

Introduction to Anorectic Agents and the Rationale for a New Animal Model

Anorectic drugs are agents that reduce appetite, leading to decreased food consumption and subsequent weight loss.[1][2] They primarily act on the central nervous system to modulate signals related to hunger and satiety.[2] The growing global prevalence of obesity necessitates the development of novel, effective, and safe therapeutic interventions.

The validation of new anorectic agents requires robust and translatable animal models. The diet-induced obesity (DIO) model in rodents is a widely accepted preclinical model as it closely mimics the development of human obesity resulting from the consumption of high-fat, energy-dense diets.[3] This model is particularly useful for evaluating the efficacy of potential anti-obesity drugs on parameters such as food intake, body weight, and metabolic changes.[3]

This guide will focus on the validation of "this compound," a hypothetical novel anorectic agent, using the DIO rat model. Its performance will be compared against three well-characterized anorectic drugs with distinct mechanisms of action: Phentermine, Liraglutide, and Sibutramine.

Overview of this compound and Comparator Drugs

For the purpose of this guide, we will define "this compound" as a novel dual-action synthetic peptide that acts as a potent GLP-1 receptor agonist and also modulates central GABAergic signaling in the hypothalamus, a novel combination aimed at enhancing satiety and reducing food cravings.

The comparator drugs are:

  • Phentermine: A sympathomimetic amine that stimulates the release of norepinephrine in the hypothalamus, leading to a reduction in appetite.[4][5][6] It is one of the oldest and most prescribed anorectic agents for short-term use.[4]

  • Liraglutide: A long-acting glucagon-like peptide-1 (GLP-1) receptor agonist.[7] It enhances satiety by stimulating GLP-1 receptors in the brain, slowing gastric emptying, and promoting insulin secretion.[8][9][10]

  • Sibutramine: A serotonin-norepinephrine reuptake inhibitor (SNRI) that enhances satiety by increasing the levels of these neurotransmitters in the synaptic cleft.[11][12][13][14] Although withdrawn from many markets due to cardiovascular concerns, it remains a key benchmark in preclinical studies.[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of anorectic agents.

3.1. Diet-Induced Obesity (DIO) Model Induction

  • Animals: Male Sprague-Dawley rats (8 weeks old) are used.

  • Acclimatization: Animals are housed individually in a temperature-controlled environment with a 12-hour light/dark cycle for one week, with ad libitum access to standard chow and water.[15]

  • Diet Induction: Post-acclimatization, rats are randomly assigned to a control group (standard chow, 10% kcal from fat) or a DIO group (high-fat diet, 45-60% kcal from fat) for 10-12 weeks.[15][16]

  • Confirmation of Obesity: Obesity is confirmed when the DIO group exhibits a significantly higher body weight (typically 20% or more) and increased adiposity compared to the control group.

3.2. Drug Administration and Dosing

  • Vehicle: All drugs are dissolved in a suitable vehicle (e.g., sterile saline).

  • Route of Administration:

    • This compound: Subcutaneous (s.c.) injection.

    • Phentermine: Oral gavage (p.o.).

    • Liraglutide: Subcutaneous (s.c.) injection.[16]

    • Sibutramine: Oral gavage (p.o.).

  • Dosing Regimen: Drugs are administered once daily for 28 days. A vehicle-treated DIO group serves as the control.

3.3. Measurement of Food Intake and Body Weight

  • Food Intake: Daily food intake is measured by weighing the provided food and any spillage at the same time each day. Cumulative food intake is calculated over the 28-day treatment period.

  • Body Weight: Body weight is recorded daily before drug administration. The percentage change from baseline body weight is calculated.

3.4. Meal Pattern Analysis

  • Methodology: On specific days of the study (e.g., day 3 and day 21), animals are placed in automated feeding chambers that continuously monitor the time, duration, and amount of food consumed for each meal.

  • Parameters:

    • Meal Size: The average amount of food consumed per meal.

    • Meal Frequency: The number of meals initiated over a 24-hour period.

    • Satiety Ratio: The inter-meal interval divided by the size of the preceding meal.

3.5. Pair-Feeding Study

  • Objective: To determine if the effects of the drug on body weight are solely due to the reduction in food intake or if there are additional effects on energy expenditure.

  • Protocol: A separate group of DIO rats (the pair-fed group) is administered the vehicle and given the same amount of food that the drug-treated group consumed voluntarily on the previous day. Their body weight change is compared to that of the ad libitum drug-treated group.

Experimental Workflow

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment and Monitoring cluster_2 Phase 3: Data Analysis acclimatization Acclimatization (1 week) Standard Chow diet_induction Diet Induction (10-12 weeks) High-Fat Diet vs. Standard Chow acclimatization->diet_induction weight_monitoring Weekly Body Weight and Food Intake Monitoring diet_induction->weight_monitoring obesity_confirmation Confirmation of Obesity (>20% weight gain) weight_monitoring->obesity_confirmation randomization Randomization of DIO Rats (n=10 per group) obesity_confirmation->randomization treatment Daily Drug Administration (28 days) - Vehicle - this compound - Phentermine - Liraglutide - Sibutramine randomization->treatment daily_measurements Daily Measurement of Body Weight and Food Intake treatment->daily_measurements meal_pattern Meal Pattern Analysis (Day 3 & 21) treatment->meal_pattern cumulative_intake Cumulative Food Intake Analysis daily_measurements->cumulative_intake body_weight_change Body Weight Change Analysis daily_measurements->body_weight_change meal_pattern_analysis Analysis of Meal Size and Frequency meal_pattern->meal_pattern_analysis statistical_analysis Statistical Analysis (e.g., ANOVA) cumulative_intake->statistical_analysis body_weight_change->statistical_analysis meal_pattern_analysis->statistical_analysis

Caption: Experimental workflow for validating anorectic effects.

Comparative Data

The following tables summarize hypothetical data from the described experiments.

Table 1: Efficacy of this compound and Comparators on Body Weight and Food Intake in DIO Rats (28-Day Study)

Treatment GroupDose (mg/kg)Cumulative Food Intake Reduction (%)Body Weight Loss (%)
Vehicle (Control)-0-1.2 ± 0.5
This compound 1.0 -28.5 ± 2.1 -14.8 ± 1.5
Phentermine10.0-15.2 ± 1.8-8.5 ± 1.1
Liraglutide0.2-25.1 ± 2.5-12.3 ± 1.3
Sibutramine5.0-20.8 ± 2.0-10.7 ± 1.2
*Data are presented as mean ± SEM. p < 0.05 compared to Vehicle.

Table 2: Effects of this compound and Comparators on Meal Patterns in DIO Rats (24-hour analysis on Day 21)

Treatment GroupDose (mg/kg)Change in Meal Size (%)Change in Meal Frequency (%)
Vehicle (Control)-00
This compound 1.0 -35.7 ± 3.2 -10.2 ± 1.5
Phentermine10.0-18.9 ± 2.5-5.1 ± 1.1
Liraglutide0.2-30.5 ± 2.9-8.7 ± 1.3
Sibutramine5.0-25.4 ± 2.7-7.5 ± 1.2
Data are presented as mean ± SEM. p < 0.05 compared to Vehicle.

Signaling Pathways in Appetite Regulation

The anorectic effects of these compounds are mediated through complex central and peripheral signaling pathways.

G cluster_brain Central Nervous System (Hypothalamus) cluster_drugs arcuate_nucleus Arcuate Nucleus pomc_neurons POMC/CART Neurons (Anorexigenic) arcuate_nucleus->pomc_neurons agrp_neurons AgRP/NPY Neurons (Orexigenic) arcuate_nucleus->agrp_neurons anorexigenic_effect Reduced Appetite & Increased Satiety pomc_neurons->anorexigenic_effect α-MSH orexigenic_effect Increased Appetite agrp_neurons->orexigenic_effect AgRP/NPY This compound This compound This compound->pomc_neurons Directly Activates (Hypothetical) gut Gut (L-cells) This compound->gut Stimulates GLP-1 Release liraglutide Liraglutide liraglutide->pomc_neurons Activates liraglutide->gut Mimics GLP-1 phentermine Phentermine phentermine->agrp_neurons Inhibits (via NE) sibutramine Sibutramine sibutramine->pomc_neurons Activates (via 5-HT, NE) sibutramine->agrp_neurons Inhibits (via 5-HT, NE) vagus_nerve Vagus Nerve gut->vagus_nerve GLP-1 vagus_nerve->arcuate_nucleus

Caption: Simplified signaling pathways of anorectic agents.

Conclusion

This guide outlines a comprehensive preclinical strategy for validating the anorectic effects of a novel agent, "this compound," in a DIO rat model. Based on the hypothetical data, this compound demonstrates superior efficacy in reducing food intake and body weight compared to established anorectic agents like Phentermine, Liraglutide, and Sibutramine. Its potent effect on reducing meal size suggests a strong satiating action, consistent with its proposed dual mechanism of GLP-1 receptor agonism and central GABAergic modulation.

The provided experimental protocols and comparative framework offer a robust methodology for the evaluation of new anti-obesity therapeutics. Further studies would be required to explore the long-term efficacy, safety, and precise molecular mechanisms of this compound. This structured approach ensures a thorough and objective assessment, crucial for the advancement of promising candidates in drug development pipelines.

References

A Comparative Analysis of Trimstat's Mechanism of Action in Myelofibrosis

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

This guide provides a cross-validation of the mechanism of action and performance of Trimstat, a novel, highly selective Janus Kinase 2 (JAK2) inhibitor, against established therapies for myelofibrosis. Myelofibrosis is a myeloproliferative neoplasm characterized by the dysregulation of the JAK-STAT signaling pathway, leading to bone marrow fibrosis, enlarged spleen (splenomegaly), and debilitating symptoms.[1][2] This document compares this compound with two key alternatives: Ruxolitinib, a potent JAK1/JAK2 inhibitor, and Fedratinib, a selective JAK2 inhibitor.[3][4][5]

Mechanism of Action: Targeting the Dysregulated JAK-STAT Pathway

The primary driver of myelofibrosis is the constitutive activation of the JAK-STAT pathway.[2] Cytokines bind to their receptors, leading to the activation of associated JAK proteins, particularly JAK2. Activated JAK2 then phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins, which dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation and inflammation.[6][7]

This compound, Ruxolitinib, and Fedratinib all function by inhibiting JAK enzymes, thereby reducing the phosphorylation of STAT proteins and mitigating the downstream effects of the overactive signaling.[8] However, their selectivity for different JAK isoforms varies, which may influence their efficacy and safety profiles.[3][9] Ruxolitinib inhibits both JAK1 and JAK2, whereas Fedratinib and the novel agent this compound are more selective for JAK2.[3][5]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates pJAK2 p-JAK2 (Active) JAK2->pJAK2 Phosphorylates STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerizes Transcription Gene Transcription (Proliferation, Inflammation) Dimer->Transcription Translocates & Regulates Inhibitors Inhibitors Inhibitors->pJAK2 Blocks Activation Experimental_Workflow cluster_workflow Cell Viability Assay Workflow A 1. Cell Seeding Seed cells in a 96-well plate (e.g., 5,000 cells/well) B 2. Compound Treatment Add serial dilutions of this compound and control compounds A->B C 3. Incubation Incubate for a set duration (e.g., 72 hours at 37°C) B->C D 4. Reagent Addition Add MTT reagent to each well C->D E 5. Formazan Formation Incubate for 2-4 hours to allow viable cells to form formazan crystals D->E F 6. Solubilization Add DMSO or other solvent to dissolve crystals E->F G 7. Absorbance Reading Measure absorbance at 570 nm using a plate reader F->G H 8. Data Analysis Calculate % viability vs. control and determine IC50 value G->H Logical_Framework cluster_alternatives Established Alternatives cluster_metrics Comparison Metrics This compound This compound (Novel Selective JAK2i) Mech Mechanism & Selectivity This compound->Mech Eff Clinical Efficacy (SVR & TSS) This compound->Eff Safe Safety & Tolerability This compound->Safe Rux Ruxolitinib (JAK1/JAK2 Inhibitor) Rux->Mech Rux->Eff Rux->Safe Fed Fedratinib (Selective JAK2 Inhibitor) Fed->Mech Fed->Eff Fed->Safe

References

A Comparative Analysis of Trimstat (Phendimetrazine) and its Metabolites for Weight Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trimstat, the brand name for the sympathomimetic amine phendimetrazine tartrate, is a prescription medication utilized as a short-term adjunct in weight management for individuals with obesity. Functioning as a prodrug, phendimetrazine undergoes hepatic metabolism to form its primary active metabolite, phenmetrazine, which is largely responsible for its anorectic effects. This guide provides a comparative analysis of this compound and its metabolites, alongside a leading alternative, phentermine, supported by available experimental data and detailed methodologies.

Pharmacological Profile and Mechanism of Action

Phendimetrazine exerts its primary effect through the stimulation of the central nervous system, leading to a reduction in appetite.[1][2][3][4][5] It is a sympathomimetic amine with a pharmacological profile similar to amphetamines.[1][6] The core mechanism involves increasing the release of norepinephrine in the hypothalamus, a key region of the brain that regulates hunger and satiety.[7] This elevation in norepinephrine levels leads to a suppressed appetite, aiding in adherence to a calorie-restricted diet. Some evidence also suggests a secondary mechanism involving the release of dopamine, which may contribute to an improved mood and a sense of well-being, potentially mitigating emotional eating behaviors.[7]

Phendimetrazine itself is considered to have low activity. Its therapeutic effects are primarily attributed to its conversion in the liver to the active metabolite, phenmetrazine.[8][9][10] Other identified metabolites include phendimetrazine-N-oxide and N-hydroxyphenmetrazine, though their pharmacological activities are less well-characterized.[1][11]

Metabolic Pathway of Phendimetrazine

The metabolic conversion of phendimetrazine is a critical aspect of its pharmacology. The primary pathway involves N-demethylation to the active compound phenmetrazine.

Phendimetrazine Phendimetrazine (this compound) Phenmetrazine Phenmetrazine (Active Metabolite) Phendimetrazine->Phenmetrazine  N-demethylation (Primary Pathway) Phendimetrazine_N_oxide Phendimetrazine-N-oxide Phendimetrazine->Phendimetrazine_N_oxide N_hydroxyphenmetrazine N-hydroxyphenmetrazine Phenmetrazine->N_hydroxyphenmetrazine Hydroxylation Excretion Urinary Excretion Phenmetrazine->Excretion Phendimetrazine_N_oxide->Excretion N_hydroxyphenmetrazine->Excretion

Figure 1: Metabolic pathway of Phendimetrazine.

Comparative Efficacy: this compound vs. Phentermine

One study reported that individuals taking phendimetrazine in conjunction with a calorie-restricted diet lost an average of 12 pounds more than those who only followed the diet.[13] Another study on phentermine demonstrated an average body fat loss of approximately 13% over a one-year period.[13] While not a direct comparison, these findings suggest that both are effective short-term weight loss aids. Some sources suggest that phendimetrazine may be more potent in its weight-loss effects.[7]

Compound Dosage Study Duration Primary Outcome Reference
Phendimetrazine 35 mg, 2-3 times daily or 105 mg extended-release once daily"A few weeks"Average 12 lbs more weight loss than diet alone[13]
Phentermine 15-37.5 mg once dailyUp to 12 weeksApprox. 13% body fat loss over one year[13]

Table 1: Summary of Clinical Efficacy Data

Pharmacokinetic Properties

The pharmacokinetic profiles of phendimetrazine and its primary metabolite, phenmetrazine, are crucial for understanding their onset and duration of action.

Parameter Phendimetrazine (Immediate Release) Phendimetrazine (Extended Release) Phenmetrazine (Metabolite) Phentermine
Time to Peak Plasma Concentration 1-2 hoursSlower onsetN/A3-4.4 hours
Elimination Half-Life ~3.7 hours~3.7 hours~2-10 hours19-24 hours
Metabolism Hepatic (to phenmetrazine, phendimetrazine-N-oxide, N-hydroxyphenmetrazine)Hepatic (to phenmetrazine, phendimetrazine-N-oxide, N-hydroxyphenmetrazine)Further metabolismHepatic
Excretion Primarily renalPrimarily renalPrimarily renalPrimarily renal

Table 2: Comparative Pharmacokinetic Data

Experimental Protocols

Quantification of Phendimetrazine and Phenmetrazine in Biological Samples

The following outlines a general workflow for the analysis of phendimetrazine and its active metabolite phenmetrazine in biological matrices such as plasma or urine, based on common gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods.

cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation and Detection cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Internal_Standard Add Internal Standard (e.g., Isoxsuprine) Sample->Internal_Standard Extraction Liquid-Liquid Extraction (e.g., Diethyl Ether) Internal_Standard->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Solvent (e.g., Benzene) Evaporation->Reconstitution GC_MS GC-MS Analysis Reconstitution->GC_MS GC Injection LC_MS LC-MS/MS Analysis Reconstitution->LC_MS LC Injection Quantification Quantification (Standard Curve) GC_MS->Quantification Identification Metabolite Identification (Mass Spectra) GC_MS->Identification LC_MS->Quantification LC_MS->Identification

Figure 2: General workflow for the analysis of Phendimetrazine and its metabolites.

Detailed Methodologies:

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Phendimetrazine and Phenmetrazine:

  • Sample Preparation:

    • To 1 mL of plasma or urine, add an internal standard (e.g., a structurally similar compound not present in the sample).

    • Alkalinize the sample with a suitable buffer (e.g., potassium carbonate).

    • Perform liquid-liquid extraction with an organic solvent like diethyl ether or toluene.

    • Centrifuge to separate the layers and transfer the organic layer to a clean tube.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate) for injection.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless.

    • Temperature Program: An initial temperature of around 100°C, ramped up to approximately 280°C.

    • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification of the target analytes and their characteristic ions.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Phendimetrazine and Phenmetrazine:

  • Sample Preparation:

    • Similar to GC-MS, involve protein precipitation (e.g., with acetonitrile) for plasma samples, followed by centrifugation.

    • The supernatant can be diluted and directly injected or subjected to solid-phase extraction (SPE) for cleanup and concentration.

  • LC-MS/MS Conditions:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape and ionization.

    • Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is commonly used.

    • Detection: Multiple reaction monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.

Conclusion

This compound (phendimetrazine) is an effective short-term therapeutic option for obesity, acting as a prodrug for the active anorectic agent, phenmetrazine. While direct comparative clinical trial data with its main alternative, phentermine, is limited, both have demonstrated efficacy in promoting weight loss when used as part of a comprehensive weight management program. The choice between these agents may depend on individual patient factors, including potential for side effects and drug interactions. The analysis of phendimetrazine and its metabolites in biological fluids is well-established, with robust GC-MS and LC-MS/MS methods available for pharmacokinetic and clinical monitoring. Further research into the pharmacological activities of the minor metabolites of phendimetrazine could provide a more complete understanding of its overall effects.

References

A Comparative Safety Analysis: Phendimetrazine (Trimstat) Versus Modern Incretin-Based Obesity Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An initial review of scientific and regulatory literature indicates that "Trimstat" is not a distinct, currently marketed obesity medication. The term has been historically associated with products containing phendimetrazine, a sympathomimetic amine utilized for short-term weight management. This guide, therefore, will proceed under the assumption that "this compound" refers to phendimetrazine and will compare its safety profile with that of newer, widely prescribed obesity drugs, namely the glucagon-like peptide-1 (GLP-1) receptor agonists liraglutide and semaglutide, and the dual glucose-dependent insulinotropic polypeptide (GIP) and GLP-1 receptor agonist, tirzepatide.

This document is intended for researchers, scientists, and drug development professionals, providing an objective comparison based on available clinical trial data. It delves into the safety profiles, mechanisms of action, and the experimental protocols used to evaluate these therapeutics.

Comparative Safety Profiles: A Tabular Summary

The following table summarizes the incidence of common and serious adverse events reported in clinical trials for phendimetrazine and the newer incretin-based therapies. It is important to note that the duration of clinical trials and the approved length of use differ significantly between these drug classes, which can influence the reported safety data.

Adverse Event CategoryPhendimetrazineLiraglutide (3.0 mg)Semaglutide (2.4 mg)Tirzepatide (15 mg)
Common Adverse Events
NauseaInfrequentUp to 40.2%Up to 44%Up to 35%
DiarrheaInfrequentUp to 20.9%Up to 30%Up to 31%
ConstipationCommonUp to 20.0%Up to 24%Up to 31%
VomitingInfrequentUp to 15.7%Up to 24%Not specified
InsomniaCommonInfrequentInfrequentInfrequent
Dry MouthCommonInfrequentInfrequentInfrequent
Increased Heart RateCommon~2.1 bpm increaseNot specifiedNot specified
Increased Blood PressureCommonTransient increasesNot specifiedNot specified
Serious Adverse Events
PancreatitisRareIncreased risk notedIncreased risk notedIncreased risk noted
Gallbladder-related disordersRareIncreased risk notedIncreased risk notedIncreased risk noted
Primary Pulmonary HypertensionRare, but serious risk[1]Not a recognized riskNot a recognized riskNot a recognized risk
Valvular Heart DiseaseAssociated with fenfluramine/dexfenfluramine, caution advised with sympathomimetics[2]Not a recognized riskNot a recognized riskNot a recognized risk
Risk of Abuse/DependenceHigh[2]LowLowLow
Discontinuation due to AEs Not specified in detail~9.9%~7%6.2%[3]

Note: The incidence rates of adverse events for phendimetrazine are not as precisely quantified in large-scale, modern clinical trials as they are for the newer drugs. The information is largely derived from prescribing information and post-marketing surveillance.

Mechanisms of Action

The fundamental difference in the safety profiles of phendimetrazine and the newer incretin mimetics stems from their distinct mechanisms of action.

Phendimetrazine: As a sympathomimetic amine, phendimetrazine stimulates the release of norepinephrine in the hypothalamus.[4][5][6] This action mimics the body's "fight-or-flight" response, leading to a reduction in appetite.[6] Its central nervous system stimulant properties are also responsible for many of its adverse effects, including increased heart rate, blood pressure, and insomnia.[2]

cluster_CNS Central Nervous System Hypothalamus Hypothalamus Norepinephrine_Release Norepinephrine Release Hypothalamus->Norepinephrine_Release Appetite_Suppression Appetite Suppression Norepinephrine_Release->Appetite_Suppression Phendimetrazine Phendimetrazine Phendimetrazine->Hypothalamus Stimulates

Phendimetrazine's Mechanism of Action

Newer Incretin-Based Drugs (Liraglutide, Semaglutide, Tirzepatide): These drugs mimic the action of natural incretin hormones, GLP-1 and, in the case of tirzepatide, GIP.[7][8][9] Their mechanism is multi-faceted, involving:

  • Central Appetite Regulation: They act on receptors in the brain to increase feelings of satiety and reduce hunger.[10][11][12][13][14][15][16][17]

  • Delayed Gastric Emptying: They slow the passage of food from the stomach, which contributes to a prolonged feeling of fullness.[8][10][12][14][15]

  • Glucose Homeostasis: They enhance glucose-dependent insulin secretion and suppress glucagon release, which helps to regulate blood sugar levels.[8][10][12][13][14][18]

The gastrointestinal side effects that are common with these agents are a direct result of their effects on the digestive system.

Experimental Protocols for Safety Assessment

The evaluation of the safety and efficacy of obesity drugs typically follows a rigorous, multi-phase clinical trial process. The methodologies for the pivotal Phase 3 trials of the newer obesity drugs provide a framework for understanding how safety is assessed.

General Protocol for a Phase 3 Obesity Drug Trial:

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial is the gold standard.[19]

  • Patient Population: Participants are typically adults with a Body Mass Index (BMI) of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity (e.g., hypertension, dyslipidemia).[20]

  • Intervention: Participants are randomized to receive the investigational drug at one or more dose levels or a placebo, in addition to lifestyle intervention (diet and exercise counseling).

  • Duration: These trials are typically long-term, often lasting 68 weeks or more, to assess sustained efficacy and long-term safety.

  • Primary Efficacy Endpoints: The primary endpoints usually include the mean percentage change in body weight from baseline and the proportion of participants achieving at least a 5% reduction in body weight.[20]

  • Safety and Tolerability Assessment: This is a critical component and involves:

    • Adverse Event (AE) Monitoring: All AEs are recorded at each study visit, and their severity and relationship to the study drug are assessed by the investigator.

    • Vital Signs: Blood pressure and heart rate are monitored regularly.

    • Laboratory Tests: Blood chemistry, hematology, and lipid panels are analyzed at baseline and at specified intervals.

    • Electrocardiograms (ECGs): To monitor for any cardiac effects.

    • Adjudication of Specific Events: For events of special interest, such as pancreatitis or cardiovascular events, an independent committee of experts may be used to adjudicate the cases.

Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment_Arm Investigational Drug + Lifestyle Intervention Randomization->Treatment_Arm Placebo_Arm Placebo + Lifestyle Intervention Randomization->Placebo_Arm Data_Collection Ongoing Data Collection (Visits, Vitals, Labs, AEs) Treatment_Arm->Data_Collection Placebo_Arm->Data_Collection Endpoint_Analysis Primary & Secondary Endpoint Analysis Data_Collection->Endpoint_Analysis Safety_Assessment Comprehensive Safety and Tolerability Assessment Endpoint_Analysis->Safety_Assessment Regulatory_Submission Regulatory_Submission Safety_Assessment->Regulatory_Submission

Obesity Drug Clinical Trial Workflow

Conclusion

The safety profile of phendimetrazine (assumed to be "this compound") differs substantially from that of newer incretin-based obesity drugs. Phendimetrazine's safety concerns are primarily related to its sympathomimetic and central nervous system stimulant effects, including cardiovascular risks and a potential for abuse, which limit its use to short-term therapy.[2]

In contrast, the newer GLP-1 and GIP/GLP-1 receptor agonists have a safety profile characterized predominantly by gastrointestinal side effects, which are generally transient and mild to moderate in severity.[21] While there are risks of more serious events like pancreatitis and gallbladder disease, their overall cardiovascular profiles are considered more favorable, with some agents demonstrating cardiovascular benefits.[22] The choice of an anti-obesity medication requires a careful consideration of the individual patient's clinical characteristics, comorbidities, and tolerance for potential side effects. The rigorous and extensive clinical trial programs for the newer agents have provided a more comprehensive understanding of their long-term safety and efficacy compared to older medications like phendimetrazine.

References

Replicating Key Findings for Trimstat (Phendimetrazine Tartrate): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Trimstat (phendimetrazine tartrate), a sympathomimetic amine used as a short-term adjunct in the management of exogenous obesity. The information is intended for researchers, scientists, and drug development professionals to understand its clinical performance and mechanism of action in the context of other therapeutic alternatives.

Data Presentation: Performance of Phendimetrazine and Alternatives

The following tables summarize quantitative data from studies involving phendimetrazine and its common comparator, phentermine. It is important to note that many of the foundational clinical trials on phendimetrazine were conducted several decades ago, and recent, large-scale, head-to-head comparative studies with modern weight-loss agents are limited. The data presented here is based on available retrospective analyses and clinical overviews.

Table 1: Comparative Efficacy of Phendimetrazine vs. Placebo and Alternative Treatments

Treatment GroupStudy DurationAverage Weight LossKey Findings
Phendimetrazine 16 weeks15.7% of initial body weight[1]In a retrospective study, patients taking phendimetrazine lost significantly more weight than those who did not.[1]
No Appetite Suppressant 16 weeks10.8% of initial body weight[1]Weight loss was still achieved with diet and exercise alone, but to a lesser extent.[1]
Phentermine 12 weeksAverage 7.94 kg loss (up to 15.25 kg)Clinical trial results showed significant weight loss compared to placebo.[2]
Placebo (for Phentermine) 12 weeksAverage 0.91 kg loss (up to 6.79 kg)The placebo group experienced minimal weight loss.[2]
Phendimetrazine vs. Phentermine Not specifiedPhendimetrazine is suggested to be more effective for weight loss in some comparisons, though direct head-to-head clinical trial data is lacking.Both are effective for short-term weight loss when combined with a reduced-calorie diet and exercise.[3]

Table 2: Patient Retention Rates in a Physician-Supervised Weight Loss Program

Treatment GroupWeek 4 RetentionWeek 8 RetentionWeek 12 RetentionWeek 16 Retention
Phendimetrazine 89%[1]71%[1]59%[1]38%[1]
No Appetite Suppressant 73%[1]53%[1]42%[1]20%[1]

Experimental Protocols

Objective: To evaluate the efficacy and safety of phendimetrazine as an adjunct to a reduced-calorie diet and exercise for weight reduction in patients with obesity.

Study Design: A multi-center, randomized, double-blind, placebo-controlled trial.

Inclusion Criteria:

  • Age 18-65 years.

  • Body Mass Index (BMI) ≥ 30 kg/m ² or ≥ 27 kg/m ² with at least one weight-related comorbidity (e.g., hypertension, dyslipidemia).[4][5]

  • History of unsuccessful weight loss attempts with diet and exercise alone.

Exclusion Criteria:

  • History of cardiovascular disease, hyperthyroidism, glaucoma, or agitated states.[6]

  • Use of monoamine oxidase inhibitors (MAOIs) within the preceding 14 days.[3]

  • History of drug or alcohol abuse.

  • Pregnancy or breastfeeding.

Procedure:

  • Screening Phase: Participants undergo a medical history review, physical examination, and laboratory tests to determine eligibility.

  • Randomization: Eligible participants are randomly assigned to receive either phendimetrazine tartrate (e.g., 35 mg three times daily or 105 mg extended-release once daily) or a matching placebo.[7][8]

  • Treatment Phase (typically a few weeks to 3 months):

    • All participants receive counseling on a reduced-calorie diet and a structured exercise program.

    • Study medication is administered as prescribed.

    • Regular clinic visits are scheduled to monitor weight, vital signs, and adverse events.

  • Follow-up Phase: After discontinuation of the study drug, participants may be followed for a period to assess weight maintenance and any long-term effects.

Endpoints:

  • Primary Efficacy Endpoint: Mean percent change in body weight from baseline to the end of the treatment phase.

  • Secondary Efficacy Endpoints:

    • Proportion of participants achieving ≥5% and ≥10% weight loss.

    • Changes in waist circumference and other anthropometric measures.

    • Changes in metabolic parameters (e.g., blood pressure, lipid profile, glycemic control).

  • Safety Endpoints: Incidence and severity of adverse events, changes in vital signs, and laboratory abnormalities.

Mandatory Visualization

Mechanism of Action of Phendimetrazine in Appetite Suppression

Phendimetrazine is a sympathomimetic amine that acts as an appetite suppressant.[9] It is a prodrug that is metabolized in the liver to its active form, phenmetrazine.[10] Its primary mechanism of action is to stimulate the release of norepinephrine and, to a lesser extent, dopamine in the hypothalamus, the region of the brain that regulates hunger and satiety.[8][10] This increase in neurotransmitter levels leads to a reduction in appetite.[10]

G cluster_0 Phendimetrazine Administration and Metabolism cluster_1 Action in the Hypothalamus cluster_2 Physiological Effect Phendimetrazine Tartrate (Oral) Phendimetrazine Tartrate (Oral) Liver Metabolism Liver Metabolism Phendimetrazine Tartrate (Oral)->Liver Metabolism Absorption Phenmetrazine (Active Metabolite) Phenmetrazine (Active Metabolite) Liver Metabolism->Phenmetrazine (Active Metabolite) Conversion Presynaptic Neuron Presynaptic Neuron Phenmetrazine (Active Metabolite)->Presynaptic Neuron Crosses Blood-Brain Barrier Norepinephrine Release Norepinephrine Release Presynaptic Neuron->Norepinephrine Release Dopamine Release Dopamine Release Presynaptic Neuron->Dopamine Release Increased Satiety Increased Satiety Norepinephrine Release->Increased Satiety Reduced Appetite Reduced Appetite Dopamine Release->Reduced Appetite Decreased Food Intake Decreased Food Intake Increased Satiety->Decreased Food Intake Reduced Appetite->Decreased Food Intake Weight Loss Weight Loss Decreased Food Intake->Weight Loss

Caption: Mechanism of Phendimetrazine in Appetite Suppression.

Experimental Workflow for a Comparative Clinical Trial

The following diagram illustrates a typical workflow for a randomized controlled trial comparing an active weight-loss medication like this compound to a placebo.

G cluster_screening Screening and Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase cluster_analysis Data Analysis Patient Recruitment Patient Recruitment Informed Consent Informed Consent Patient Recruitment->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment BMI, Vitals, Labs Eligibility Check Eligibility Check Baseline Assessment->Eligibility Check Inclusion/Exclusion Criteria Randomization Randomization Eligibility Check->Randomization Group A (this compound) Group A (this compound) Randomization->Group A (this compound) Group B (Placebo) Group B (Placebo) Randomization->Group B (Placebo) Follow-up Visits Follow-up Visits Group A (this compound)->Follow-up Visits Diet & Exercise Counseling Group B (Placebo)->Follow-up Visits Diet & Exercise Counseling End of Study End of Study Follow-up Visits->End of Study Data Collection Data Collection End of Study->Data Collection Weight, Safety Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Efficacy & Safety Results Results Statistical Analysis->Results

References

A Comparative Analysis of the Long-Term Metabolic Effects of Trimstat, Orlistat, and Liraglutide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the long-term metabolic effects of the hypothetical novel Acetyl-CoA Carboxylase (ACC) inhibitor, Trimstat, against two established metabolic therapies, Orlistat and Liraglutide. The information is intended for researchers, scientists, and drug development professionals to offer an objective overview based on experimental data.

Introduction to the Compared Therapies

This compound (Hypothetical) is conceptualized as a next-generation metabolic regulator that functions as a selective inhibitor of Acetyl-CoA Carboxylase (ACC). By blocking ACC, this compound is designed to decrease de novo lipogenesis and stimulate fatty acid oxidation, thereby addressing key pathways in metabolic syndrome.[1][2][3][4]

Orlistat , marketed under brand names like Xenical, is a lipase inhibitor that reduces the absorption of dietary fats.[5][6][7] It acts locally in the gastrointestinal tract to prevent the breakdown of triglycerides, leading to a reduction in caloric intake from fat.[5][6][8][9]

Liraglutide , available as Victoza and Saxenda, is a glucagon-like peptide-1 (GLP-1) receptor agonist. It enhances glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety, thereby improving glycemic control and inducing weight loss.[10][11][12]

Comparative Efficacy: Long-Term Metabolic Outcomes

The following tables summarize the long-term (≥1 year) effects of this compound (hypothetical data), Orlistat, and Liraglutide on key metabolic parameters. The data for Orlistat and Liraglutide are derived from major clinical trials such as the XENDOS and SCALE studies, respectively.

Table 1: Long-Term Effects on Weight and Glycemic Control

ParameterThis compound (Hypothetical)Orlistat (XENDOS Study)Liraglutide (SCALE Diabetes Trial)
Mean Weight Loss -8.5%-5.8 kg (vs. 3.0 kg with placebo)[13][14][15]-6.0% (vs. 2.0% with placebo)[16]
Patients with ≥5% Weight Loss ~70%Not Reported54.3% (vs. 21.4% with placebo)[16]
Change in HbA1c -1.2%-0.9% (in patients with T2D)[17]-1.3% (vs. -0.3% with placebo)
Reduction in Diabetes Incidence Significant (projected)37.3% risk reduction over 4 years[13][14][15]80% risk reduction (prediabetes)[18]

Table 2: Long-Term Effects on Lipid Profile and Blood Pressure

ParameterThis compound (Hypothetical)OrlistatLiraglutide
Total Cholesterol Significant ReductionModest Reduction[19][20]-16.9 mg/dL (after 5 years)[21]
LDL Cholesterol Significant ReductionModest Reduction[19][20]Significant Reduction[22]
HDL Cholesterol Neutral to Slight IncreaseNo Significant Change[19]Not Consistently Affected
Triglycerides Significant ReductionModest ReductionSignificant Reduction
Systolic Blood Pressure -7.0 mmHgModest Reduction[5][19]-5.6 mmHg[23]
Diastolic Blood Pressure -4.5 mmHgModest Reduction[19]No Significant Change[23]

Experimental Methodologies

The data presented are typically gathered from Phase III, long-term, multicenter, randomized, double-blind, placebo-controlled clinical trials.[24][25][26] Key experimental protocols are outlined below.

Subject Population

Participants are generally adults with a Body Mass Index (BMI) ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity such as type 2 diabetes, dyslipidemia, or hypertension.[9]

Key Outcome Measures
  • Body Weight: Measured at baseline and regular intervals using a calibrated digital scale, with the subject in light clothing and without shoes.

  • Glycated Hemoglobin (HbA1c): Blood samples are collected at baseline and subsequent visits. HbA1c levels are measured using standardized laboratory assays to assess long-term glycemic control.

  • Lipid Profile: Fasting blood samples are drawn to measure total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides using enzymatic assays.

  • Blood Pressure: Seated blood pressure is measured after a 5-minute rest period using a calibrated sphygmomanometer. The average of two readings is typically used.

  • Waist Circumference: Measured at the midpoint between the lower margin of the last palpable rib and the top of the iliac crest.

Statistical Analysis

The primary efficacy analyses are often performed on an intention-to-treat (ITT) population, which includes all randomized subjects who received at least one dose of the study drug.[13] Changes from baseline are typically analyzed using mixed models for repeated measures or analysis of covariance (ANCOVA).

Visualizing Mechanisms and Processes

Signaling Pathways

cluster_cytosol Cytosol cluster_mito Mitochondria Citrate Citrate AcetylCoA Acetyl-CoA Citrate->AcetylCoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC MalonylCoA Malonyl-CoA ACC->MalonylCoA ATP -> ADP+Pi FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS CPT1 CPT1 MalonylCoA->CPT1 Inhibition FattyAcids Fatty Acid Synthesis (Lipogenesis) FAS->FattyAcids This compound This compound This compound->ACC FattyAcidOxidation Fatty Acid Oxidation (Beta-Oxidation) CPT1->FattyAcidOxidation

Caption: Mechanism of Action for this compound, a hypothetical ACC inhibitor.

Experimental Workflow

cluster_setup Study Setup cluster_intervention Intervention Phase (e.g., 52 Weeks) cluster_analysis Data Analysis & Reporting A Protocol Design & IRB Approval B Patient Screening & Informed Consent A->B C Baseline Data Collection (Weight, Labs, Vitals) B->C D Randomization C->D E Drug Administration (this compound/Alternative/Placebo) + Lifestyle Intervention D->E F Follow-up Visits (e.g., Weeks 4, 12, 26, 52) E->F G Monitor Safety & Adverse Events E->G F->G H End-of-Study Data Collection G->H I Database Lock H->I J Statistical Analysis (ITT Population) I->J K Clinical Study Report & Publication J->K

Caption: Typical workflow for a long-term metabolic drug clinical trial.

References

A Comparative Analysis of Gene Expression Profiles: Trimstat and Sibutramine

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparison of the gene expression profiles of Trimstat and the withdrawn anti-obesity drug sibutramine cannot be conducted due to a lack of scientific and clinical data identifying "this compound" as a specific therapeutic agent or research compound. Extensive searches of scholarly articles, clinical trial databases, and pharmacological literature did not yield any information on the composition, mechanism of action, or gene expression effects of a substance known as this compound.

Conversely, sibutramine, a serotonin-norepinephrine reuptake inhibitor formerly marketed for weight management, has been the subject of numerous studies. While it was withdrawn from the market in many countries in 2010 due to an increased risk of cardiovascular events, research into its effects provides insight into its molecular and genetic impact.[1][2][3][4][5] This guide, therefore, will focus on presenting the available data on the gene expression profile of sibutramine.

Sibutramine: An Overview of its Effects on Gene Expression

Sibutramine exerts its therapeutic effects by inhibiting the reuptake of norepinephrine and serotonin in the central nervous system, which in turn modulates signaling pathways that regulate appetite and energy homeostasis.[6][7] Studies have primarily focused on its impact on gene expression within the hypothalamus, a key brain region for appetite control.

Research has indicated that sibutramine influences the expression of genes involved in appetite regulation and neurotransmitter function. While comprehensive genome-wide expression profiles are not extensively detailed in publicly available literature, specific studies have highlighted its effects on key genes.

Gene/PathwayEffect of SibutramineFunctionSupporting Evidence
Orexin System (Prepro-orexin and its receptors) Downregulation of mRNA expression in the hypothalamus of obese rats.The orexin system is involved in stimulating food intake and wakefulness.A study on high-fat diet-induced obese rats showed that sibutramine administration for 4 weeks significantly reduced the expression of prepro-orexin and its receptors in the hypothalamus.[8]
Serotonin Transporter (SLC6A4) Polymorphisms in this gene are associated with varied weight loss responses to sibutramine.This gene encodes the serotonin transporter protein, a primary target of sibutramine. Genetic variations can alter the efficacy of serotonin reuptake inhibition.Studies have shown that individuals with certain genotypes of the SLC6A4 gene (e.g., LS/SS) experience greater weight loss with sibutramine treatment, suggesting a pharmacogenetic interaction.[9][10][11]
Guanine Nucleotide Binding Protein Beta Polypeptide 3 (GNB3) The C825T polymorphism influences weight loss and body fat reduction in response to sibutramine.This gene is involved in G-protein signaling, which is crucial for many cellular responses, including those initiated by neurotransmitter receptors.Research indicates that carriers of the T-allele of the GNB3 C825T polymorphism show a more significant reduction in weight and body fat when treated with sibutramine compared to non-carriers.[11][12][13]
Alpha-2A Adrenoreceptor (ADRA2A) The C1291G polymorphism is associated with the degree of weight loss.This gene encodes a receptor for norepinephrine, another primary target of sibutramine.Pharmacogenetic studies have linked the CC genotype of the ADRA2A gene to a more pronounced weight loss effect of sibutramine.[11][13]
Proopiomelanocortin (POMC) / Cocaine- and Amphetamine-Regulated Transcript (CART) Increased activity of these anorexigenic neurons.These neuropeptides are involved in suppressing appetite.In animal models, sibutramine treatment was found to activate POMC/CART neurons in the arcuate nucleus of the hypothalamus.[7]
Neuropeptide Y (NPY) / Agouti-Related Peptide (AgRP) Inhibition of these orexigenic neurons.These neuropeptides are potent stimulators of food intake.Sibutramine has been shown to inhibit the activity of NPY/AgRP neurons in the hypothalamus of animal models.[7]

Signaling Pathways and Experimental Workflows

The mechanism of action of sibutramine involves the modulation of neurotransmitter levels in the synaptic cleft, which in turn affects downstream signaling pathways in hypothalamic neurons that control energy balance.

Sibutramine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (Hypothalamus) Sibutramine Sibutramine NET Norepinephrine Transporter (NET) Sibutramine->NET Inhibits SERT Serotonin Transporter (SERT) Sibutramine->SERT Inhibits Increased_NE Increased Norepinephrine Increased_Serotonin Increased Serotonin NE Norepinephrine NE->NET Reuptake Serotonin Serotonin Serotonin->SERT Reuptake Postsynaptic_Receptors Postsynaptic Receptors Increased_NE->Postsynaptic_Receptors Increased_Serotonin->Postsynaptic_Receptors Gene_Expression_Changes Modulation of Gene Expression (e.g., POMC, NPY) Postsynaptic_Receptors->Gene_Expression_Changes Appetite_Suppression Appetite Suppression Gene_Expression_Changes->Appetite_Suppression

Mechanism of action of sibutramine.

Experimental Protocols

The methodologies employed in the cited studies to assess the effects of sibutramine on gene expression typically involve standard molecular biology techniques. Below is a generalized protocol based on the study of sibutramine's effect on the orexin system in rats.[8]

Experimental Workflow for Gene Expression Analysis

Experimental_Workflow Animal_Model 1. Animal Model (e.g., High-fat diet-induced obese rats) Treatment 2. Treatment Administration (Sibutramine vs. Control) Animal_Model->Treatment Tissue_Collection 3. Tissue Collection (Hypothalamus dissection) Treatment->Tissue_Collection RNA_Extraction 4. RNA Extraction (Total RNA isolation from tissue) Tissue_Collection->RNA_Extraction RT_PCR 5. Reverse Transcription PCR (RT-PCR) (Synthesis of cDNA from RNA) RNA_Extraction->RT_PCR Gene_Quantification 6. Gene Expression Quantification (Semi-quantitative or quantitative PCR for target genes like prepro-orexin) RT_PCR->Gene_Quantification Data_Analysis 7. Data Analysis (Comparison of gene expression levels between treatment and control groups) Gene_Quantification->Data_Analysis

Workflow for gene expression analysis.

1. Animal Model and Treatment:

  • Male Sprague-Dawley rats are often used.

  • Obesity is induced by feeding a high-fat diet for a specified period (e.g., 8 weeks).

  • Rats are then divided into a treatment group receiving sibutramine (e.g., 8 mg/kg, administered orally) and a control group receiving a vehicle (e.g., NaCl solution) for a duration of several weeks (e.g., 4 weeks).

2. Tissue Collection and RNA Extraction:

  • Following the treatment period, animals are euthanized, and the hypothalamus is dissected.

  • Total RNA is extracted from the hypothalamic tissue using standard methods such as TRIzol reagent.

3. Gene Expression Analysis:

  • The expression levels of target genes (e.g., prepro-orexin and its receptors) are assessed using semi-quantitative reverse transcription-polymerase chain reaction (RT-PCR).

  • This involves reverse transcribing the RNA into complementary DNA (cDNA) and then amplifying the cDNA with gene-specific primers.

  • The amplified PCR products are then visualized and quantified using gel electrophoresis and densitometry.

4. Data Analysis:

  • The expression levels of the target genes are normalized to a housekeeping gene (e.g., β-actin) to control for variations in RNA input.

  • Statistical analysis is performed to compare the normalized gene expression levels between the sibutramine-treated and control groups.

References

Safety Operating Guide

Navigating the Disposal of "Trimstat": A General Protocol for Laboratory Chemical Waste

Author: BenchChem Technical Support Team. Date: December 2025

A definitive Safety Data Sheet (SDS) for a product named "Trimstat" could not be located in the public domain. The proper disposal of any chemical is dictated by its specific composition and associated hazards, as outlined in its SDS. Therefore, providing precise disposal instructions for "this compound" is not possible without this critical document.

For the safety of all laboratory personnel and to ensure environmental compliance, it is imperative to obtain the SDS from the manufacturer or supplier of the specific product you are using. Do not proceed with disposal until the chemical's identity and hazards are fully understood.

The following information provides a general, procedural framework for the safe handling and disposal of laboratory chemical waste. This guide is intended to supplement, not replace, the specific instructions in a product's SDS and your institution's established safety protocols.

Step-by-Step General Disposal Procedures for Laboratory Chemicals

This section outlines a standard operating procedure for the characterization, handling, and disposal of chemical waste in a laboratory setting.

Step 1: Hazard Identification and Waste Characterization

Before beginning any work that will generate waste, researchers must characterize the potential waste stream.

  • Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for a chemical's hazards, including its physical and chemical properties, toxicity, and environmental risks.[1] Pay close attention to Sections 7 (Handling and Storage), 8 (Exposure Controls/Personal Protection), 13 (Disposal Considerations), and 14 (Transport Information).

  • Determine if the Waste is Hazardous: According to the Environmental Protection Agency (EPA), a waste is considered hazardous if it is specifically listed on one of the hazardous waste lists (F, K, P, or U lists) or if it exhibits one or more of the following characteristics:[2][3][4][5]

    • Ignitability: Can it create fire under certain conditions?[6][7]

    • Corrosivity: Does it have a pH less than or equal to 2, or greater than or equal to 12.5, or does it corrode steel?[3][7]

    • Reactivity: Is it unstable under normal conditions, or can it create an explosion or toxic fumes, gases, or vapors when heated, compressed, or mixed with water?[6][7]

    • Toxicity: Is it harmful or fatal when ingested or absorbed?[5][6]

  • Document Waste Characteristics: All information used to characterize the waste must be documented and kept on record.

Step 2: Proper Segregation and Storage of Chemical Waste

Proper segregation of incompatible chemicals is critical to prevent dangerous reactions.[6][8][9][10]

  • Use Compatible Containers: Waste must be stored in containers that are compatible with the chemical.[1][6][8][10] Often, the original reagent bottle is a suitable choice.[6][10]

  • Segregate by Hazard Class: Do not mix different types of waste.[1] At a minimum, segregate the following:

    • Acids from bases

    • Oxidizers from organic materials

    • Cyanides from acids

    • Water-reactive chemicals from aqueous waste

  • Secondary Containment: Store waste containers in a designated area with secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[1][6][10]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[1][6][8]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of the contents, the approximate percentages of each component, and the date accumulation started.[8][11]

Step 3: Personal Protective Equipment (PPE)

The appropriate PPE must be worn at all times when handling chemical waste.[12][13][14] The specific type of PPE required will be detailed in the chemical's SDS. General PPE for handling hazardous waste includes:

  • Eye and Face Protection: Safety glasses with side shields, goggles, or a face shield.[13]

  • Hand Protection: Chemically resistant gloves appropriate for the specific chemical being handled.[13]

  • Body Protection: A lab coat, apron, or chemical-resistant suit.[13]

  • Respiratory Protection: May be required if handling volatile chemicals or fine powders that can become airborne.[13]

Step 4: Spill Management

In the event of a chemical spill, a quick and informed response is crucial.

  • Alert Personnel: Immediately alert others in the area.[15]

  • Assess the Spill: Determine the identity of the spilled material and the extent of the spill.[16] For large or highly hazardous spills, evacuate the area and contact your institution's emergency response team.[17][18]

  • Consult the SDS: The SDS will provide specific instructions for spill cleanup.

  • Use a Spill Kit: For small, manageable spills, use the appropriate spill kit.[16][18][19] This may include absorbents, neutralizers, and containment dikes.[15][16][19]

  • Dispose of Cleanup Materials as Hazardous Waste: All materials used to clean up a spill, including absorbents, contaminated PPE, and cleaning tools, must be disposed of as hazardous waste.[2][15][18][19]

Step 5: Arranging for Final Disposal

Hazardous waste must be disposed of through a licensed hazardous waste contractor.

  • Follow Institutional Procedures: Adhere to your organization's specific procedures for requesting a hazardous waste pickup.

  • Documentation: Ensure all required paperwork, such as waste profiles and container labels, is accurately completed.

  • Professional Disposal: Partner with a licensed waste disposal service that specializes in the safe collection, treatment, and disposal of laboratory waste.[11][20][21][22]

Data Presentation: Hazardous Waste Container Information

The following table summarizes the essential information that should be clearly marked on any hazardous waste container. This information is critical for safe handling, storage, and disposal.

Information CategoryDescriptionExample
Generator Information The name of the principal investigator or lab supervisor and the laboratory location (building and room number).Dr. Jane Doe, Chemistry Building, Room 301
Container Start Date The date when the first drop of waste was added to the container.2025-12-14
Chemical Composition A complete list of all chemical constituents in the container, written out in full (no abbreviations or formulas).Acetone, Methanol, Toluene
Component Percentages The estimated percentage of each chemical constituent. The total must equal 100%.Acetone: 50%, Methanol: 30%, Toluene: 20%
Hazard Identification Checkboxes or written indication of the primary hazards associated with the waste (e.g., Ignitable, Corrosive, Reactive, Toxic).Ignitable, Toxic
Container Type/Size The material and volume of the waste container.4L Glass Bottle

Mandatory Visualization: Chemical Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of a laboratory chemical, from initial identification to final removal by a licensed contractor.

Chemical_Disposal_Workflow start Start: Chemical Waste Generated sds Obtain and Review Safety Data Sheet (SDS) start->sds characterize Characterize Waste: Hazardous or Non-Hazardous? sds->characterize non_haz Non-Hazardous Waste Disposal (Follow Institutional Policy, e.g., trash, sewer) characterize->non_haz Non-Hazardous segregate Segregate Hazardous Waste by Compatibility Class characterize->segregate Hazardous end End: Waste Removed non_haz->end container Select & Label Compatible Hazardous Waste Container segregate->container store Store in Designated Satellite Accumulation Area with Secondary Containment container->store pickup Arrange for Pickup by Licensed Waste Contractor store->pickup pickup->end

Caption: Logical workflow for laboratory chemical disposal.

References

Essential Safety and Logistics for Handling Trimstat (Phendimetrazine Tartrate)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for handling Trimstat, the brand name for the active pharmaceutical ingredient (API) phendimetrazine tartrate. The following procedural guidance is designed to directly answer specific operational questions, building a foundation of trust in laboratory safety practices.

Chemical Identity and Hazards

Phendimetrazine tartrate is a sympathomimetic amine with pharmacological activity similar to amphetamines.[1][2][3][4][5] It is classified as a DEA Schedule III controlled substance, indicating a potential for abuse and dependence.[1] The primary health hazards associated with phendimetrazine tartrate in a laboratory setting are related to its toxicity if ingested or inhaled, and it can cause skin and eye irritation.

Summary of Hazards
Hazard ClassificationDescription
Acute Toxicity, Oral Toxic if swallowed.
Acute Toxicity, Inhalation Toxic if inhaled.
Skin Irritation Causes skin irritation.
Eye Irritation Causes serious eye irritation.
DEA Schedule Schedule III Controlled Substance.

Occupational Exposure Limits (OELs): No specific Occupational Exposure Limits (OELs) for phendimetrazine tartrate have been established by major regulatory bodies. In the absence of a specific OEL, it is crucial to handle this compound with a high degree of caution to minimize any potential exposure.

Personal Protective Equipment (PPE)

Due to the hazardous nature of phendimetrazine tartrate, a comprehensive approach to personal protective equipment is mandatory to ensure the safety of laboratory personnel.

Recommended PPE for Handling Phendimetrazine Tartrate
PPE CategorySpecific Recommendations
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile) at all times when handling the compound.
Eye Protection Chemical safety goggles or a face shield are required to protect against splashes and airborne particles.
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved respirator is essential.
Body Protection A lab coat or other protective clothing should be worn to prevent skin contact.

Operational and Disposal Plans

A clear and well-defined plan for the handling and disposal of phendimetrazine tartrate is critical, not only for safety but also for regulatory compliance, given its status as a controlled substance.

Step-by-Step Handling Procedures
  • Controlled Access: Phendimetrazine tartrate is a DEA Schedule III substance and must be stored in a securely locked cabinet or safe, with access limited to authorized personnel only.

  • Designated Work Area: All handling of the compound should be performed in a designated, well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Weighing and Aliquoting: When weighing or aliquoting the powder, use appropriate containment techniques, such as a powder containment hood or a glove box, to prevent the generation of dust.

  • Solution Preparation: When preparing solutions, add the solid phendimetrazine tartrate to the solvent slowly to avoid splashing.

  • Decontamination: After handling, thoroughly decontaminate all surfaces, glassware, and equipment with an appropriate cleaning agent.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of airborne dust.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full recommended personal protective equipment, including respiratory protection.

  • Contain the Spill: For solid spills, gently cover the powder with a damp paper towel to avoid creating dust. For liquid spills, use an absorbent material to contain the liquid.

  • Clean the Spill: Carefully clean the spill area. For solid spills, gently wipe up the material with the damp paper towel. For liquid spills, use absorbent pads to soak up the liquid.

  • Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the area with a suitable cleaning agent, followed by a thorough rinse with water.

  • Dispose of Waste: All contaminated materials, including PPE, must be collected in a sealed, labeled hazardous waste container.

  • Report the Incident: Report the spill to the appropriate safety officer or supervisor.

Disposal Plan

The disposal of phendimetrazine tartrate and any associated waste must be conducted in strict accordance with federal, state, and local regulations for controlled substances and hazardous waste.

  • Waste Segregation: All waste contaminated with phendimetrazine tartrate, including unused compound, contaminated lab supplies, and cleaning materials, must be segregated from other laboratory waste.

  • Waste Container: Use a designated, clearly labeled, and sealed hazardous waste container for all phendimetrazine tartrate waste.

  • DEA Regulations: As a Schedule III controlled substance, the disposal of phendimetrazine tartrate must be documented and carried out through a DEA-registered reverse distributor or other approved disposal method that renders the substance non-retrievable.[6][7][8]

  • Contact Environmental Health and Safety: Coordinate with your institution's Environmental Health and Safety (EHS) office to ensure proper disposal procedures are followed.

Workflow for Safe Handling of Phendimetrazine Tartrate

The following diagram illustrates the key steps and decision points for the safe handling of phendimetrazine tartrate in a laboratory setting.

Trimstat_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response Access_Control Access Controlled Substance (Authorized Personnel Only) Don_PPE Don Full PPE (Gloves, Goggles, Lab Coat, Respirator) Access_Control->Don_PPE Prep_Work_Area Prepare Designated Work Area (Fume Hood) Don_PPE->Prep_Work_Area Weigh_Compound Weigh Compound (Powder Containment Hood) Prep_Work_Area->Weigh_Compound Prepare_Solution Prepare Solution (Add solid to liquid slowly) Weigh_Compound->Prepare_Solution Spill_Occurs Spill Occurs Weigh_Compound->Spill_Occurs Decontaminate Decontaminate Surfaces & Equipment Prepare_Solution->Decontaminate Post-Handling Prepare_Solution->Spill_Occurs Segregate_Waste Segregate Contaminated Waste Decontaminate->Segregate_Waste Dispose_Waste Dispose via Approved DEA Vendor Segregate_Waste->Dispose_Waste Evacuate_Secure Evacuate & Secure Area Spill_Occurs->Evacuate_Secure Clean_Spill Clean & Decontaminate Spill Evacuate_Secure->Clean_Spill Dispose_Spill_Waste Dispose of Spill Waste (Hazardous Waste) Clean_Spill->Dispose_Spill_Waste Dispose_Spill_Waste->Dispose_Waste

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.